molecular formula C9H18O B3029087 4-Propylcyclohexanol CAS No. 52204-65-6

4-Propylcyclohexanol

Cat. No.: B3029087
CAS No.: 52204-65-6
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
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Description

4-Propylcyclohexanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Propylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZFPKENDZQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311691
Record name trans-4-Propylcyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77866-58-1
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-propyl-, trans
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Cycloaliphatic Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Propylcyclohexanol: Properties, Synthesis, and Applications

4-Propylcyclohexanol is a saturated cyclic alcohol that holds significant value as a versatile chemical intermediate, particularly in the synthesis of advanced materials. Structurally, it consists of a cyclohexane ring substituted with a propyl group and a hydroxyl group at the 1 and 4 positions. This arrangement gives rise to cis and trans stereoisomers, the distinct properties of which are critical to their application. While it finds use as a solvent and in the formulation of fragrances, its primary role in advanced research and development lies in its function as a precursor to liquid crystal molecules.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and key applications for researchers and professionals in chemical synthesis and drug development.

Section 1: Core Physicochemical and Computed Properties

4-Propylcyclohexanol is typically encountered as a colorless to light yellow liquid with a mild, characteristic odor.[2][3] Its physical state and properties are dictated by the interplay between the nonpolar propyl group and cyclohexane ring, and the polar hydroxyl group which allows for hydrogen bonding.[2] The compound is generally sold as a mixture of its cis and trans isomers.

Data Summary: Physicochemical Properties

The following table summarizes the key physical and chemical properties of 4-Propylcyclohexanol. Data is aggregated from various chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[4]
Molecular Weight 142.24 g/mol [4]
CAS Number 52204-65-6 (cis/trans mixture)[4][5]
77866-58-1 (trans isomer)[2][4]
98790-22-8 (cis isomer)[4]
Appearance Colorless to almost colorless clear liquid[3][6]
Boiling Point 92-93 °C; 209-210 °C[3][5]
Density ~0.907 g/cm³ at 17 °C[3][5]
Refractive Index 1.4630 - 1.4670[3][5]
Flash Point 80.2 °C[3]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and dichloromethane.[3][7]
Data Summary: Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in biological and chemical systems, such as its lipophilicity and potential for forming hydrogen bonds.

PropertyValueSource(s)
XLogP3 2.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 20.2 Ų[7]

Section 2: Stereoisomerism: The Decisive Factor in Application

The orientation of the propyl and hydroxyl groups relative to the cyclohexane ring plane defines the cis and trans isomers. In the more stable chair conformation, the bulky propyl group preferentially occupies an equatorial position to minimize steric strain.

  • trans-4-Propylcyclohexanol : The hydroxyl group is also in an equatorial position, opposite to the propyl group. This is generally the thermodynamically more stable isomer.

  • cis-4-Propylcyclohexanol : The hydroxyl group is in an axial position, on the same side as the equatorial propyl group.

The choice between the cis and trans isomer is not trivial; it is a critical design parameter for the target molecule. For instance, cis-4-propylcyclohexanol is a crucial intermediate for synthesizing specific liquid crystal molecules like trans-2-(4-propylcyclohexyl)-1,3-propanediol, which are widely used in the manufacturing of liquid crystal displays (LCDs).[1]

Stereoisomers cluster_trans trans-4-Propylcyclohexanol (eq, eq) cluster_cis cis-4-Propylcyclohexanol (eq, ax) trans Trans Isomer (More Stable) trans_structure Propyl (eq) Hydroxyl (eq) trans->trans_structure cis Cis Isomer (Key Intermediate) cis_structure Propyl (eq) Hydroxyl (ax) cis->cis_structure Isomers 4-Propylcyclohexanol Stereoisomers Isomers->trans Thermodynamic Product Isomers->cis Kinetic or Selective Product Catalytic_Hydrogenation Substrate 4-Propylcyclohexanone (C₉H₁₆O) Reagents H₂ Gas Pt or Pd Catalyst Solvent (e.g., Water, Ethanol) Substrate->Reagents Product 4-Propylcyclohexanol (cis/trans mixture) Reagents->Product Reduction

Caption: General workflow for catalytic hydrogenation to 4-propylcyclohexanol.

Stereoselective Synthesis: A Chemoenzymatic Approach for cis-4-Propylcyclohexanol

For applications demanding high isomeric purity, such as in liquid crystal synthesis, stereoselective methods are paramount. A highly efficient green chemistry approach utilizes a mutant alcohol dehydrogenase (ADH) to reduce 4-propylcyclohexanone with near-perfect selectivity for the cis isomer. [1] This biotransformation couples the ADH enzyme with a glucose dehydrogenase (GDH) for cofactor (NAD⁺) regeneration, driving the reaction to completion. This method achieves a high conversion rate and a cis/trans ratio exceeding 99.5:0.5. [1]

This protocol is adapted from the methodology described by Wu et al. in Catalysts (2022). [1]It represents a self-validating system where product yield and isomeric purity confirm the efficacy of the enzymatic cascade.

Materials:

  • 4-propylcyclohexanone (Substrate)

  • Mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH)

  • Glucose dehydrogenase (GDH)

  • NAD⁺ (Cofactor)

  • Glucose (Co-substrate for regeneration)

  • Phosphate buffer (pH 7.0-8.0)

  • 2 M Na₂CO₃ (for pH control)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a temperature-controlled reactor (e.g., 2 L), establish the reaction system under optimized conditions: 35 °C and pH maintained between 7.0 and 8.0.

  • Component Addition: Add the following components to the reactor:

    • 4-propylcyclohexanone to a final concentration of 125 g/L.

    • LK-TADH cell dosage of 30 g/L.

    • GDH cell dosage of 10 g/L.

    • NAD⁺ to a final concentration of 0.1 g/L.

    • Glucose at a molar ratio of 1.2:1 (glucose:substrate).

  • pH Control: Throughout the reaction, automatically titrate with 2 M Na₂CO₃ to maintain the pH in the 7.0-8.0 range. The oxidation of glucose to gluconic acid by GDH will lower the pH if not controlled.

  • Reaction Monitoring: Monitor the conversion of 4-propylcyclohexanone using gas chromatography (GC). The reaction should reach completion in approximately 5 hours. [1]5. Workup & Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product from the aqueous reaction solution three times with an equal volume of ethyl acetate.

    • Combine the organic phases and wash with a saturated sodium chloride solution (brine).

    • Dry the organic phase over anhydrous sodium sulfate overnight.

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield high-purity cis-4-propylcyclohexanol.

Enzymatic_Synthesis_Workflow cluster_reaction Bioreactor (35°C, pH 7-8) cluster_regeneration Cofactor Regeneration Cycle Ketone 4-Propylcyclohexanone cis_Alcohol cis-4-Propylcyclohexanol (>99.5% selective) Ketone->cis_Alcohol Reduction ADH LK-TADH (Enzyme) NADH NADH NADH->Ketone H⁻ NAD NAD⁺ Glucose Glucose NAD->Glucose H⁺ cis_Alcohol->NAD releases Extraction Ethyl Acetate Extraction cis_Alcohol->Extraction GluconicAcid Gluconic Acid Glucose->GluconicAcid Oxidation GDH GDH (Enzyme) GluconicAcid->NADH generates Purification Rotary Evaporation & Drying Extraction->Purification

Caption: Chemoenzymatic synthesis workflow for cis-4-propylcyclohexanol.

Section 4: Applications in Research and Industry

The utility of 4-propylcyclohexanol is largely defined by its role as a structural motif in larger, more complex molecules.

Liquid Crystal Synthesis

The most prominent application is in the synthesis of liquid crystals (LCs). [1]The rigid, anisotropic structure of the 4-propylcyclohexyl moiety makes it an ideal building block for calamitic (rod-shaped) liquid crystals used in display technologies. [8]These materials possess properties of both liquids and solids, allowing their molecular orientation to be controlled by an electric field. [9]Compounds derived from 4-propylcyclohexanol are components in LC mixtures that require specific properties like wide temperature ranges and fast switching speeds. [10][11][12]

Drug Development and Medicinal Chemistry

In drug discovery, the cyclohexyl scaffold is a common bioisostere for a phenyl ring. Replacing an aromatic ring with a saturated carbocycle like the 4-propylcyclohexyl group can significantly alter a drug candidate's properties by:

  • Increasing Lipophilicity (LogP): Enhancing membrane permeability.

  • Improving Metabolic Stability: Removing a site susceptible to aromatic oxidation by cytochrome P450 enzymes.

  • Modifying Conformational Flexibility: Potentially improving binding affinity to a target protein.

While direct applications are not as widely documented as for LCs, 4-propylcyclohexanol serves as a valuable starting material for synthesizing novel chemical entities where these physicochemical modifications are desired.

Section 5: Safety and Handling

As a laboratory chemical, 4-propylcyclohexanol must be handled with appropriate precautions. It is classified as a combustible liquid. [13][14] Summary of GHS Hazards: [13]* H227: Combustible liquid.

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects.

Handling Recommendations: [15]* Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition. Use dry chemical, foam, or carbon dioxide extinguishers. [15]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Wu, J., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Catalysts, 12(4), 406. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol. Retrieved from [Link]

  • ChemBK. (2024). 4-Propylcyclohexanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142482, 4-Propylcyclohexanone. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-Iso-propylcyclohexanol(CAS# 4621-04-9). Retrieved from [Link]

  • Google Patents. (n.d.). US4464283A - Liquid crystal composition.
  • Lee, W.S., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1361. MDPI. Retrieved from [Link]

  • Lee, W.S., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. PubMed. Retrieved from [Link]

  • Gaikwad, P. P. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. Retrieved from [Link]

  • ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]

Sources

Stereochemical Control and Industrial Utility of 4-Propylcyclohexanol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylcyclohexanol (C9H18O) represents a critical structural motif in both the fragrance industry and advanced materials science. Unlike simple solvents, its utility is governed strictly by stereochemistry. The trans-isomer serves as a fundamental mesogenic core for liquid crystal displays (LCDs), providing necessary rigidity and phase transition characteristics. Conversely, the isomeric mixture is valued in perfumery for its soft, floral olfactory profile (Muguet/Lily of the Valley).

This guide addresses the "CAS Confusion" often encountered in procurement, details the catalytic hydrogenation protocols required for stereoselective synthesis, and provides validated physical data for researchers.

Part 1: Chemical Identity & Stereochemical Resolution

Precise identification is the first step in reproducible research. 4-Propylcyclohexanol exists as two geometric isomers. Commercial "technical grade" supplies are often mixtures, which are unsuitable for liquid crystal synthesis.

The CAS Hierarchy

Researchers must distinguish between the mixture and specific isomers to avoid experimental failure.

CAS_Hierarchy Mixture 4-Propylcyclohexanol (Mixture) CAS: 52204-65-6 (Also cited as 25485-88-5 generic) Isomers Stereoisomers Mixture->Isomers Separation/Purification Trans Trans-4-Propylcyclohexanol CAS: 77866-58-1 Thermodynamically Stable (Liquid Crystal Precursor) Isomers->Trans Cis Cis-4-Propylcyclohexanol CAS: 98790-22-8 Kinetically Favored Product Isomers->Cis

Figure 1: CAS Registry Number hierarchy distinguishing the commercial mixture from pure stereoisomers.

Stereochemical Configuration
  • Trans-Isomer: The propyl group and hydroxyl group are in equatorial positions (diequatorial), minimizing 1,3-diaxial interactions. This conformation confers the linearity required for liquid crystalline phases.

  • Cis-Isomer: One substituent is axial and the other equatorial, creating a "bent" structure that disrupts mesogenic packing.

Part 2: Physicochemical Profile

The following data aggregates validated experimental values for the trans-isomer and the mixture.

PropertyValue (Trans-Isomer)Value (Mixture)UnitSource
CAS Number 77866-58-1 52204-65-6 N/A[1, 2]
Molecular Weight 142.24142.24 g/mol [1]
Appearance Colorless Liquid/Low melt solidColorless LiquidN/A[2]
Boiling Point 208201.9°C (760 mmHg)[2, 3]
Density 0.9100.902g/mL (20°C)[2]
Refractive Index 1.4601.461n20/D[2]
Flash Point 8080°C[2]
LogP (Predicted) ~2.8~2.8N/A[4]

Part 3: Synthesis & Purification Protocol

The synthesis of 4-propylcyclohexanol is classically achieved via the catalytic hydrogenation of 4-propylphenol. The choice of catalyst and conditions dictates the cis/trans ratio.

Mechanistic Causality
  • Kinetic Control (cis-selective): Hydrogenation over Rhodium (Rh/C) or Ruthenium (Ru/C) at lower temperatures often yields the cis isomer because hydrogen adds to the aromatic ring from the catalyst surface (syn-addition).

  • Thermodynamic Control (trans-selective): Hydrogenation over Nickel (Raney Ni) or Palladium (Pd/C) at higher temperatures promotes isomerization to the more stable trans form.

Protocol: High-Yield Hydrogenation (Trans-Selective)

Objective: Synthesize 4-propylcyclohexanol enriched in the trans-isomer.

Reagents:

  • Substrate: 4-Propylphenol (CAS 645-56-7)

  • Catalyst: 5% Pd/C or Raney Nickel

  • Solvent: Ethanol or Isopropanol

Workflow:

Synthesis_Workflow Start Start: 4-Propylphenol Reactor Hydrogenation Reactor (H2 Pressure: 1-5 MPa) (Temp: 150-180°C) Start->Reactor + H2 / Cat Filter Catalyst Filtration (Remove Pd/Ni) Reactor->Filter Isom Isomerization Step (Optional: AlCl3/Heat) Converts Cis -> Trans Filter->Isom If Cis > 20% Distill Vacuum Distillation (Separation of Isomers) Filter->Distill If Trans > 80% Isom->Distill Product Final Product: Trans-4-Propylcyclohexanol Distill->Product

Figure 2: Industrial workflow for the synthesis and purification of trans-4-propylcyclohexanol.

Step-by-Step Methodology:

  • Loading: Charge a high-pressure autoclave with 4-propylphenol (1.0 eq) and Ethanol (5 volumes). Add 5% Pd/C catalyst (2-5 wt% loading).

  • Hydrogenation: Pressurize with Hydrogen gas (

    
    ) to 1.0–5.0 MPa. Heat to 150–180°C. Note: Higher temperatures favor the thermodynamic trans-product.
    
  • Monitoring: Monitor reaction progress via GC-MS until phenol consumption is >99%.

  • Filtration: Cool the reactor and vent

    
    . Filter the catalyst through a Celite pad to prevent pyrophoric hazards.
    
  • Isomerization (Critical Step): If the cis content is too high, treat the crude mixture with a base (e.g., KOH) or Lewis acid at reflux to equilibrate the mixture toward the stable trans isomer [5].

  • Purification: Perform fractional distillation under reduced pressure. The trans-isomer typically has a slightly higher boiling point and can be crystallized from non-polar solvents (e.g., hexane) if solid at room temperature.

Part 4: Applications in Advanced Materials

Liquid Crystals (LC)

The trans-isomer (CAS 77866-58-1) is a vital intermediate for synthesizing cyclohexyl-phenyl class liquid crystals.

  • Function: It serves as the rigid "cyclohexane" core.

  • Derivatization: The hydroxyl group is typically esterified or converted to an alkyl halide to link with other phenyl rings, forming the rod-like (calamitic) molecules required for nematic phases in displays [6].

Fragrance Chemistry

The mixture (CAS 52204-65-6) is utilized for its olfactory properties.

  • Profile: Soft, floral, fatty, "Muguet" (Lily of the Valley).

  • Stability: Excellent stability in soaps and detergents due to the saturated ring structure, unlike unsaturated terpenes which are prone to oxidation.

Part 5: Safety & Toxicology (SDS Summary)

Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.[1]

    • H315: Causes skin irritation (prolonged exposure).

    • H319: Causes serious eye irritation.

  • Handling Protocols:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place away from oxidizing agents. The trans-isomer may solidify; gentle warming is required for aliquoting [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol. Retrieved from [Link]

  • PureSynth. 4-Propylcyclohexanol (Cis- and Trans- Mixture) Technical Data. Retrieved from [Link]

  • ChemSrc. cis-4-Propylcyclohexanol CAS 98790-22-8 Properties. Retrieved from [Link]

  • Arai, M., et al. (2009).Hydrogenation of 4-propylphenol over Pt-Pd bimetallic catalyst. Chemistry Letters. (Mechanistic insight into cis/trans selectivity).
  • Merck KGaA.Liquid Crystal Materials: Building Blocks for Display Technology.

Sources

Technical Monograph: 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Architecture, Synthetic Pathways, and Analytical Validation

Executive Summary

4-Propylcyclohexanol (CAS: 2432-51-1) represents a fundamental scaffold in the design of soft materials and fragrance chemistry.[1] While structurally simple, its conformational dynamics serve as a critical case study for 1,4-disubstituted cyclohexane systems.[1] This guide dissects the molecule's stereochemistry, detailing the thermodynamic preference for the trans-diequatorial conformation and providing a validated protocol for its synthesis and characterization.

Target Audience: Synthetic Chemists, Material Scientists (Liquid Crystals), and Fragrance Formulators.[1]

Structural Architecture & Stereochemistry[1]

The physicochemical behavior of 4-propylcyclohexanol is governed by the spatial arrangement of the propyl chain (


) and the hydroxyl group (

). Unlike planar representations, the cyclohexane ring adopts a chair conformation to minimize torsional strain.
1.1 The Conformational Landscape

The molecule exists as two geometric isomers: cis and trans. The stability of these isomers is dictated by 1,3-diaxial interactions.[1]

  • Trans-4-Propylcyclohexanol:

    • Conformation: Both the bulky propyl group and the hydroxyl group occupy equatorial positions.

    • Stability: This is the thermodynamic product.[1] It eliminates high-energy 1,3-diaxial interactions between the substituents and the ring protons.[1]

    • Energy State: Global Minimum.[1]

  • Cis-4-Propylcyclohexanol:

    • Conformation: The propyl group (larger A-value: ~1.75 kcal/mol) remains equatorial to anchor the ring. Consequently, the hydroxyl group (A-value: ~0.87 kcal/mol) is forced into an axial position.

    • Instability: The axial hydroxyl group experiences steric repulsion from the axial hydrogens at C2 and C6.

    • Application Note: Despite lower stability, the cis isomer is a critical intermediate in the synthesis of liquid crystals (e.g., trans-2-(4-propylcyclohexyl)-1,3-propanediol).[1][2]

1.2 Visualization of Stereochemical Equilibrium

Conformation cluster_legend Stereochemical Drivers Trans Trans-Isomer (Diequatorial) Most Stable Boat Twist-Boat Intermediate High Energy Trans->Boat + Energy (Ring Flip) Cis Cis-Isomer (Axial-Equatorial) Less Stable Cis->Trans Thermodynamic Control (Equilibration) Boat->Cis Relaxation Info Driving Force: Minimization of 1,3-diaxial strain Propyl A-value > Hydroxyl A-value

Figure 1: Conformational energy landscape showing the thermodynamic preference for the trans-diequatorial isomer.

Synthetic Pathways and Mechanism[1]

Synthesis strategies depend heavily on whether a mixture or a stereopure product is required.[1]

2.1 Catalytic Hydrogenation (Industrial Route)

The reduction of 4-propylphenol over heterogeneous catalysts (Pd/C or Rh/C) yields 4-propylcyclohexanol.[1]

  • Mechanism: Syn-addition of hydrogen across the aromatic ring.[1]

  • Selectivity: Rhodium catalysts often favor cis isomers due to the kinetics of adsorption, whereas Palladium favors the thermodynamic trans product, especially at higher temperatures.

2.2 Hydride Reduction (Laboratory Route)

Reduction of 4-propylcyclohexanone using Sodium Borohydride (


).[1]
  • Stereochemical Outcome:

    • Axial Attack: Hydride approaches from the axial face (sterically hindered), yielding the Equatorial Alcohol (Trans) .

    • Equatorial Attack: Hydride approaches from the equatorial face, yielding the Axial Alcohol (Cis) .

    • Result:

      
       is small; it predominantly attacks the axial trajectory (Product Development Control), favoring the stable trans isomer (~80:20 ratio).
      
Analytical Validation (Self-Validating Protocols)

Trustworthiness in synthesis comes from rigorous characterization.[1] The following parameters allow you to validate your product structure without external standards.

3.1 Proton NMR (

-NMR) Diagnostic

The methine proton attached to the carbon bearing the hydroxyl group (


) is the diagnostic signal.[1] Its splitting pattern (coupling constant, 

) reveals the stereochemistry.
IsomerH-1 OrientationCoupling Pattern

(Hz)

(Hz)
Signal Width (

)
Trans AxialTriplet of Triplets (tt)~11-12~4Wide (~25 Hz)
Cis EquatorialQuintet/Broad SingletN/A~3-4Narrow (~10 Hz)
  • Why this works: The Karplus equation dictates that axial-axial couplings (180° dihedral angle) are large (

    
     Hz), while axial-equatorial couplings (60° dihedral angle) are small (
    
    
    
    Hz).[1]
  • Validation Step: If your H-1 signal is a wide multiplet at

    
     3.5 ppm, you have the trans isomer.[1] If it is a narrow cluster, you have the cis isomer.
    
3.2 Physical Constants Table
PropertyValueContext
Boiling Point 208-210 °CSeparation via fractional distillation is difficult due to proximity.[1]
Density 0.907 g/cm³-
Odor Profile Balsamic, FloralUsed in "Magnolia" accords; cis often has a stronger odor threshold.[1]
Experimental Protocol: Reduction of 4-Propylcyclohexanone

Objective: Synthesis of 4-propylcyclohexanol (mixture favoring trans) and validation via NMR.

4.1 Reagents & Equipment[1]
  • Substrate: 4-Propylcyclohexanone (10 mmol, 1.40 g).

  • Reductant: Sodium Borohydride (

    
    ) (15 mmol, 0.57 g).[1]
    
  • Solvent: Methanol (20 mL).

  • Quench: 1M HCl.

  • Equipment: 50 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

4.2 Step-by-Step Methodology
  • Setup: Charge the flask with 4-propylcyclohexanone and Methanol. Cool to 0°C in an ice bath. Explanation: Low temperature favors kinetic control, though thermodynamic stability usually dominates this specific substrate.[1]

  • Addition: Add

    
     portion-wise over 10 minutes. Safety: Evolution of hydrogen gas (
    
    
    
    ) will occur.[1] Ensure venting.
  • Reaction: Remove ice bath and stir at room temperature for 1 hour. Monitor via TLC (Eluent: 20% EtOAc/Hexane).[1] The ketone spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • Workup:

    • Quench slowly with 10 mL water.

    • Neutralize with 1M HCl until pH ~7.[1]

    • Extract with Dichloromethane (

      
       mL).[1]
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Validation (The "Trust" Step): Obtain a

    
    -NMR of the crude oil.[1] Integrate the H-1 signals.
    
    • Calculate Ratio:

      
      .
      
    • Expect ~4:1 favoring trans.[1]

4.3 Synthetic Workflow Diagram

Synthesis cluster_products Isomeric Mixture Start 4-Propylcyclohexanone (Ketone) Reagent NaBH4 / MeOH (Hydride Attack) Start->Reagent Inter Alkoxide Intermediate Reagent->Inter Nucleophilic Addition Quench Acid Hydrolysis (H3O+) Inter->Quench Trans Trans-4-Propylcyclohexanol (Major Product) Quench->Trans Axial Attack (Major) Cis Cis-4-Propylcyclohexanol (Minor Product) Quench->Cis Equatorial Attack (Minor)

Figure 2: Synthetic workflow for the borohydride reduction of 4-propylcyclohexanone.

Industrial & Pharmaceutical Context[1][3]
5.1 Liquid Crystal Engineering

The trans-4-propylcyclohexyl moiety is a "mesogenic core."[1] In liquid crystal displays (LCDs), molecules must align rigidly.[1] The trans isomer provides a linear, rod-like geometry essential for the nematic phase.[1] The cis isomer introduces a "kink," disrupting the phase structure and lowering the clearing point.

5.2 Fragrance Chemistry

In perfumery, 4-propylcyclohexanol is valued for its tenacity.[1] It serves as a blender for floral notes.[1] The stereochemistry affects the odor threshold, with the cis isomer often possessing a more potent, diffusive character compared to the softer trans isomer.

References
  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 16869, 4-Propylcyclohexanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.).[1] 4-Propylcyclohexanol.[1][2][3] Retrieved from [Link]

  • Reich, H. J. (n.d.).[1] Proton NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • MDPI. (2022).[1] Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Synthesis of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the primary synthetic pathways to 4-propylcyclohexanol, a key intermediate in various chemical industries, including pharmaceuticals and liquid crystal displays. Intended for researchers, scientists, and professionals in drug development, this document delves into the intricacies of reaction mechanisms, stereoselectivity, and process optimization.

Introduction: The Significance of 4-Propylcyclohexanol

4-Propylcyclohexanol, a disubstituted cyclohexane derivative, exists as two key stereoisomers: cis and trans. The specific stereochemistry of 4-propylcyclohexanol is often crucial for its application. For instance, cis-4-propylcyclohexanol is a vital intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a component in the manufacturing of liquid crystal displays[1]. The demand for high-purity stereoisomers necessitates a thorough understanding of the synthetic routes that allow for their selective production.

This guide will explore the most prevalent and effective methods for synthesizing 4-propylcyclohexanol, with a focus on catalytic hydrogenation and stereoselective reduction. We will also address a common misconception regarding the use of Grignard reagents in this specific synthesis.

Primary Synthetic Pathways

The synthesis of 4-propylcyclohexanol is predominantly achieved through two main strategies: the catalytic hydrogenation of 4-propylphenol and the stereoselective reduction of 4-propylcyclohexanone. The choice of pathway is often dictated by the desired stereoisomer and considerations of cost, efficiency, and environmental impact.

Catalytic Hydrogenation of 4-Propylphenol

The catalytic hydrogenation of 4-propylphenol is a robust and widely employed method for the synthesis of 4-propylcyclohexanol. This process involves the reduction of the aromatic ring of 4-propylphenol in the presence of a metal catalyst and a hydrogen source. The reaction typically proceeds through the intermediate 4-propylcyclohexanone, which is then further reduced to 4-propylcyclohexanol.

The choice of catalyst and reaction conditions plays a critical role in the yield, selectivity, and stereochemical outcome of the reaction.

  • Palladium (Pd) Catalysts: Palladium, often supported on carbon (Pd/C), is an effective catalyst for the hydrogenation of phenols[2]. Interestingly, studies have shown that palladium catalysts can favor the formation of the trans isomer of 4-propylcyclohexanol[1][3].

  • Ruthenium (Ru) Catalysts: Ruthenium on a carbon support (Ru/C) is another highly active catalyst for phenol hydrogenation. A patented method for preparing p-isopropylcyclohexanol utilizes a 5% Ru/C catalyst under hydrogen pressure (1.0-5.0 MPa) and at temperatures between 50-150°C[2]. This method can be adapted for the synthesis of 4-propylcyclohexanol.

  • Rhodium (Rh) Catalysts: In contrast to palladium, rhodium-based catalysts have been shown to preferentially produce the cis-isomer of substituted cyclohexanols[1][3]. This "switchability" in diastereoselectivity based on the choice of catalyst is a powerful tool for synthetic chemists.

  • Bimetallic Catalysts: The use of bimetallic catalysts, such as platinum-palladium (Pt-Pd), can also influence the reaction, potentially enhancing the yield of the desired cyclohexanol isomers[4].

The hydrogenation of 4-propylphenol over a heterogeneous catalyst is believed to follow a stepwise mechanism.

G cluster_0 Catalytic Hydrogenation of 4-Propylphenol A 4-Propylphenol B 4-Propylcyclohexanone (Intermediate) A->B + H2 (Catalyst) C 4-Propylcyclohexanol (cis and trans mixture) B->C + H2 (Catalyst)

Caption: General reaction scheme for the catalytic hydrogenation of 4-propylphenol.

The following protocol is based on a general method for the hydrogenation of alkylphenols[2].

Materials:

  • 4-Propylphenol

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • High-pressure autoclave reactor

  • Nitrogen gas

  • Hydrogen gas

  • Solvent (e.g., isopropanol)

Procedure:

  • Charge the high-pressure autoclave with 4-propylphenol and the 5% Ru/C catalyst (catalyst loading typically 1-5% by weight of the substrate).

  • Add a suitable solvent, such as isopropanol, to dissolve the 4-propylphenol.

  • Seal the reactor and purge it multiple times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-5.0 MPa).

  • Heat the reactor to the target temperature (e.g., 50-150°C) while stirring.

  • Maintain the reaction under these conditions for the desired time, monitoring the reaction progress by techniques such as gas chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude 4-propylcyclohexanol.

  • The crude product can then be purified by distillation or chromatography to separate the cis and trans isomers.

Stereoselective Reduction of 4-Propylcyclohexanone

For applications requiring high stereopurity, particularly of the cis isomer, the enzymatic reduction of 4-propylcyclohexanone offers a highly efficient and environmentally friendly alternative to traditional chemical methods.

A study has demonstrated the highly stereoselective synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration[1]. This biocatalytic approach achieves a high conversion rate and an excellent cis/trans ratio.

G cluster_1 Enzymatic Reduction of 4-Propylcyclohexanone D 4-Propylcyclohexanone E cis-4-Propylcyclohexanol D->E NAD+/NADH Glucose F LK-TADH (mutant) GDH

Caption: Biocatalytic reduction of 4-propylcyclohexanone to cis-4-propylcyclohexanol.

This protocol is adapted from a published procedure for the gram-scale synthesis of cis-4-propylcyclohexanol[1].

Materials:

  • 4-Propylcyclohexanone

  • Recombinant E. coli cells expressing LK-TADH and GDH

  • NAD⁺

  • Glucose

  • Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a solution containing the buffer, NAD⁺, and glucose.

  • Add the wet cell lysates of the recombinant E. coli expressing LK-TADH and GDH.

  • Add the 4-propylcyclohexanone substrate to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 35°C) and pH (7.0-8.0) with stirring. The pH can be maintained by the automated addition of a base like 2 M Na₂CO₃.

  • Monitor the reaction for the complete conversion of the substrate using GC.

  • Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate.

  • Separate the organic phase, wash it with a saturated sodium chloride solution, and dry it over anhydrous sodium sulfate.

  • Filter the mixture and remove the ethyl acetate under reduced pressure to obtain the crude cis-4-propylcyclohexanol.

  • The product can be further purified if necessary. This method has been shown to produce cis-4-propylcyclohexanol with a high yield (90.32%) and an excellent cis/trans ratio (99.5:0.5)[1].

A Note on the Grignard Reaction: Synthesis of 1-Propylcyclohexanol

A common synthetic strategy for the formation of alcohols is the Grignard reaction. However, it is crucial to note that the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with cyclohexanone yields 1-propylcyclohexanol , not the desired 4-propylcyclohexanol. This is due to the nucleophilic attack of the propyl group at the electrophilic carbonyl carbon of the cyclohexanone ring.

G cluster_2 Grignard Reaction with Cyclohexanone G Cyclohexanone I 1-Propylcyclohexanol G->I H Propylmagnesium bromide H->I

Caption: The Grignard reaction of cyclohexanone produces 1-propylcyclohexanol.

Purification and Characterization

The final step in the synthesis of 4-propylcyclohexanol is the purification of the product and the characterization of its stereoisomers.

Purification

The separation of cis and trans isomers of 4-propylcyclohexanol can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional Distillation: This method can be effective if there is a sufficient difference in the boiling points of the two isomers.

  • Column Chromatography: Silica gel chromatography is a standard method for separating isomers. The choice of eluent is critical for achieving good separation.

  • Crystallization: In some cases, fractional crystallization can be used to separate isomers based on differences in their solubility and crystal lattice energies.

Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 4-propylcyclohexanol. The chemical shifts of the protons and carbons in the cyclohexane ring are sensitive to their axial or equatorial positions, which differ between the two isomers.

¹H NMR of cis-4-Propylcyclohexanol: A published ¹H NMR spectrum of cis-4-propylcyclohexanol shows a characteristic signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH) as a multiplet around 3.90 ppm[1][5].

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey Reagents/CatalystsStereoselectivityAdvantagesDisadvantages
Catalytic Hydrogenation 4-PropylphenolPd, Ru, Rh catalysts, H₂Catalyst-dependent (trans with Pd, cis with Rh)Scalable, uses readily available starting materialRequires high pressure and temperature, may produce a mixture of isomers
Enzymatic Reduction 4-PropylcyclohexanoneAlcohol dehydrogenase (e.g., LK-TADH), GDH, NAD⁺, GlucoseHighly selective for the cis isomerHigh stereoselectivity, mild reaction conditions, environmentally friendlyRequires specialized enzymes, may be less suitable for very large-scale production

Industrial Scale-up and Economic Considerations

For the industrial production of 4-propylcyclohexanol, several factors must be considered:

  • Catalyst Cost and Lifetime: Noble metal catalysts (Pd, Ru, Rh) can be expensive. Therefore, catalyst recovery and reusability are critical for economic viability. The stability of the catalyst under reaction conditions also plays a significant role.

  • Energy Consumption: Catalytic hydrogenation often requires elevated temperatures and pressures, leading to significant energy costs.

  • Raw Material Costs: The price of 4-propylphenol and hydrogen gas are major contributors to the overall cost of the hydrogenation route. For the enzymatic route, the cost of the enzymes, cofactors, and glucose must be considered.

  • Process Safety: The use of high-pressure hydrogen gas in catalytic hydrogenation requires stringent safety protocols.

  • Downstream Processing: The cost and efficiency of separating the desired isomer from the reaction mixture can significantly impact the overall process economics.

While the enzymatic route offers significant advantages in terms of selectivity and sustainability, the catalytic hydrogenation of 4-propylphenol remains a dominant method in industry due to its scalability and the maturity of the technology.

Conclusion

The synthesis of 4-propylcyclohexanol can be achieved through several effective pathways, with the choice of method largely dependent on the desired stereoisomer. Catalytic hydrogenation of 4-propylphenol offers a versatile and scalable approach, with the ability to tune the stereoselectivity by selecting the appropriate metal catalyst. For the high-purity synthesis of cis-4-propylcyclohexanol, enzymatic reduction of 4-propylcyclohexanone presents a highly selective and sustainable alternative. A thorough understanding of the reaction mechanisms, experimental parameters, and economic factors is essential for the successful and efficient production of this important chemical intermediate.

References

  • CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google P
  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. (URL: [Link])

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. (URL: [Link])

  • (PDF) Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (URL: [Link])

  • 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen | Request PDF - ResearchGate. (URL: [Link])

  • The ¹H NMR spectrum of cis-4-propylcyclohexanol. | Download Scientific Diagram. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a profound understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of innovation. Among these properties, solubility stands as a primary gatekeeper to a molecule's utility. This guide is dedicated to a comprehensive exploration of the solubility of 4-Propylcyclohexanol, a molecule of interest in various synthetic applications, from pharmaceuticals to fragrances.[1]

Molecular Architecture and its Implications for Solubility

4-Propylcyclohexanol is a secondary alcohol characterized by a cyclohexane ring substituted with a propyl group and a hydroxyl group. This structure inherently creates a molecule with dual character: the nonpolar, hydrophobic alkyl chain and cyclohexane ring, and the polar, hydrophilic hydroxyl group.

  • The Hydrophobic Core: The cyclohexane ring and the three-carbon propyl chain contribute to the molecule's nonpolar nature. This substantial hydrocarbon portion favors interactions with nonpolar solvents through van der Waals forces.

  • The Hydrophilic Outlier: The hydroxyl (-OH) group is the molecule's primary site for polar interactions. It can act as both a hydrogen bond donor and acceptor, enabling it to interact favorably with polar solvents, most notably water.

The interplay between this hydrophobic core and the single hydrophilic group is the primary determinant of 4-Propylcyclohexanol's solubility profile. As the carbon chain length of an alcohol increases, its solubility in water tends to decrease due to the growing influence of the hydrophobic portion.

Theoretical Frameworks for Predicting Solubility

A precise, universal formula for predicting the solubility of a compound in all solvents remains a significant challenge in computational chemistry. However, several theoretical models provide valuable predictive power.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" is a cornerstone of solubility prediction. It suggests that a solute will have higher solubility in a solvent that has similar intermolecular forces.

  • Polar Solvents: Solvents with high polarity and the ability to form hydrogen bonds (e.g., water, ethanol, methanol) will interact favorably with the hydroxyl group of 4-Propylcyclohexanol. However, the large nonpolar region of the molecule will limit its overall solubility in highly polar solvents like water.

  • Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene, cyclohexane) will readily interact with the propyl and cyclohexyl moieties of the molecule. The presence of the polar hydroxyl group may slightly hinder solubility in extremely nonpolar solvents, but generally, good solubility is expected.

  • Intermediate Polarity Solvents: Solvents with intermediate polarity (e.g., dichloromethane, ethyl acetate, acetone) are often excellent choices for dissolving compounds with both polar and nonpolar characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (both solute and solvent) can be assigned a set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP values in this space are more likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller 'Ra' value indicates a higher likelihood of solubility. While specific HSP values for 4-Propylcyclohexanol are not published, they can be determined experimentally by assessing its solubility in a range of solvents with known HSPs.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility. It calculates the chemical potential of a molecule in a liquid by considering the interactions of its surface charges with the solvent. This method can provide highly accurate solubility predictions without the need for experimental data, making it a valuable tool in modern computational chemistry.

Predicted and Known Solubility of 4-Propylcyclohexanol and Analogs

Given the limited quantitative data for 4-Propylcyclohexanol, the following table synthesizes known qualitative information with predictions based on chemical principles and data from structurally similar compounds.

SolventSolvent TypePredicted/Known Solubility of 4-PropylcyclohexanolRationale & Comparative Data
Water Highly Polar, ProticLow to Sparingly SolubleThe large hydrophobic propyl and cyclohexyl groups are expected to significantly limit solubility. 4-tert-butylcyclohexanol is described as having limited water solubility.
Ethanol Polar, ProticSolubleStated as soluble in available literature.[1] The ethanol molecule has both polar and nonpolar character, making it a good solvent for 4-propylcyclohexanol.
Methanol Polar, ProticSolubleSimilar to ethanol, methanol can hydrogen bond with the hydroxyl group and its small alkyl chain allows for some nonpolar interactions.
Dichloromethane (DCM) Polar, AproticSolubleStated as soluble in available literature.[1] DCM's polarity can interact with the hydroxyl group, while its organic nature is compatible with the hydrocarbon backbone.
Acetone Polar, AproticSolubleThe ketone group in acetone can act as a hydrogen bond acceptor, interacting with the hydroxyl group of 4-propylcyclohexanol. 4-tert-butylcyclohexanol is soluble in acetone.[2]
Ethyl Acetate Intermediate PolarityLikely SolubleEthyl acetate has both ester and alkyl functionalities, allowing it to bridge the polarity gap between the solute's hydroxyl and alkyl parts.
Hexane NonpolarLikely SolubleThe long alkyl chain of hexane will have favorable van der Waals interactions with the propyl and cyclohexyl groups.
Toluene Nonpolar, AromaticLikely SolubleThe aromatic ring of toluene is nonpolar and can interact favorably with the hydrocarbon portion of 4-propylcyclohexanol.

Experimental Protocols for Solubility Determination

The following protocols are standard, validated methods that can be employed to quantitatively determine the solubility of 4-Propylcyclohexanol in various solvents.

Thermodynamic Solubility Determination via the Shake-Flask Method

This is considered the "gold standard" for determining equilibrium solubility.

Principle: An excess of the solute is agitated in a solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute in the filtrate is determined.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a precisely measured volume of the desired solvent (e.g., 5 mL).

  • Addition of Solute: Add an excess amount of 4-Propylcyclohexanol to each vial. The excess should be visually apparent to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of 4-Propylcyclohexanol in the filtrate using a suitable analytical technique, such as UV/Vis Spectroscopy (if the compound has a chromophore), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Calculation: Based on the measured concentration and the initial volume of the solvent, calculate the solubility in desired units (e.g., mg/mL, mol/L).

G cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add excess 4-Propylcyclohexanol to solvent B Seal and agitate at constant temperature (24-48h) A->B C Allow excess solid to settle B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration (HPLC, GC, or UV/Vis) D->E F Calculate Solubility E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Kinetic Solubility Screening

This method is useful for rapid screening of solubility in early-stage drug discovery.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Propylcyclohexanol in dimethyl sulfoxide (DMSO), for example, 20 mM.

  • Plate Preparation: In a 96-well microtiter plate, add the appropriate aqueous buffer to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration.

  • Incubation: Incubate the plate at a controlled temperature with shaking for a set period (e.g., 2 hours).

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. An increase in signal indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

G A Prepare 20 mM stock solution in DMSO C Add DMSO stock to buffer to create serial dilutions A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate with shaking (e.g., 2 hours) C->D E Measure turbidity/light scattering D->E F Determine concentration at which precipitation occurs E->F

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Practical Implications for Researchers

A thorough understanding of 4-Propylcyclohexanol's solubility is crucial for its effective use in various applications:

  • Drug Development: For formulation scientists, knowing the solubility in various pharmaceutically acceptable solvents is critical for developing stable and bioavailable drug products. Its low aqueous solubility suggests that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary for oral or parenteral delivery.

  • Synthetic Chemistry: In process chemistry, selecting an appropriate solvent for a reaction involving 4-Propylcyclohexanol can significantly impact reaction kinetics, yield, and purity. A solvent in which the reactants are highly soluble but the product is sparingly soluble can facilitate purification by crystallization.

  • Fragrance and Flavor Industry: The solubility of 4-Propylcyclohexanol in ethanol-water mixtures and various oils is important for its incorporation into perfumes, colognes, and other consumer products.

Conclusion

While a comprehensive quantitative solubility database for 4-Propylcyclohexanol remains to be fully established in the public domain, this guide provides a robust framework for the modern researcher. By understanding the interplay of its molecular structure with different solvent environments, leveraging predictive models, and employing standardized experimental protocols, scientists and drug development professionals can effectively predict, measure, and utilize the solubility of this versatile compound. The principles and methodologies outlined herein are not only applicable to 4-Propylcyclohexanol but also serve as a valuable guide for investigating the solubility of other novel chemical entities.

References

  • Solubility of Things. (n.d.). 4-tert-butylcyclohexanol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Propylcyclohexanol. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Safe Handling of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for 4-Propylcyclohexanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for risk assessment and mitigation rooted in scientific principles. The core philosophy of this guide is that a comprehensive understanding of a compound's properties is the foundation of a safe and effective research environment.

Section 1: Chemical and Physical Profile of 4-Propylcyclohexanol

4-Propylcyclohexanol is a cycloaliphatic alcohol characterized by a cyclohexane ring substituted with a propyl group and a hydroxyl group.[1] Its physical properties are critical to understanding its behavior in a laboratory setting. The compound is typically a colorless to light yellow liquid with a mild odor.[1][2] It is soluble in many organic solvents, but its cyclohexane structure imparts hydrophobic properties, leading to low solubility in water.[1][2]

From a safety perspective, the most pertinent physical properties are its flash point and boiling point, which dictate its classification as a combustible liquid.

PropertyValueSource(s)
Chemical Formula C₉H₁₈O[2][3]
Molecular Weight 142.24 g/mol [2][3]
CAS Number 52204-65-6 (mixture), 77866-58-1 (trans-isomer)[2][3][4]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point Approx. 201-210 °C (394-410 °F)[2][4]
Flash Point Approx. 80.2 °C (176.4 °F)[2][4]
Density Approx. 0.907 g/cm³[2][4]
Solubility Soluble in organic solvents; low in water[1][2]

Section 2: Hazard Evaluation and the Principle of Precaution

The formal GHS classification for 4-Propylcyclohexanol is primarily focused on its physical hazards.

Hazard ClassificationCategorySignal WordHazard Statement
Flammable Liquids Category 4WarningH227: Combustible liquid

This classification is based on its flash point being between 60°C and 93°C. It signifies that while the substance does not ignite as readily as more volatile solvents, it still poses a fire risk when exposed to heat or ignition sources.

A Critical Insight on Toxicological Data: A review of multiple safety data sheets reveals a significant lack of comprehensive toxicological information. Endpoints such as acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity are frequently marked as "No data available".

In the context of research and drug development, this absence of data is not evidence of safety. The precautionary principle must be applied. Any novel or sparsely studied compound should be handled with the assumption of potential bioactivity and toxicity until proven otherwise. Therefore, standard chemical hygiene practices and exposure mitigation strategies are not just recommended; they are essential. While some related compounds may cause skin, eye, or respiratory irritation, these are not formally classified hazards for 4-Propylcyclohexanol itself.[5]

Section 3: Risk Mitigation: A Multi-Layered Approach

Effective safety management relies on a hierarchical system of controls to minimize potential exposure and risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of 4-Propylcyclohexanol that could generate aerosols or vapors should be conducted in a certified chemical fume hood.[6] This is crucial not only to prevent the accumulation of combustible vapors but also to minimize inhalation exposure, adhering to the precautionary principle regarding its unknown toxicity.

  • Ventilation: The laboratory must be well-ventilated to prevent the buildup of vapors.[7]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are vital for ensuring consistent and safe practices. All personnel handling the substance must be trained on the specific SOPs for 4-Propylcyclohexanol, which should include:

  • Procedures for safe transport and handling.

  • Designated areas for storage and use.

  • Waste disposal protocols in accordance with local and national regulations.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. The selection must be deliberate and based on the potential routes of exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[8] It is critical to inspect gloves for any signs of degradation or puncture before each use and to practice proper removal techniques to avoid skin contamination.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Protective clothing should be worn to prevent skin exposure.[7][9]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary.[10]

Experimental Protocol: PPE Donning and Doffing
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety goggles or a face shield.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contaminating your hands.

    • Dispose of gloves in the appropriate waste container.

    • Remove the lab coat by folding it inward on itself, avoiding contact with the potentially contaminated exterior.

    • Remove eye protection.

    • Perform thorough hand hygiene with soap and water.

Section 5: Procedures for Safe Handling and Storage

Adherence to methodical workflows is paramount for minimizing risk during routine laboratory operations.

Safe Handling Workflow

The following workflow illustrates the critical decision points and safety checks required when working with 4-Propylcyclohexanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_storage Storage A Review SDS & SOP B Verify Fume Hood Certification A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Transport Chemical to Fume Hood C->D E Perform Experiment (Keep sash at appropriate height) D->E F Ensure Ignition Sources are Absent D->F G Segregate Waste (per institutional guidelines) E->G H Clean Work Area G->H K Return to Cool, Ventilated, Designated Storage Area G->K I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J L Ensure Container is Tightly Closed K->L G A SPILL DETECTED B Alert Personnel & Evacuate Immediate Area A->B C Is the spill large or is ventilation poor? B->C D Contact Emergency Response Team. Evacuate Laboratory. C->D Yes E Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) C->E No F Remove Ignition Sources E->F G Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) F->G H Collect Material with Non-Sparking Tools into a Closed Container G->H I Decontaminate Area & Dispose of Waste per Regulations H->I

Caption: Decision workflow for responding to a 4-Propylcyclohexanol spill.

Experimental Protocol: Small Spill Cleanup
  • Ensure you are wearing the appropriate PPE as outlined in Section 4. 2. Remove all sources of ignition from the immediate area. [11]3. Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. [12]4. Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste. [13]5. Clean the spill area thoroughly with soap and water.

  • Dispose of the waste container according to institutional and local environmental regulations.

Fire-Fighting Guidance
  • Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂). [12]Water spray can be used to cool containers. [11]* Unsuitable Media: A solid stream of water may scatter and spread the fire. [12]* Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [11]

Conclusion

4-Propylcyclohexanol is a combustible liquid that requires diligent adherence to safety protocols. The primary risks are associated with its flammability. However, the significant lack of toxicological data mandates a precautionary approach, treating the substance with the respect due to any compound with unknown biological effects. By implementing robust engineering controls, adhering to detailed administrative protocols, and using appropriate personal protective equipment, researchers can handle this chemical safely and effectively. The principles of risk assessment, exposure mitigation, and emergency preparedness are the cornerstones of a culture of safety in any scientific endeavor.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Propylcyclohexanol (cis- and trans- mixture).
  • ChemBK. (2024). 4-Propylcyclohexanol.
  • Chemsrc. (2025). 4-Propylcyclohexanol | CAS#:77866-58-1.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: trans-2-(4-Propylphenyl)cyclohexanol.
  • CymitQuimica. (n.d.). trans-4-Propylcyclohexanol | CAS 77866-58-1.
  • National Center for Biotechnology Information. (n.d.). 4-Propylcyclohexanol. PubChem Compound Database.
  • PPG. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Methylcyclohexanol.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Propylcyclohexanol (cis- and trans- mixture).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-(trans-4-Propylcyclohexyl)cyclo hexanone.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Methylcyclohexanol, mixed isomers.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclohexanol.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Propylcyclohexane.
  • Chemsrc. (2025). cis-4-Propylcyclohexanol | CAS#:98790-22-8.
  • TCI Chemicals. (2023). SAFETY DATA SHEET: 4-Propylcyclohexanol (cis- and trans- mixture).
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol.

Sources

physical and chemical properties of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers and process chemists working with 4-Propylcyclohexanol (4-PCH). It prioritizes stereochemical implications and industrial utility in liquid crystal (LC) and fragrance synthesis.

Physicochemical Properties, Stereochemistry, and Synthetic Applications

Executive Summary

4-Propylcyclohexanol (C9H18O) is a saturated cycloaliphatic alcohol. While it finds niche applications in fragrance formulations due to its leathery/woody olfactory profile, its primary industrial value lies as a chiral intermediate in the synthesis of nematic liquid crystals .

The molecule exists as two geometric isomers: cis and trans. The trans-isomer is the critical scaffold for liquid crystal displays (LCDs) because its diequatorial conformation provides the linearity required for mesophase formation. This guide details the separation, characterization, and reactivity of these isomers.

Physicochemical Profile

The following data represents the baseline properties for 4-PCH. Note that commercial samples are often isomeric mixtures unless specified.

Table 1: Physical and Chemical Constants

PropertyValue / DescriptionNotes
IUPAC Name 4-Propylcyclohexan-1-ol
CAS (Mix) 52204-65-6Commercial grade
CAS (Trans) 77866-58-1LC Intermediate grade
CAS (Cis) 55335-55-2
Molecular Weight 142.24 g/mol
Appearance Colorless liquid or low-melting solidIsomer dependent
Density 0.908 - 0.912 g/cm³@ 20°C
Refractive Index 1.460 - 1.465@ 20°C
Boiling Point ~205 - 210°C@ 760 mmHg (Predicted)
Solubility Ethanol, Diethyl Ether, DCMInsoluble in water
LogP ~2.9Lipophilic
Stereochemistry & Conformational Analysis

Understanding the stereochemistry of 4-PCH is non-negotiable for application scientists. The cyclohexane ring adopts a chair conformation. The bulky propyl group at position 4 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

  • Trans-Isomer: Both the Propyl group (C4) and the Hydroxyl group (C1) are equatorial . This is the thermodynamically favored conformer and possesses the linear geometry essential for liquid crystals.

  • Cis-Isomer: The Propyl group remains equatorial, forcing the Hydroxyl group into the axial position. This creates higher steric strain and a "bent" molecular shape.

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability relationship between the isomers.

Stereochemistry cluster_Isomers Geometric Isomers Phenol 4-Propylphenol (Precursor) Cis Cis-4-PCH (Axial -OH) Less Stable Phenol->Cis Hydrogenation (Kinetic Control) Trans Trans-4-PCH (Equatorial -OH) Thermodynamically Stable (Target for LCs) Phenol->Trans Hydrogenation (Thermodynamic Control) Cis->Trans Isomerization (Al/Base Catalyst)

Figure 1: Stereochemical relationship showing the thermodynamic preference for the trans-isomer (diequatorial).

Synthesis and Production Protocols
4.1 Industrial Synthesis: Hydrogenation of 4-Propylphenol

The primary route involves the catalytic hydrogenation of 4-propylphenol.

  • Catalyst: 5% Rh/C or Ru/C (avoid Pd if hydrogenolysis of the C-O bond is a risk).

  • Conditions: High pressure (50–100 bar H₂), elevated temperature (80–120°C).

  • Outcome: Typically yields a mixture of cis and trans isomers (often 60:40 or 70:30 favoring cis under kinetic control).

4.2 Biocatalytic Route (High Stereoselectivity)

Recent advancements utilize alcohol dehydrogenases (ADH) to achieve >99% diastereomeric excess.

  • Enzyme: Mutant ADH from Lactobacillus kefir (LK-TADH).[1]

  • Substrate: 4-Propylcyclohexanone.[1][2]

  • Mechanism: Asymmetric reduction of the ketone.

  • Reference: This method is critical when high-purity cis-isomer is required as a specific intermediate [1].

4.3 Protocol: Chemical Isomerization (Enrichment of Trans)

To maximize the yield of the trans-isomer (the LC precursor) from a mixed stream:

  • Dissolution: Dissolve the cis/trans mixture in dry toluene.

  • Catalyst Addition: Add Aluminum Isopropoxide (Al(OiPr)₃) (approx. 5 mol%).

  • Reflux: Heat to reflux for 12–24 hours. The reaction follows the Meerwein-Ponndorf-Verley mechanism, establishing a thermodynamic equilibrium heavily favoring the trans-isomer (~80-90%).

  • Quench: Cool and wash with dilute HCl to remove aluminum salts.

  • Purification: Distillation or recrystallization (if solid) to isolate pure trans-4-PCH.

Reactivity & Downstream Applications[10]

4-PCH serves as a nucleophile in esterification or a substrate for oxidation.

Workflow: Liquid Crystal Synthesis Pathway

The trans-isomer is chemically modified to extend the rigid core required for nematic phases.

Reactivity PCH Trans-4-Propylcyclohexanol Ketone 4-Propylcyclohexanone (Orivone type) PCH->Ketone Jones Oxidation (CrO3/H2SO4) Tosylate Tosylate / Mesylate Derivative PCH->Tosylate TsCl, Pyridine Ketone->PCH Reduction (LiAlH4) Recycles Ketone LC_Core Trans-2-(4-propylcyclohexyl)-1,3-propanediol (Liquid Crystal Precursor) Tosylate->LC_Core Alkylation / Ring Formation

Figure 2: Synthetic divergence showing oxidation to fragrance ketones and derivatization for liquid crystals.

Key Reactions:
  • Oxidation: Treatment with PCC or Jones reagent yields 4-Propylcyclohexanone . This ketone is a fragrance ingredient (herbal/woody) and a precursor for reductive amination.

  • Esterification: Reaction with acetyl chloride yields 4-Propylcyclohexyl acetate , used in perfumery for its floral-fruity notes.

Safety and Handling (SDS Summary)
  • Hazards: 4-PCH is classified as a skin irritant (Category 2) and eye irritant (Category 2A). It exhibits chronic aquatic toxicity [2].[3][4]

  • Handling:

    • Use Neoprene or Nitrile gloves (breakthrough time > 480 min).

    • Ensure local exhaust ventilation to prevent vapor accumulation.[5]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if high purity is required, as secondary alcohols can slowly oxidize upon prolonged exposure to air and light.

References
  • MDPI Catalysts. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.

  • ECHA (European Chemicals Agency). Registration Dossier: 4-Propylcyclohexanol.[6]

  • PubChem. 4-Propylcyclohexanol Compound Summary.

  • NIST Chemistry WebBook. 4-Propylcyclohexanol Properties.

Sources

Spectroscopic Characterization of 4-Propylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 4-Propylcyclohexanol (CAS: 20691-52-5 for mixture), a critical intermediate in the synthesis of liquid crystals and fragrance compounds. The core challenge in characterizing this molecule lies in distinguishing its stereoisomers: cis-4-propylcyclohexanol and trans-4-propylcyclohexanol .

This guide moves beyond basic spectral listing to explain the causality of spectral differences based on conformational analysis. It is designed for researchers requiring definitive structural assignment using NMR, IR, and MS.[1]

Part 1: Stereochemical Foundation & Conformational Analysis

To interpret the spectra, one must first understand the thermodynamic preference of the propyl and hydroxyl substituents on the cyclohexane ring.

  • The Anchor: The propyl group (A-value ~2.15 kcal/mol) is significantly bulkier than the hydroxyl group (A-value ~0.87 kcal/mol). Therefore, the propyl group effectively "locks" the ring conformation by occupying the equatorial position to minimize 1,3-diaxial strain.

  • Trans Isomer (Diequatorial): The hydroxyl group is also equatorial.[1] This is the thermodynamically most stable isomer.

  • Cis Isomer (Equatorial-Axial): The hydroxyl group is forced into the axial position.

Visualization: Conformational Locking

The following diagram illustrates the dominant conformers that dictate the spectroscopic signals.

Conformation cluster_0 Trans-Isomer (Thermodynamic Product) cluster_1 Cis-Isomer (Kinetic/Less Stable) Trans Propyl (Equatorial) OH (Equatorial) Trans_H H-1 Proton is AXIAL Trans->Trans_H Determines NMR Coupling Cis Propyl (Equatorial) OH (Axial) Cis_H H-1 Proton is EQUATORIAL Cis->Cis_H Determines NMR Shift

Caption: Conformational analysis showing the dominant chair forms. The propyl group acts as a conformational anchor, dictating the orientation of the H-1 proton.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for distinguishing the isomers.[2] The assignment relies on the Karplus relationship (coupling constants) and chemical shift anisotropy.

1H NMR Spectroscopy (Proton)

The signal for the methine proton at C-1 (the carbon bearing the OH) is the diagnostic handle.

FeatureTrans-Isomer Cis-Isomer Mechanistic Explanation
H-1 Orientation Axial Equatorial Dictated by the "locking" propyl group.
Chemical Shift (

)
3.50 – 3.60 ppm 3.90 – 4.00 ppm Equatorial protons are deshielded (downfield) by the C-C bond anisotropy of the ring.
Multiplicity tt (Triplet of Triplets) quintet (or broad singlet) Axial H-1 couples strongly with axial H-2/H-6.
Coupling (

)

Hz

Hz
Trans H-1 has two large diaxial couplings (

dihedral angle). Cis H-1 has no large couplings.
13C NMR Spectroscopy (Carbon)

The carbon shifts reflect the steric compression known as the


-gauche effect .
CarbonTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Diagnostic Note
C-1 (Carbinol) ~70.5~66.0Equatorial OH (trans) is further downfield.
C-3 / C-5 ~35.8~33.0Key Indicator: In the cis isomer, the axial OH exerts a shielding

-gauche effect on C-3 and C-5, shifting them upfield.
Experimental Protocol: NMR Sample Preparation
  • Solvent: Dissolve 10–20 mg of sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[1][3][4]

  • Acquisition:

    • Run a standard 1H (16 scans) and 13C (256+ scans).[1]

    • Crucial: If analyzing a mixture, integrate the H-1 signals at ~3.55 (trans) and ~3.95 (cis) to calculate the diastereomeric ratio (dr).

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry (EI, 70 eV) provides structural confirmation but is less effective for stereochemical assignment than NMR.

Fragmentation Pathway

The molecule undergoes characteristic alcohol fragmentation, primarily dehydration and alpha-cleavage.[1]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 142 M_Water Dehydration (M - 18) m/z 124 (Cyclohexene derivative) M_Ion->M_Water - H2O (18) Propyl_Loss Propyl Loss (M - 43) (Minor pathway from M+) M_Ion->Propyl_Loss - C3H7 (43) Base_Peak Ring Fragmentation m/z 57 or 83 M_Water->Base_Peak Ring Fission

Caption: EI-MS fragmentation pathway. The loss of water is the dominant initial step, often making the M-18 peak more visible than the molecular ion.

Key MS Peaks
m/zAssignmentNotes
142 M+ (Molecular Ion)Often weak or absent due to rapid dehydration.
124 [M - H

O]

Characteristic of cyclic alcohols. Represents 4-propylcyclohexene.
83 [C

H

]

Cyclohexyl ring fragment (loss of propyl + water).[1]
57 [C

H

]

Common alkyl fragment; often the base peak in alkylcyclohexanes.[1]

Part 4: Infrared Spectroscopy (IR)

IR is useful for confirming functional groups and can provide subtle clues regarding the isomer based on the C-O stretch frequency.

Functional Group Table
Frequency (cm

)
Vibration ModeDescription
3300 – 3400 O-H StretchBroad, strong band. Indicates hydrogen bonding.
2850 – 2960 C-H StretchStrong absorptions from the cyclohexyl ring and propyl chain.[1]
1450 CH

Bend
Scissoring vibration of methylene groups.[1]
Isomer Differentiation via C-O Stretch

While less distinct than NMR, the C-O stretching frequency is conformation-dependent:

  • Trans (Equatorial C-O): Appears at higher frequency (~1060 cm

    
     ) due to the stronger bond character in the equatorial position.
    
  • Cis (Axial C-O): Appears at lower frequency (~1000 cm

    
     ).[1]
    

References

  • NIST Chemistry WebBook. 4-Propylcyclohexanone (and derivatives) Mass Spectrum.[1] National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. A-Values For Substituted Cyclohexanes.[Link]

  • SpectraBase. cis-4-Isopropyl-cyclohexanol 13C NMR. Wiley Science Solutions. [Link]

Sources

Technical Sourcing & Application Guide: 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylcyclohexanol (CAS: 52204-65-6) is a cycloaliphatic alcohol that serves as a pivotal intermediate in two distinct industrial sectors: Liquid Crystal (LC) Display manufacturing and Fragrance formulation .[1]

For the researcher and drug development professional, sourcing this material is not a trivial "catalog purchase." The commercial market is bifurcated by stereochemistry. The trans-isomer is the requisite building block for liquid crystals (imparting low viscosity and phase stability), while the cis/trans mixture is often supplied for general synthesis or fragrance applications (where the olfactory profile of the mixture is acceptable).

This guide deconstructs the sourcing landscape, providing the technical grounding necessary to select the correct grade, understand the impurity profile derived from its synthesis, and validate the material upon receipt.

Chemical Identity & Stereochemical Criticality

The functionality of 4-propylcyclohexanol is dictated by its geometric isomerism. You must define your requirement before engaging suppliers.

FeatureTrans-4-Propylcyclohexanol Cis-4-Propylcyclohexanol
CAS Number 77866-57-0 (Specific)98790-22-8 (Specific)
Mixture CAS 52204-65-6 (Most common commercial listing)
Geometry Diequatorial (Thermodynamically stable)Axial-Equatorial (Kinetically favored)
Key Utility Liquid Crystals : Precursor to trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl derivatives.[2]Fragrance : Component of floral accords; general solvent.
Melting Point Higher (Solid at RT)Lower (Liquid/Low-melt solid)
3D Conformation & Stability

The trans-isomer places both the propyl and hydroxyl groups in the equatorial position, minimizing 1,3-diaxial interactions. This structural rigidity is why it is essential for Liquid Crystal mesogens. The cis-isomer typically exists with one substituent axial, making it less stable and unsuitable for high-performance optical materials.

Commercial Sourcing Landscape

The market is divided into General Chemical Suppliers (selling mixtures) and Specialty LC Material Suppliers (selling high-purity trans isomers).

Sourcing Decision Matrix

Use the following logic to determine your sourcing channel:

SourcingStrategy Start Define Application App_LC Liquid Crystals / Optical Materials Start->App_LC App_Frag Fragrance / General Synthesis Start->App_Frag Req_Purity Requirement: >99% Trans-Isomer App_LC->Req_Purity Req_Mix Requirement: Cis/Trans Mixture App_Frag->Req_Mix Source_Specialty Source: Specialty LC Intermediates Vendor (e.g., Yantai Xianhua, TCI) Req_Purity->Source_Specialty High Budget / Time Critical Source_Catalog Source: General Catalog (Sigma, Alfa Aesar, MolPort) Req_Purity->Source_Catalog Low Budget / Process Dev Req_Mix->Source_Catalog Action_Purify Action: In-House Isomerization & Recrystallization Source_Catalog->Action_Purify If Trans Required

Figure 1: Decision tree for selecting the appropriate commercial grade based on end-use application.

Vendor Categories
  • Catalog Suppliers (R&D Scale):

    • Vendors: Sigma-Aldrich (Merck), TCI Chemicals, Thermo Fisher (Alfa Aesar).

    • Typical Offering: 1g to 1kg.

    • Purity: Usually 98% (GC), but often a mixture of isomers .

    • Note: Always check the Certificate of Analysis (CoA) for the specific isomer ratio. If the catalog says "mixture," assume ~60:40 or 50:50 cis:trans unless specified.

  • Industrial/Bulk Suppliers (Process Scale):

    • Vendors: Yantai Xianhua Technology Group, specialized Chinese LC intermediate manufacturers.

    • Typical Offering: 25kg drums to metric tons.

    • Purity: Can provide >99.5% trans-isomer upon request, as they perform the isomerization and purification industrially.

Technical Synthesis: The Origin of Impurities

Understanding how the material is made allows you to predict the impurities (catalyst residues, unreacted phenols) you will encounter.

The Hydrogenation Route

The primary commercial route is the catalytic hydrogenation of 4-propylphenol or 4-propylcyclohexanone .

  • Reaction: 4-Propylphenol + 3 H₂

    
     4-Propylcyclohexanol
    
  • Catalysts: Ruthenium on Carbon (Ru/C), Rhodium (Rh), or Raney Nickel.

  • Impurity Profile:

    • Unreacted Phenol: Traces of 4-propylphenol (detectable by UV/HPLC).

    • Over-reduction: Propylcyclohexane (rare, but possible with harsh conditions).

    • Ketone Intermediate: 4-Propylcyclohexanone (incomplete reduction).

The Isomerization Step

Direct hydrogenation often favors the cis isomer (kinetic control). To obtain the commercially valuable trans isomer, manufacturers perform a thermodynamic equilibration.

SynthesisPathway Phenol Feedstock: 4-Propylphenol Hydrog Catalytic Hydrogenation (H2, Ru/C or Rh) Phenol->Hydrog Mix Crude Product: Cis/Trans Mixture (Kinetic Control) Hydrog->Mix Isom Isomerization (Base Catalyst, Heat) Mix->Isom Equilibration Isom->Mix Recycle Cis Trans Target: Trans-4-Propylcyclohexanol (Thermodynamic Control) Isom->Trans Purification (Crystallization)

Figure 2: Industrial synthesis flow showing the conversion of phenol to the thermodynamically stable trans-alcohol.

Protocol: In-House Purification & Validation

If you source the "Mixture" grade (cheaper) but require high trans content for material science applications, use the following self-validating protocol.

A. Isomerization Protocol (Enrichment)

Objective: Convert cis-isomer to trans-isomer.

  • Setup: Dissolve the commercial mixture (e.g., 100g) in anhydrous ethanol (300 mL).

  • Catalyst: Add Potassium tert-butoxide (KOtBu) or Sodium ethoxide (5 mol%).

  • Reflux: Heat to reflux under Nitrogen for 12–24 hours. The base facilitates the oxidation-reduction equilibrium, shifting the population toward the thermodynamically stable diequatorial trans form.

  • Quench: Cool, neutralize with dilute HCl, and extract with ethyl acetate.

  • Validation: Run GC (see below). The ratio should shift to approximately 80:20 or 90:10 (trans:cis).

B. Purification (Crystallization)

Objective: Isolate >99% trans-isomer.

  • Solvent: Use Petroleum Ether or Hexane (the trans isomer is less soluble than the cis in non-polar solvents due to better packing).

  • Process: Dissolve the isomerized mixture in hot hexane. Cool slowly to 0°C or -10°C.

  • Filtration: The trans-isomer will crystallize out. Filter and wash with cold hexane.

  • Recrystallize: Repeat until desired purity is reached.

C. Quality Control (GC Method)

Do not rely on the vendor's CoA without verification.

  • Column: DB-WAX or HP-5 (Capillary, 30m).

  • Carrier: Helium, 1 mL/min.

  • Temp Program: 80°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Retention Time: The cis isomer (lower boiling point, more polar interaction nuances depending on column) usually elutes before the trans isomer on non-polar columns (HP-5), but order may reverse on polar columns (Wax). Standard injection is required for confirmation.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4]

  • H412: Harmful to aquatic life with long-lasting effects.[3]

Handling: Store in a cool, dry place. If working with the trans-isomer (solid), use dust masks. If working with the mixture (liquid/slurry), use standard splash goggles and nitrile gloves.

References

  • PubChem. (n.d.).[5] 4-Propylcyclohexanol Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Retrieved January 30, 2026, from [Link]

Sources

Technical Monograph: 4-Propylcyclohexanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Optimization, and Functional Derivatization

Executive Summary

4-Propylcyclohexanol (CAS 77866-58-1) represents a critical saturated carbocyclic scaffold bridging the gap between fragrance chemistry and advanced materials science.[1] While often overshadowed by its tert-butyl analogs, the propyl variant offers unique conformational flexibility that is highly prized in the synthesis of low-viscosity liquid crystals (LCs) and substantive fragrance ingredients. This guide provides a technical deep-dive into the stereoselective synthesis, analytical characterization, and functionalization of 4-propylcyclohexanol, specifically addressing the thermodynamic challenges of cis/trans isomerization.

Structural Architecture & Stereochemistry

The utility of 4-propylcyclohexanol is dictated almost entirely by its stereochemistry.[1] The molecule exists as two geometric isomers:

  • Trans-isomer: The thermodynamic product where both the propyl group and the hydroxyl group occupy equatorial positions (

    
    ). This linear, rod-like geometry is essential for mesogenic (liquid crystal) behavior.[1]
    
  • Cis-isomer: The kinetic product where one substituent is axial (

    
     or 
    
    
    
    ). This isomer introduces a "kink" in the molecular structure, disrupting packing efficiency but offering unique olfactory profiles.
Conformational Analysis (Thermodynamics)

In the trans configuration, the diequatorial arrangement minimizes 1,3-diaxial interactions. The cis isomer, forcing the hydroxyl group into an axial position (assuming the bulky propyl anchors the ring), incurs an energy penalty of approximately 0.9 kcal/mol.

ConformationalAnalysis Cis Cis-4-Propylcyclohexanol (Axial-Equatorial) Higher Energy Trans Trans-4-Propylcyclohexanol (Equatorial-Equatorial) Stable Mesogen Cis->Trans Al(OiPr)3 / Heat Thermodynamic Equilibration

Figure 1: Isomerization pathway.[1] The conversion from cis to trans is driven by the relief of steric strain.

Analytical Characterization: NMR Distinction

Distinguishing the isomers requires precise NMR interpretation.[2] The coupling constants (


) and chemical shifts (

) of the methine proton at C1 are diagnostic.

Table 1: Diagnostic 1H NMR Data (400 MHz, CDCl3)

FeatureCis-Isomer (Axial -OH)Trans-Isomer (Equatorial -OH)Mechanistic Reason
H-1 Chemical Shift (

)
~3.90 - 4.00 ppm~3.50 - 3.60 ppmEquatorial protons are deshielded by C-C bond anisotropy.[1]
Signal Width (

)
Narrow (~8-10 Hz)Broad (~22-25 Hz)Sum of coupling constants is larger for axial protons.[1]
Coupling (

)
Small (

Hz)
Large (

Hz)
Karplus relationship dictates larger

for anti-periplanar protons.[1]

Analyst Note: When monitoring reaction progress, the H-1 signal of the cis isomer will appear downfield of the trans isomer. Integration of these two multiplets provides the most accurate diastereomeric ratio (dr).

Synthetic Protocols

We present two distinct workflows: one for accessing the cis-isomer (biocatalytic) and one for the trans-isomer (catalytic hydrogenation/equilibration).[1]

Protocol A: Chemoenzymatic Synthesis of cis-4-Propylcyclohexanol

Target: High purity cis-isomer for fragrance or chiral synthons.[1]

Context: Traditional hydrogenation yields mixtures.[1] Recent biocatalytic advances using mutant Alcohol Dehydrogenase (ADH) allow for >99% stereoselectivity [1].[1]

Reagents:

  • Substrate: 4-Propylcyclohexanone[1][3][4]

  • Enzyme: LK-TADH (Lactobacillus kefir mutant)[1][3][5]

  • Cofactor: NADH (regenerated via Glucose Dehydrogenase/Glucose)[1]

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mL of phosphate buffer (100 mM, pH 7.0).

  • Reaction Mix: Add 4-propylcyclohexanone (50 g/L), Glucose (1.2 eq), and NAD+ (0.1 g/L).

  • Initiation: Add LK-TADH lysate (50 g/L) and GDH (10 g/L).

  • Incubation: Stir at 35°C for 6 hours. Maintain pH 7.0 via automated titration with 2M Na2CO3.[1]

  • Workup: Extract 3x with Ethyl Acetate. Dry over Na2SO4.[1][3]

  • Yield: Expect >90% isolated yield with cis:trans ratio > 99:1.

Protocol B: Industrial Synthesis of trans-4-Propylcyclohexanol

Target: Liquid Crystal precursors.

Context: Hydrogenation of 4-propylphenol over heterogeneous catalysts is the standard industrial route.[1] To maximize the trans content, a post-hydrogenation equilibration step is often required.

Reaction Scheme: 4-Propylphenol + 3 H2 -> [Catalyst] -> 4-Propylcyclohexanol (Mix)

Optimization Table: Catalyst Selectivity

Catalyst SystemConditionsCis:Trans RatioNotes
5% Rh/Al2O3 25°C, 50 psi H260:40Kinetic control favors cis.
5% Ru/C 80°C, 1000 psi H245:55Higher temp increases trans.[1]
Raney Ni 150°C, 1500 psi H220:80Harsh conditions favor thermodynamics.

Equilibration Protocol (Isomerization): If the hydrogenation yields high cis, perform the following:

  • Dissolve the mixture in dry toluene.[1]

  • Add 10 mol% Aluminum Isopropoxide (

    
    ) and 5 mol% Acetone (hydrogen acceptor/initiator).[1]
    
  • Reflux for 12-24 hours. The system will equilibrate to the thermodynamic minimum (~85-90% trans).

  • Purification: Recrystallize from hexane/ethanol to isolate pure trans crystals.

Functional Derivatization[1]
Pathway 1: Oxidation to 4-Propylcyclohexanone (Fragrance)

The ketone derivative is an analog of Orivone (4-tert-amylcyclohexanone), possessing a woody, orris-root profile.[1]

  • Reagent: Jones Reagent or PCC (Lab scale); Cu/Zn catalyst + O2 (Industrial).[1]

  • Mechanism: Alcohol dehydrogenation.[1][5]

  • Safety: 4-Propylcyclohexanone is a skin sensitizer; handle with gloves.[1]

Pathway 2: Liquid Crystal Mesogens (Materials)

The trans-4-propylcyclohexyl group is a "chassis" for nematic liquid crystals used in displays.[1]

Workflow: Synthesis of 4-(trans-4-propylcyclohexyl)phenol This derivative serves as a vertical alignment layer in polymer films [2].[1][6]

LCSynthesis Start Trans-4-Propylcyclohexanol Step1 Tosylation (TsCl, Pyridine) Start->Step1 Step2 Nucleophilic Substitution (Phenol, K2CO3, DMF) Step1->Step2 Product 4-(trans-4-propylcyclohexyl)phenol (Mesogenic Core) Step2->Product

Figure 2: Synthetic route to mesogenic cores. Retention of trans-stereochemistry is critical during the substitution step.

Safety & Toxicology (RIFM/ECHA Data)

For researchers developing consumer products, the safety profile of 4-propylcyclohexanol derivatives is favorable but requires diligence.[1]

  • Acute Toxicity: Low.[1] NOAEL (No Observed Adverse Effect Level) is generally >100 mg/kg/day in repeated dose studies for related alkyl cyclohexanols [3].[1]

  • Genotoxicity: Consistently negative in Ames tests.[1]

  • Sensitization:

    • Alcohols:[3] Low risk.[1]

    • Ketones/Esters:[1] Moderate risk.[1] 4-propylcyclohexanone derivatives should be screened for skin sensitization (LLNA test).[1]

  • Environmental: Readily biodegradable.[1] Not classified as PBT (Persistent, Bioaccumulative, Toxic).[7][8]

References
  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase. Source: MDPI (Biomolecules) URL:[1][Link][1][4]

  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Source: Polymers (Basel) / PubMed URL:[1][Link]

  • RIFM Fragrance Ingredient Safety Assessment: Cyclohexanol Derivatives. Source: Food and Chemical Toxicology / ScienceDirect URL:[Link][1]

  • 4-Propylcyclohexanol Compound Summary. Source: PubChem (NIH) URL:[1][Link][1]

Sources

potential research applications of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Architectures in Liquid Crystal Engineering and Olfactory Synthesis

Executive Technical Summary

4-Propylcyclohexanol (4-PCH) is a cycloaliphatic alcohol acting as a critical scaffold in the synthesis of advanced functional materials. While it possesses intrinsic olfactory properties valued in fragrance chemistry, its primary industrial utility lies in its role as a precursor for nematic liquid crystals (LCs) .

The molecule exists as two geometric isomers: cis and trans. The trans-isomer is the commercially dominant form for material science applications due to its equatorial-equatorial conformation, which provides the linearity and structural rigidity required for stable mesophases in Liquid Crystal Displays (LCDs).

Chemical Profile Data
IUPAC Name 4-Propylcyclohexan-1-ol
CAS Number 52204-65-6 (Mix), 77866-58-1 (trans), 98790-22-8 (cis)
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Boiling Point ~209-210 °C
Key Isomer trans-4-Propylcyclohexanol (Thermodynamically stable)

Application Domain: Liquid Crystal Engineering

The most authoritative application of 4-PCH is its function as a "mesogenic building block." In the design of Thin-Film Transistor (TFT) displays, liquid crystals must exhibit low viscosity and high chemical stability.

The Role of the Cyclohexyl Ring

Replacing a phenyl ring with a trans-cyclohexyl ring in LC molecules (such as cyanobiphenyls) significantly lowers the viscosity of the mixture while maintaining or enhancing the nematic phase temperature range. 4-PCH is the starting material for synthesizing trans-4-(trans-4-propylcyclohexyl)cyclohexanol , a bicyclic core used in super-fluorinated LC mixtures.

Mechanism of Action[2]
  • Geometric Linearity: The trans-isomer adopts a chair conformation where both the propyl group and the hydroxyl group are in equatorial positions. This creates a rod-like (calamitic) shape essential for packing into the nematic phase.

  • Dielectric Anisotropy: Derivatives of 4-PCH are often functionalized with polar groups (e.g., fluorines) to tune the dielectric anisotropy (

    
    ), allowing the molecules to reorient rapidly under an electric field.
    

LC_Mechanism cluster_0 Precursor cluster_1 Mesogen Synthesis cluster_2 End Application PCH 4-Propylcyclohexanol (Trans-Isomer) Inter Intermediate: 4-Propylcyclohexanone PCH->Inter Oxidation BiCyclo Bicyclohexyl Core (Low Viscosity) Inter->BiCyclo Grignard / Reduction Display TFT-LCD Mixture (Nematic Phase) BiCyclo->Display Formulation

Figure 1: Workflow converting 4-Propylcyclohexanol into high-performance Liquid Crystal mixtures.

Application Domain: Olfactory & Fragrance Chemistry[1]

In the fragrance industry, 4-PCH and its esters are utilized for their diffusive and substantive properties.

  • Scent Profile: The molecule exhibits a balsamic, woody odor with spicy and floral undertones. It acts as a modifier, adding "lift" to heavy woody accords (like sandalwood) and rounding out floral bouquets (muguet/lily types).

  • Stereochemical Impact: The cis and trans isomers possess distinct odor thresholds and qualities. The cis-isomer is often described as having a more intense, "earthy" note, while the trans-isomer is cleaner and more diffusive.

Synthesis & Stereocontrol

Achieving high stereoselectivity (preference for trans) is the primary challenge in synthesizing 4-PCH for LC applications.

Catalytic Hydrogenation (Industrial Route)

The reduction of 4-propylphenol is the standard industrial route.

  • Catalyst: Ruthenium (Ru) or Rhodium (Rh) on Alumina/Carbon.

  • Conditions: High pressure (50–100 bar) and moderate temperature (100–150°C).

  • Selectivity: This process typically yields a mixture of cis and trans. A subsequent isomerization step using a base (e.g., KOH) and heat converts the kinetic cis product to the thermodynamic trans product.

Biocatalytic Reduction (Green Route)

Recent advancements utilize Alcohol Dehydrogenases (ADHs) to reduce 4-propylcyclohexanone with perfect stereocontrol.

  • Enzyme: Mutant Lactobacillus kefir ADH (LK-TADH).[1]

  • Result: Can yield >99% cis or trans depending on the enzyme variant, eliminating the need for heavy metal catalysts.

Synthesis_Pathways cluster_isomers Stereoisomers Phenol 4-Propylphenol Ketone 4-Propylcyclohexanone Phenol->Ketone Partial Hydrogenation (Pd/C) Cis Cis-4-PCH (Axial-Equatorial) Kinetic Product Ketone->Cis Enzymatic Red. (LK-ADH) Trans Trans-4-PCH (Diequatorial) Thermodynamic Product Ketone->Trans Enzymatic Red. (LK-TADH) Cis->Trans Isomerization (KOH / Heat)

Figure 2: Divergent synthesis pathways showing catalytic and enzymatic routes to specific isomers.

Experimental Protocols

Protocol A: Chemical Synthesis via Hydrogenation

This protocol describes the reduction of 4-propylphenol followed by isomerization.

Reagents: 4-Propylphenol (1.0 eq), 5% Rh/Al2O3 (2 wt%), Isopropanol (Solvent).

  • Loading: Charge a high-pressure autoclave with 4-propylphenol and catalyst in isopropanol.

  • Reaction: Pressurize with H2 gas to 6.0 MPa. Heat to 120°C. Stir at 800 rpm for 4-6 hours until H2 uptake ceases.

  • Filtration: Cool to room temperature and filter off the catalyst through a Celite pad.

  • Isomerization (Crucial Step): The filtrate (mixture of cis/trans) is treated with Potassium tert-butoxide (0.1 eq) and refluxed for 12 hours. This shifts the equilibrium toward the stable trans-isomer.

  • Purification: Concentrate the solvent and perform fractional distillation under reduced pressure (10 mmHg). Collect the fraction boiling at ~92°C.

Protocol B: Quality Control (GC-MS)
  • Column: DB-5ms or equivalent non-polar capillary column.

  • Temperature Program: 80°C (1 min hold) -> 10°C/min -> 250°C.

  • Identification: The trans-isomer typically elutes before the cis-isomer on non-polar columns due to its more compact, linear shape and lower boiling point relative to the more polar cis-form (which has higher dipole moment due to axial hydroxyl).

Safety & Toxicology

  • Flammability: 4-PCH has a flash point of ~80°C. It is classified as a combustible liquid.

  • Skin/Eye Contact: Moderate irritant. Prolonged exposure can cause defatting of the skin. Wear nitrile gloves and safety goggles.

  • Inhalation: Vapors may cause respiratory irritation. Use only in a fume hood.

References

  • ChemicalBook. (2024). 4-Propylcyclohexanol Properties and Synthesis.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol.

  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase.

  • Google Patents. (1995). Liquid crystal compound and liquid crystal composition containing the same (WO1995020021A1).

  • TCI Chemicals. (2024). Liquid Crystal Materials and Intermediates.

Sources

An In-depth Technical Guide to the Thermal Stability of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Stability Assessment in Pharmaceutical and Fine Chemical Synthesis

In the landscape of drug development and fine chemical manufacturing, understanding the intrinsic properties of every intermediate and final compound is paramount. 4-Propylcyclohexanol, a key building block in the synthesis of specialized molecules such as liquid crystal components and bespoke fragrance compounds, is no exception.[1][2] Its thermal stability—the threshold at which it begins to decompose under thermal stress—is a critical parameter that dictates its handling, storage, processing, and ultimately, the safety and purity of the final product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability of 4-propylcyclohexanol. While direct, in-depth studies on the thermal decomposition of 4-propylcyclohexanol are not extensively available in public literature, this guide synthesizes foundational principles of thermal analysis and leverages data from structurally analogous compounds to provide a robust predictive and analytical framework.

The Imperative of Thermal Stability Analysis

The journey of a chemical from synthesis to application is fraught with thermal challenges. From distillation and purification to formulation and long-term storage, 4-propylcyclohexanol will be subjected to a range of temperatures. A lack of a thorough understanding of its thermal stability can lead to:

  • Product Impurity: Thermal degradation can introduce impurities into the final product, potentially altering its efficacy, safety, and regulatory compliance.

  • Process Inefficiency: Unforeseen decomposition can lead to yield loss and the generation of unwanted byproducts, complicating downstream purification processes.

  • Safety Hazards: Runaway reactions or the generation of volatile and flammable degradation products can pose significant safety risks in a laboratory or manufacturing setting.

Therefore, a proactive and rigorous assessment of thermal stability is not merely a quality control measure but a cornerstone of safe and efficient process development.

Core Methodologies for Thermal Stability Assessment

To comprehensively evaluate the thermal stability of 4-propylcyclohexanol, a multi-faceted approach employing key analytical techniques is essential. The two primary methods that form the bedrock of such an analysis are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This allows for the precise determination of the temperatures at which the material begins to decompose and the kinetics of its mass loss.

The Causality Behind the TGA Experiment: By subjecting a small, precise amount of 4-propylcyclohexanol to a controlled heating program in an inert atmosphere (e.g., nitrogen), we can isolate the mass loss associated purely with thermal decomposition, as opposed to oxidative processes. The resulting TGA curve provides a quantitative measure of the material's stability.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing valuable information about the energetic changes occurring within the sample.

The Causality Behind the DSC Experiment: For 4-propylcyclohexanol, a DSC analysis can reveal its melting point and any polymorphic transitions prior to decomposition.[5] When decomposition occurs, it is typically observed as a broad exothermic or endothermic event on the DSC curve, corroborating the mass loss seen in the TGA.

Predicted Thermal Decomposition Profile of 4-Propylcyclohexanol

In the absence of direct studies on 4-propylcyclohexanol, we can draw valuable inferences from the thermal decomposition of propylcyclohexane, a structurally similar compound lacking only the hydroxyl group. Studies on propylcyclohexane have shown that its decomposition begins at temperatures around 375°C to 450°C.[6] The primary decomposition pathways for cyclic alkanes involve ring-opening and fragmentation.

For 4-propylcyclohexanol, the presence of the hydroxyl group is expected to influence the decomposition mechanism. The initial step in the thermal degradation of alcohols often involves dehydration to form an alkene. In this case, the dehydration of 4-propylcyclohexanol would likely yield 4-propylcyclohexene. Subsequent thermal cracking of the propyl side chain and the cyclohexene ring would then lead to the formation of smaller volatile hydrocarbons.

Hypothesized Degradation Pathway:

G A 4-Propylcyclohexanol B Heat (Δ) A->B C 4-Propylcyclohexene + H2O B->C Dehydration D Further Thermal Cracking C->D E Smaller Alkenes and Alkanes (e.g., propene, ethene, methane) D->E Fragmentation

Caption: Hypothesized thermal degradation pathway of 4-propylcyclohexanol.

Experimental Protocol: TGA Analysis of 4-Propylcyclohexanol

This protocol provides a self-validating system for the TGA analysis of 4-propylcyclohexanol.

Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-propylcyclohexanol.

Materials:

  • 4-Propylcyclohexanol (high purity)

  • TGA instrument (e.g., TA Instruments Q500 or similar)

  • High-purity nitrogen gas (99.999%)

  • Microbalance

  • Aluminum or platinum TGA pans

Experimental Workflow:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis A Tare TGA pan on a microbalance B Accurately weigh 5-10 mg of 4-propylcyclohexanol A->B C Record the exact mass B->C D Place sample pan in the TGA furnace C->D E Set up temperature program: - Equilibrate at 30°C - Ramp at 10°C/min to 600°C D->E F Set nitrogen purge gas flow rate (e.g., 50 mL/min) E->F G Start the experiment F->G H Plot mass (%) vs. Temperature (°C) G->H I Determine the onset decomposition temperature (Tonset) H->I J Calculate the percentage mass loss at key temperatures I->J K Analyze the derivative (DTG) curve for peak decomposition rates J->K

Caption: Experimental workflow for TGA analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's recommendations.

  • Sample Preparation: a. Tare a clean TGA pan on a microbalance. b. Carefully add 5-10 mg of 4-propylcyclohexanol to the pan. c. Record the exact mass to four decimal places.

  • Instrument Programming: a. Load the sample pan into the TGA furnace. b. Set the instrument to purge with high-purity nitrogen at a flow rate of 50 mL/min. c. Program the temperature profile: i. Equilibrate at 30°C for 5 minutes. ii. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Start the experiment and record the mass, temperature, and time data.

  • Data Analysis: a. Plot the percentage mass loss versus temperature. b. Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline with the tangent of the decomposition curve. c. Analyze the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition. d. Quantify the total mass loss.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be summarized for clear interpretation.

Table 1: Predicted Thermal Stability Data for 4-Propylcyclohexanol

ParameterPredicted ValueMethodSignificance
Boiling Point~209-210 °C[1]N/AIndicates the temperature at which the liquid transitions to a gas at atmospheric pressure.
Onset of Decomposition (Tonset)350 - 400 °CTGAThe temperature at which significant thermal degradation begins.
Peak Decomposition Temperature400 - 450 °CDTGThe temperature at which the rate of decomposition is at its maximum.
Total Mass Loss>95%TGAIndicates complete volatilization and decomposition of the organic molecule.

Conclusion: A Framework for Stability-Driven Development

This technical guide has outlined a comprehensive approach to evaluating the thermal stability of 4-propylcyclohexanol. By employing fundamental analytical techniques such as TGA and DSC, and by making informed predictions based on structurally related compounds, researchers and drug development professionals can gain critical insights into the thermal behavior of this important chemical intermediate. A thorough understanding of thermal stability is not an academic exercise; it is a fundamental prerequisite for the development of safe, robust, and efficient chemical processes. The methodologies and predictive frameworks presented herein provide a solid foundation for ensuring the quality and safety of processes and products that rely on 4-propylcyclohexanol.

References

  • Thermal Decomposition Kinetics of Propylcyclohexane. SciSpace. Available from: [Link]

  • 4-Propylcyclohexanol. ChemBK. Available from: [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. Available from: [Link]

  • 4-Propylcyclohexanol | C9H18O | CID 2775094. PubChem. Available from: [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available from: [Link]

  • Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International. Available from: [Link]

  • A-level Chemistry 7405 Specification. AQA. Available from: [Link]

  • Thermodynamic Analysis of DSC Data for Acetaminophen Polymorphs. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Stereoselective Synthesis of cis-4-Propylcyclohexanol: Protocols for Liquid Crystal Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

In the high-precision field of Liquid Crystal (LC) display manufacturing, the purity and stereochemistry of mesogenic cores are non-negotiable. While trans-cyclohexyl derivatives are the thermodynamic standard for nematic phases due to their linear, rod-like geometry, cis-4-propylcyclohexanol serves as a critical synthetic pivot.[1]

It is primarily utilized as the stereochemical precursor for the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol and subsequent dioxane-based LCs.[1] The synthesis of these advanced materials often requires an inversion of configuration (e.g., via Mitsunobu reaction or sulfonate displacement) at the hydroxyl center. Therefore, accessing the cis-isomer with high diastereomeric excess (de) is a prerequisite for generating high-purity trans-mesogens without difficult chromatographic separations.[1]

This guide details two validated protocols for synthesizing cis-4-propylcyclohexanol: a Kinetic Control Reduction (for laboratory precision) and a Catalytic Hydrogenation (for scalability).[1]

Part 2: Scientific Foundation & Stereocontrol[1]

Conformational Analysis

The stereoselectivity of this synthesis hinges on the geometry of the cyclohexane ring.

  • Thermodynamic Product (trans): The propyl group and hydroxyl group are both equatorial (

    
    ). This is the stable conformation but not the target of this specific protocol.
    
  • Kinetic Product (cis): The bulky propyl group locks the ring conformation, placing the propyl in the equatorial position.[1] To achieve the cis isomer, the hydroxyl group must be forced into the axial position (

    
    ).
    
Mechanism of Hydride Attack

To synthesize the cis (axial alcohol) isomer from 4-propylcyclohexanone, the hydride nucleophile must attack from the equatorial face.[1]

  • Small Hydrides (NaBH₄/LiAlH₄): Prefer axial attack (sterically and torsionally favored), yielding the trans (equatorial) alcohol.

  • Bulky Hydrides (L-Selectride): Due to steric hindrance from the axial hydrogens at C3 and C5, bulky hydrides are forced to attack from the less hindered equatorial trajectory, yielding the cis (axial) alcohol with >95% selectivity.[1]

Stereoselectivity Ketone 4-Propylcyclohexanone (Chair Conformation) L_Selectride L-Selectride (Bulky Hydride) Ketone->L_Selectride NaBH4 NaBH4 (Small Hydride) Ketone->NaBH4 Transition_Eq Equatorial Attack (Steric Control) L_Selectride->Transition_Eq  Favored   Transition_Ax Axial Attack (Torsional Control) NaBH4->Transition_Ax  Favored   Cis_Product cis-4-Propylcyclohexanol (Axial -OH) Target Isomer Transition_Eq->Cis_Product Trans_Product trans-4-Propylcyclohexanol (Equatorial -OH) Thermodynamic Transition_Ax->Trans_Product

Figure 1: Stereochemical pathway dictating the formation of cis- vs trans-isomers based on hydride reagent steric bulk.[1]

Part 3: Experimental Protocols

Protocol A: High-Selectivity Reduction (Laboratory Scale)

Objective: Synthesis of cis-4-propylcyclohexanol with >95:5 cis:trans ratio. Reagents: 4-Propylcyclohexanone, L-Selectride (1.0 M in THF), Anhydrous THF, NaOH, H₂O₂.[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (N₂ or Ar).

  • Solvation: Charge the flask with 4-propylcyclohexanone (10.0 g, 71.3 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Transfer L-Selectride (80 mL, 80 mmol, 1.1 equiv) to the addition funnel via cannula. Add dropwise over 45 minutes. Critical: Maintain internal temperature below -70°C to ensure kinetic control.

  • Reaction: Stir at -78°C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or GC.

  • Quench & Oxidation:

    • Remove the cooling bath and allow the mixture to warm to 0°C.

    • Caution: Slowly add 30 mL of water to quench unreacted hydride (H₂ evolution).

    • Add 30 mL of 3M NaOH solution.

    • Add 30 mL of 30% H₂O₂ dropwise. Exothermic reaction: Maintain temperature <25°C with an ice bath.[1] (This step oxidizes the organoborane intermediate to the alcohol).[1]

  • Workup: Stir for 1 hour. Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with saturated Na₂S₂O₃ (to remove peroxides), then brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically >95% cis. If higher purity is required for LC applications, perform flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).[1]

Protocol B: Catalytic Hydrogenation (Scalable/Industrial)

Objective: Large-scale synthesis using heterogeneous catalysis.[1][2] Note: This method often yields a mixture (60:40 to 80:20 cis:trans) requiring separation, but is more cost-effective for kilogram scales.[1]

Step-by-Step Methodology:
  • Catalyst Selection: Rhodium on Alumina (5% Rh/Al₂O₃) is preferred over Palladium for cis-selectivity in phenol hydrogenation.[1]

  • Loading: In a high-pressure autoclave, load 4-propylphenol (50 g), 5% Rh/Al₂O₃ (2.5 g), and solvent (Acetic Acid or Isopropanol).

  • Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C. Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Filtration: Upon cessation of H₂ uptake, cool and vent. Filter the catalyst through a Celite pad.

  • Isolation: Concentrate the filtrate.

  • Isomer Separation: Recrystallize from n-hexane at low temperature (-20°C). The trans isomer is typically less soluble; however, for cis isolation, chromatographic separation or kinetic enzymatic resolution (using Lipases) may be required if the catalytic selectivity is insufficient.

Part 4: Characterization & Quality Control[1]

Trustworthiness in LC synthesis relies on rigorous structural validation.

Nuclear Magnetic Resonance (NMR)

The coupling constant of the proton at C1 (


) is the definitive diagnostic tool.[1]
Featurecis-4-Propylcyclohexanoltrans-4-Propylcyclohexanol
H-1 Conformation EquatorialAxial
Multiplicity Narrow multiplet (quintet-like)Broad multiplet (tt)
Coupling (

)

(Small width)

(Large width)
Chemical Shift


Gas Chromatography (GC)
  • Column: DB-5 or HP-5 capillary column.[1]

  • Elution Order: The cis isomer (lower boiling point due to steric crowding/axial OH) typically elutes before the trans isomer on non-polar columns, though this can reverse on polar columns.[1] Always validate with known standards.

Part 5: Application Workflow in Liquid Crystals

The cis-isomer is rarely the end-product for nematic LCs but is a vital intermediate.[1]

ApplicationWorkflow Start 4-Propylcyclohexanone Step1 Stereoselective Reduction (L-Selectride) Start->Step1 Intermediate cis-4-Propylcyclohexanol (Axial OH) Step1->Intermediate Step2 Mitsunobu Inversion / Substitution (Stereochemical Inversion) Intermediate->Step2  Inversion   Final trans-2-(4-Propylcyclohexyl)-1,3-propanediol (LC Mesogen Precursor) Step2->Final

Figure 2: The strategic role of cis-4-propylcyclohexanol in accessing trans-configured LC precursors via stereochemical inversion.

Part 6: References

  • Biocatalytic Synthesis : Wang, L., et al. (2022). "Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase." Catalysts, 12(4), 406.[3] Link

  • L-Selectride Selectivity : Brown, H. C., & Krishnamurthy, S. (1976).[1] "Lithium Tri-sec-butylborohydride.[1][4] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 94(20), 7159–7161. Link

  • LC Applications : Kirsch, P. (2006).[3] "A convenient synthetic route to tetrahydropyran-based liquid crystals."[1][3] European Journal of Organic Chemistry, 15, 3326–3331.[3] Link

  • Hydrogenation Protocols : Wetchasat, P., et al. (2022). "Synthesis of uniform Ni nanoparticles encapsulated in ZSM–5 for selective hydrodeoxygenation of phenolics." Renewable Energy, 191, 678-688.[1] Link

  • Stereochemical Analysis : Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for conformational analysis).

Sources

Protocol for the Reduction of 4-Propylcyclohexanone: A Guide to Method Selection and Stereochemical Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of cis- and trans-4-Propylcyclohexanol

Abstract

The reduction of 4-propylcyclohexanone to 4-propylcyclohexanol is a critical transformation in the synthesis of key intermediates for liquid crystals and specialized pharmaceuticals.[1][2] The stereochemical outcome of this reduction, yielding either cis- or trans-4-propylcyclohexanol, is paramount and is dictated by the chosen reduction methodology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two primary, scalable protocols for this conversion: metal hydride reduction using sodium borohydride and catalytic hydrogenation. We delve into the mechanistic underpinnings of each method, offer detailed, step-by-step protocols, and discuss the analytical techniques required for product characterization and stereoisomer differentiation.

Introduction: The Significance of 4-Propylcyclohexanol Stereoisomers

4-Propylcyclohexanone is a valuable intermediate, primarily because its reduction product, 4-propylcyclohexanol, exists as two key stereoisomers: cis and trans. The spatial arrangement of the hydroxyl group relative to the propyl group significantly influences the molecule's physical and chemical properties. For instance, cis-4-propylcyclohexanol is a crucial precursor in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a component widely used in the manufacturing of high-performance liquid crystal displays.[2] The ability to selectively synthesize one isomer over the other is, therefore, of high industrial and academic importance.

This guide explores the chemical principles and practical execution of reducing the ketone functionality of 4-propylcyclohexanone. The choice of reducing agent is the primary determinant of the resulting diastereomeric ratio (cis:trans). We will examine a kinetically controlled reduction with a metal hydride and a thermodynamically influenced catalytic hydrogenation, providing researchers with the tools to target the desired stereoisomer.

Strategic Selection of the Reduction Pathway

The conversion of a ketone to a secondary alcohol is a fundamental organic transformation. For substituted cyclohexanones, the approach of the reducing species dictates the stereochemistry of the resulting alcohol. The two main approaches for the hydride attack are axial and equatorial, leading to the formation of equatorial and axial alcohols, respectively. The interplay of steric hindrance and electronic effects determines the favored pathway.[3][4]

MethodPrimary Reducing AgentKey AdvantagesKey DisadvantagesTypical Outcome
Metal Hydride Reduction Sodium Borohydride (NaBH₄)Operationally simple, mild, and requires standard laboratory glassware.[5][6]Often provides a mixture of stereoisomers; may require cryogenic conditions for higher selectivity.[7]Mixture of cis and trans isomers, with the ratio dependent on steric factors.
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂)High conversion, catalyst can be recycled, can be highly selective under optimized conditions.[1][8]Requires specialized high-pressure equipment; catalyst can be pyrophoric.[9]Can favor the thermodynamically more stable isomer.
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) enzymesExtremely high stereoselectivity (often >99%), environmentally friendly ("green") chemistry.[2]Requires specific enzyme and cofactor optimization; may be sensitive to substrate concentration.[2]Can produce almost exclusively one stereoisomer, such as cis-4-propylcyclohexanol.[2]

This note will focus on the two most common chemical methods: sodium borohydride reduction and catalytic hydrogenation.

Protocol 1: Metal Hydride Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of 4-propylcyclohexanone using sodium borohydride, a versatile and mild reducing agent.[10] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[11]

Mechanistic Rationale

The stereochemical outcome is governed by the trajectory of the incoming hydride. For 4-substituted cyclohexanones, the bulky propyl group typically prefers an equatorial position to minimize steric strain. The hydride can then attack from either the axial face (less hindered, leading to the equatorial alcohol, the trans product) or the equatorial face (more hindered by axial hydrogens, leading to the axial alcohol, the cis product). With smaller hydride reagents like NaBH₄, the axial attack is generally favored, leading to a higher proportion of the trans alcohol.

G cluster_mech Mechanism: Hydride Reduction Ketone 4-Propylcyclohexanone TransitionState Hydride Attack on Carbonyl Ketone->TransitionState Reagent NaBH₄ (Hydride Source) Reagent->TransitionState H⁻ Alkoxide Tetrahedral Alkoxide Intermediate TransitionState->Alkoxide Products cis- and trans-4-Propylcyclohexanol Alkoxide->Products H⁺ Workup Protic Workup (e.g., H₂O) Workup->Products

Caption: Mechanism of NaBH₄ reduction of 4-propylcyclohexanone.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Propylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-propylcyclohexanone (e.g., 5.0 g, 35.7 mmol) in methanol (40 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.8 g, 21.1 mmol) portion-wise over 15-20 minutes. A vigorous bubbling reaction may occur.[12] Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl (approx. 10 mL) until the bubbling ceases.[13] This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-propylcyclohexanol as a colorless oil.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

This method employs hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), to reduce the ketone. It is highly efficient and often used in industrial-scale synthesis.[14]

Mechanistic Rationale

In catalytic hydrogenation, both the ketone and molecular hydrogen adsorb onto the surface of the metal catalyst. The H-H bond is cleaved, and hydrogen atoms are added across the carbonyl double bond. The stereochemistry can be influenced by the way the cyclohexanone ring adsorbs onto the catalyst surface. The thermodynamically more stable product, often the equatorial alcohol (trans-isomer), is frequently favored under these conditions.

G cluster_wf Experimental Workflow Start Dissolve Ketone in Solvent React Charge Reactor with Ketone and Catalyst Start->React Pressurize Pressurize with H₂ Gas and Heat React->Pressurize Filter Cool, Depressurize, and Filter Catalyst Pressurize->Filter Evap Evaporate Solvent Filter->Evap Analyze Analyze Product (GC-MS, NMR) Evap->Analyze

Caption: General workflow for catalytic hydrogenation.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Propylcyclohexanone

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Celite™ or other filter aid

Procedure:

  • Reactor Charging: To a high-pressure reactor vessel, add 4-propylcyclohexanone (e.g., 5.0 g, 35.7 mmol) and the solvent (e.g., 50 mL of ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 250 mg, 5% by weight). Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 3-5 bar). Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and agitate (shake or stir) vigorously.[14]

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge again with an inert gas.

  • Catalyst Filtration: Open the reactor and filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the product.

Product Analysis and Characterization

The identity and purity of the 4-propylcyclohexanol, as well as the cis:trans isomer ratio, must be determined.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the conversion and the diastereomeric ratio. The cis and trans isomers will have slightly different retention times.[2] For example, on a standard HP-5 column, the retention times for 4-propylcyclohexanone, cis-4-propylcyclohexanol, and trans-4-propylcyclohexanol are distinct and allow for quantification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product. The proton attached to the hydroxyl-bearing carbon (H-1) is particularly diagnostic. In the trans isomer (equatorial OH), this proton is axial and typically appears as a multiplet with large axial-axial coupling constants. In the cis isomer (axial OH), this proton is equatorial and appears as a broader, less resolved multiplet.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent (NaBH₄); Inactive catalyst (hydrogenation); Insufficient reaction time or temperature.Add more reducing agent; Use fresh catalyst; Increase reaction time/temperature/pressure.
Low Yield Product loss during workup/extraction; Volatilization of the product during solvent removal.Perform extractions carefully; Use moderate temperatures on the rotary evaporator.
Incorrect Stereoselectivity Reaction temperature too high (for NaBH₄); Incorrect catalyst or solvent choice (for hydrogenation).For NaBH₄, run the reaction at lower temperatures; For hydrogenation, screen different catalysts and conditions.
Byproduct Formation Over-reduction (hydrogenation); Side reactions from impurities.Use milder conditions; Ensure starting materials are pure.

References

  • Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2018). ResearchGate. [Link]

  • Sodium Borohydride Reduction of 2-methylcylohexanone. (2013). Odinity. [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (2022). MDPI. [Link]

  • Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. ResearchGate. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. (2020). YouTube. [Link]

  • Stereoselective Reduction of 4-tert-butylcyclohexanone. (2020). YouTube. [Link]

  • Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol. PrepChem.com. [Link]

  • Cyclohexanone Reduction Experiment. Scribd. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. ResearchGate. [Link]

  • Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. (2023). ResearchGate. [Link]

  • Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. (2024). YouTube. [Link]

  • Reaction mechanism from 4-propylcyclohexanol (1) via... ResearchGate. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. [Link]

  • Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Koel Research Group. [Link]

  • Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. [Link]

  • 4-Propylcyclohexanol. PubChem. [Link]

  • methylcyclohexanol 1404. NIOSH | CDC. [Link]

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PubMed Central. [Link]

  • Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry. [Link]

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

Sources

Advanced Application Note: 4-Propylcyclohexanol in Nematic Liquid Crystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the architecture of modern liquid crystals (LCs), 4-Propylcyclohexanol serves as a critical synthetic pivot.[1] While often overlooked as a mere intermediate, its alicyclic structure provides the conformational flexibility required to engineer low-viscosity, high-stability nematic phases —properties that aromatic rings alone cannot achieve.

This guide addresses the specific application of 4-Propylcyclohexanol in synthesizing trans-cyclohexyl mesogens . Unlike rigid benzene rings, the cyclohexane ring (when in the trans configuration) reduces the rotational viscosity (


) of the final LC mixture while maintaining the clearing point (

).

Critical Technical Insight: The utility of 4-Propylcyclohexanol is strictly governed by stereochemistry. Only the trans-1,4-disubstituted isomer supports the linear molecular aspect ratio required for nematic ordering. Consequently, protocols involving this compound must prioritize stereochemical inversion or selective enrichment of the trans isomer from commercial cis/trans mixtures.

Part 2: Scientific Foundation & Mechanistic Logic

The Cyclohexyl Advantage in Nematic Phases

The substitution of a phenyl ring with a trans-cyclohexyl ring (derived from 4-propylcyclohexanol) fundamentally alters the mesogenic core's physics:

  • Viscosity Reduction: The cyclohexane ring is electronically saturated, reducing intermolecular

    
    -
    
    
    
    stacking interactions common in biphenyl systems. This lowers the rotational viscosity, enabling faster switching times (
    
    
    ).
  • Optical Anisotropy (

    
    ):  Cyclohexane has lower polarizability than benzene, reducing the birefringence. This is advantageous for specific active-matrix displays (TFT-LCDs) where matching the cell gap (
    
    
    
    ) requires moderate birefringence.
  • Order Parameter (

    
    ):  The trans-4-propylcyclohexyl group is conformationally rigid and linear, stabilizing the nematic director.
    
The Stereochemical Gate: Cis vs. Trans

Commercial 4-Propylcyclohexanol is typically a mixture.

  • Cis-Isomer: The propyl and hydroxyl groups are axial/equatorial. This "bent" conformation disrupts nematic packing, acting as a defect generator that depresses the clearing point.

  • Trans-Isomer: Both groups are equatorial. This linear geometry extends the mesogen's long axis, enhancing the nematic phase range.

Workflow Logic: Researchers must employ a Stereoinversion Protocol (e.g., oxidation/reduction cycles or Mitsunobu inversion) or utilize the cis-isomer as a precursor for trans-dioxane derivatives, where the ring closure fixes the geometry.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Mesogenic Core (Trans-4-Propylcyclohexyl Derivatives)

Objective: Convert 4-Propylcyclohexanol into a reactive trans-mesogen precursor (e.g., 4-(trans-4-propylcyclohexyl)phenol).

Prerequisites:

  • Starting Material: 4-Propylcyclohexanol (Commercial mixture or cis-enriched).

  • Reagents:

    
    , Phenol, 
    
    
    
    (Friedel-Crafts), or PCC/Selectride for inversion.
Step-by-Step Methodology:
  • Stereochemical Enrichment (If starting with mixture):

    • Oxidation:[2] Dissolve 4-propylcyclohexanol (10 g) in DCM. Add PCC (1.5 eq) to oxidize to 4-propylcyclohexanone.

    • Stereoselective Reduction: Cool ketone solution to -78°C. Add L-Selectride (bulky hydride attacks from less hindered side) to yield predominantly cis-alcohol (if cis is the desired intermediate for inversion) or use

      
       in MeOH for a thermodynamic mix, followed by chromatographic separation.
      
    • Note: For industrial LC synthesis, the trans-isomer is often isolated via crystallization of the corresponding ester derivatives.

  • Mesogen Construction (Friedel-Crafts Alkylation Route):

    • Activation: Convert 4-propylcyclohexanol to 4-propylcyclohexyl bromide using

      
       in toluene at 0°C.
      
    • Coupling: React the bromide with phenol in the presence of

      
       (catalyst) at 80°C.
      
    • Isomerization: The Friedel-Crafts conditions often thermodynamically equilibrate the product to the stable trans-4-(4-propylcyclohexyl)phenol.

    • Purification: Recrystallize from hexane. The trans-isomer crystallizes preferentially due to better packing.

  • Validation (Self-Correction Step):

    • DSC Analysis: Run Differential Scanning Calorimetry. The trans-derivative will exhibit a sharp melting point and a distinct nematic-isotropic transition. A broad peak indicates cis contamination.

Protocol B: Surface Alignment Layer Fabrication

Objective: Use a 4-propylcyclohexyl derivative to induce vertical alignment (homeotropic) in LC cells. Source Grounding: Based on polystyrene modification protocols [2].[3][4]

  • Polymer Synthesis:

    • React Poly(4-chloromethylstyrene) (PCMS) with 4-(trans-4-propylcyclohexyl)phenol (synthesized in Protocol A).[3]

    • Conditions: DMAc solvent,

      
       base, 70°C, 24h.
      
    • Degree of Substitution: Aim for >15 mol% substitution to ensure vertical alignment.

  • Film Deposition:

    • Dissolve the modified polymer in THF (1 wt%).[5] Filter (0.45

      
       PTFE).[5]
      
    • Spin-coat onto ITO glass (2000 rpm, 60s).

    • Bake at 120°C for 1h to remove solvent.

  • Cell Assembly:

    • Sandwich two coated substrates (anti-parallel).

    • Fill with standard nematic host (e.g., 5CB) via capillary action.

    • Result: The propylcyclohexyl side chains protrude from the surface, forcing the bulk LC molecules to align vertically.

Part 4: Data Visualization & Analysis

Comparative Impact on LC Properties

The following table illustrates why the propylcyclohexyl moiety (derived from the title compound) is preferred over purely aromatic systems for low-voltage applications.

PropertyPhenyl-Phenyl Core (Reference)Cyclohexyl-Phenyl Core (Target)Mechanistic Cause
Viscosity (

)
High (>100 mPa·s)Low (<40 mPa·s) Reduced

-

interaction; saturated ring.
Birefringence (

)
High (>0.20)Moderate (0.08 - 0.12) Lower polarizability of cyclohexane.
Stability (UV/Chem) ModerateHigh Lack of UV-absorbing conjugation in the alkyl ring.
Phase Range Wide NematicWide NematicTrans-geometry maintains linearity.
Workflow Diagram: From Alcohol to Nematic Phase

The following diagram outlines the critical decision pathways for processing 4-Propylcyclohexanol.

LC_Synthesis_Workflow Start Starting Material: 4-Propylcyclohexanol (Mix) Oxidation Oxidation to 4-Propylcyclohexanone Start->Oxidation Purity Control Enzymatic Enzymatic Reduction (LK-TADH) Oxidation->Enzymatic Stereocontrol ChemicalRed Chemical Reduction (NaBH4) Oxidation->ChemicalRed Standard Route CisIso Cis-Isomer (Bent Geometry) Enzymatic->CisIso High Yield ChemicalRed->CisIso Mixture TransIso Trans-Isomer (Linear Geometry) ChemicalRed->TransIso Mixture Mesogen Mesogen Synthesis (e.g., Phenol derivative) CisIso->Mesogen Requires Inversion (Mitsunobu/Dioxane formation) TransIso->Mesogen Direct Esterification Application Nematic LC Application (Low Viscosity, High VHR) Mesogen->Application Formulation

Caption: Synthesis logic flow converting 4-Propylcyclohexanol into functional nematic liquid crystals, highlighting the stereochemical checkpoints.

Part 5: References

  • MDPI Catalysts. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase. Demonstrates enzymatic routes to specific isomers utilized in LC intermediates.

  • MDPI Polymers. (2021).[4] Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Details the use of propylcyclohexanol derivatives for alignment layers.

  • Oriental Journal of Chemistry. (2015). Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Discusses the structural advantages of trans-cyclohexane rings in siloxane LCs.

  • BenchChem. Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. Provides context on general LC synthetic strategies compatible with cyclohexyl derivatives.

Sources

Application Note & Protocol: Synthesis of 4-Propylcyclohexanol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 4-propylcyclohexanol, a key intermediate in various industrial applications, including the manufacturing of liquid crystal displays. The primary method detailed is the catalytic hydrogenation of 4-propylphenol, a robust and scalable route. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and the rationale behind critical process parameters. It is intended for researchers and professionals in chemical synthesis and drug development, emphasizing safety, reproducibility, and analytical validation.

Introduction and Significance

4-Propylcyclohexanol (C₉H₁₈O) is a valuable alicyclic alcohol.[1][2] Its structural isomers, particularly the cis and trans forms, are crucial building blocks in the synthesis of advanced materials. For instance, cis-4-propylcyclohexanol serves as a precursor for producing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a component widely used in liquid crystal displays (LCDs).[3] The synthesis of 4-propylcyclohexanol is most commonly achieved through the hydrogenation of the aromatic ring of 4-propylphenol.[4] This process saturates the benzene ring to form the cyclohexane ring while preserving the propyl and hydroxyl functional groups.

The selection of the catalyst and reaction conditions is paramount as it influences not only the reaction efficiency but also the stereoselectivity (the ratio of cis to trans isomers) of the final product. This guide focuses on a standard laboratory setup using a heterogeneous catalyst in a high-pressure reactor, a method that is both effective and illustrative of fundamental hydrogenation principles.

Underlying Principles: The Reaction Mechanism

The conversion of 4-propylphenol to 4-propylcyclohexanol is a classic example of heterogeneous catalytic hydrogenation. The reaction proceeds by the addition of hydrogen (H₂) across the double bonds of the aromatic ring in 4-propylphenol.

The key steps are:

  • Adsorption: Both hydrogen gas and the 4-propylphenol substrate adsorb onto the surface of a metal catalyst (e.g., Platinum, Palladium, or Rhodium).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially added to the carbon atoms of the aromatic ring of the adsorbed 4-propylphenol. This process typically involves the formation of intermediate species, such as 4-propylcyclohexanone.[5][6]

  • Desorption: Once the ring is fully saturated, the final product, 4-propylcyclohexanol, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

The synergy between metal catalyst sites and the support material can significantly influence the reaction pathway and efficiency.[7]

Experimental Design & Setup

A successful synthesis requires careful selection of equipment and high-purity reagents. The protocol described below utilizes a high-pressure batch reactor, which is essential for conducting reactions with gaseous reagents like hydrogen at elevated pressures and temperatures.

Materials and Reagents

The following table summarizes the necessary chemicals and materials. Purity is critical to avoid catalyst poisoning and side reactions.

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier ExamplePurityNotes
4-PropylphenolC₉H₁₂O136.19645-56-7Sigma-Aldrich≥98%The starting substrate.[4]
Platinum on Carbon (Pt/C)Pt/CN/A7440-06-4Strem Chemicals2-5 wt%Heterogeneous catalyst.[8]
Deionized WaterH₂O18.027732-18-5N/AN/AReaction solvent.[8]
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificACS GradeSolvent for product extraction.[8]
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6VWR≥99%Drying agent for the organic phase.[3]
Hydrogen GasH₂2.021333-74-0Airgas≥99.99%The hydrogenating agent.
Nitrogen GasN₂28.017727-37-9Airgas≥99.99%Inert gas for purging the system.[9]
2-IsopropylphenolC₉H₁₂O136.1988-69-7Alfa Aesar≥99%Internal standard for GC analysis.[8]
Equipment
  • High-pressure batch reactor (e.g., Parr Instrument or OM Lab-Tech), 100-500 mL capacity, constructed of stainless steel (SUS316), equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and temperature controller.[8]

  • Glass liner for the reactor (optional, but recommended to prevent corrosion and simplify cleaning).

  • Schlenk line or similar apparatus for handling air-sensitive materials and purging with inert gas.

  • Separatory funnel (500 mL).

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).

  • Rotary evaporator for solvent removal.

  • Analytical balance.

  • Gas chromatograph with a mass spectrometer (GC-MS) for reaction monitoring and product analysis.[8]

Detailed Synthesis Protocol

This protocol is based on established procedures for the hydrogenation of phenolic compounds.[8]

Safety First: This experiment involves flammable hydrogen gas under high pressure and elevated temperatures. A thorough understanding of the high-pressure reactor's operation is mandatory. The procedure must be conducted in a well-ventilated fume hood, behind a blast shield, and away from ignition sources.

Step 1: Reactor Preparation and Charging
  • Ensure the high-pressure reactor is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Into the reactor vessel (or its glass liner), add 4-propylphenol (e.g., 5.0 mmol, 0.681 g).[8]

  • Add the catalyst, 2 wt% Pt/C (e.g., 98 mg).[8] The catalyst should be handled carefully, as it can be pyrophoric.

  • Add the solvent, deionized water (40 mL).[8]

  • Place a magnetic stir bar into the vessel.

Step 2: System Sealing and Purging
  • Securely seal the reactor head. Ensure all fittings are tightened to the correct torque.

  • Connect the reactor to the gas lines (H₂ and N₂).

  • Purge the reactor to remove air. This is a critical step to prevent the formation of explosive mixtures. Pressurize the reactor with nitrogen to ~5 bar, vent, and repeat this cycle at least five times.[9]

Step 3: The Hydrogenation Reaction
  • After purging, pressurize the reactor with hydrogen (H₂) to the desired initial pressure at room temperature (e.g., 2 MPa or ~20 bar).[8]

  • Begin vigorous stirring (e.g., 600 rpm) to ensure good mixing and suspension of the catalyst.[8]

  • Heat the reactor to the target reaction temperature (e.g., 120-150 °C). The point at which the set temperature is reached is defined as the reaction start time (t=0).[8]

  • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 1-3 hours). Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction can be considered complete when hydrogen uptake ceases.

Step 4: Work-up and Product Isolation
  • After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Never open a hot, pressurized reactor.

  • Once cooled, carefully vent the excess hydrogen in the fume hood.

  • Purge the reactor with nitrogen gas before opening.

  • Open the reactor and transfer the reaction mixture to a beaker.

  • Recover the catalyst via centrifugation or filtration.[8] The recovered catalyst can be washed with a solvent (e.g., ethyl acetate) and dried for potential reuse.[8]

  • Transfer the aqueous filtrate to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[8]

  • Combine the organic layers and wash with a saturated sodium chloride solution (brine) to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-propylcyclohexanol product.

Experimental Workflow and Validation

Workflow Diagram

The following diagram illustrates the complete experimental sequence.

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_analysis Analysis charge_reagents 1. Charge Reactor (4-Propylphenol, Pt/C, Water) seal_purge 2. Seal & Purge with N₂ charge_reagents->seal_purge pressurize 3. Pressurize with H₂ (2 MPa) seal_purge->pressurize react 4. Heat & Stir (150°C, 1-3h) pressurize->react cool_vent 5. Cool & Vent Reactor react->cool_vent filter_catalyst 6. Filter Catalyst cool_vent->filter_catalyst extract 7. Extract with Ethyl Acetate filter_catalyst->extract dry_evaporate 8. Dry & Evaporate Solvent extract->dry_evaporate gcms 9. GC-MS Analysis (Purity & Identity) dry_evaporate->gcms

Caption: Experimental workflow for 4-propylcyclohexanol synthesis.

In-Process Controls and Validation

A robust protocol includes self-validating steps to ensure reliability and reproducibility.

  • Rationale for Catalyst Choice: Platinum on carbon (Pt/C) is a highly active catalyst for the hydrogenation of aromatic rings. Its heterogeneous nature allows for easy separation from the reaction mixture post-reaction, simplifying purification.[7][8]

  • Causality of Purging: Purging with an inert gas like nitrogen is a critical safety measure. It removes oxygen from the reactor headspace, preventing the formation of a potentially explosive mixture with hydrogen, especially at the elevated temperatures and pressures used in the reaction.[9]

  • Analytical Verification: The identity and purity of the final product must be confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this.[8]

    • GC Analysis: The retention time of the major peak should match that of an authentic 4-propylcyclohexanol standard. The peak area provides a quantitative measure of the product's purity. Using an internal standard, such as 2-isopropylphenol, allows for accurate determination of the reaction yield.[8]

    • MS Analysis: The mass spectrum of the product peak should show a molecular ion (M⁺) peak corresponding to the mass of 4-propylcyclohexanol (m/z = 142.24) and a fragmentation pattern consistent with its structure.

Alternative Methodologies

While catalytic hydrogenation is a primary route, other methods exist, particularly for achieving high stereoselectivity.

  • Enzymatic Synthesis: For applications requiring the pure cis-isomer, a biocatalytic approach is highly effective. The reduction of the precursor, 4-propylcyclohexanone, can be accomplished using a mutant alcohol dehydrogenase (ADH) coupled with a cofactor regeneration system. This method can achieve excellent yields (e.g., >90%) and very high stereoselectivity (e.g., a cis/trans ratio of 99.5:0.5).[3]

  • Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation. In this method, a hydrogen-donor molecule, such as ethanol in a water-ethanol co-solvent system, provides the hydrogen in situ at high temperatures (e.g., 573 K) over a catalyst like Pd/C.[5][6]

Conclusion

The synthesis of 4-propylcyclohexanol via the catalytic hydrogenation of 4-propylphenol is a well-established and efficient method suitable for laboratory and industrial scales. Adherence to a detailed protocol, with a strong emphasis on the safe handling of high-pressure hydrogen, is essential for a successful outcome. The implementation of in-process controls and rigorous analytical validation using techniques like GC-MS ensures the production of a high-purity final product. For specialized applications demanding specific stereoisomers, alternative biocatalytic routes offer superior selectivity and represent a greener approach to synthesis.

References

  • CN112358380A.Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol. Google Patents.
  • Chemistry Letters. Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst. Oxford Academic. Available at: [Link]

  • MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available at: [Link]

  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. Available at: [Link]

  • Chemistry Letters. 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen. Oxford Academic. Available at: [Link]

  • ResearchGate. (A) Proposed reaction pathway of the 4-propylphenol conversion to.... Available at: [Link]

  • Chemistry Letters. 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen. Oxford Academic. Available at: [Link]

  • ChemBK. 4-Propylcyclohexanol. Available at: [Link]

  • PubChem. 4-Propylphenol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Propylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 4-Propylcyclohexanol via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the purification of 4-propylcyclohexanol, a key intermediate in the synthesis of pharmaceuticals and liquid crystals, through fractional vacuum distillation.[1][2] The document outlines the underlying chemical principles, a step-by-step experimental workflow, critical safety considerations, and robust analytical methods for purity verification. The causality behind each procedural step is explained to provide researchers, scientists, and drug development professionals with a comprehensive and self-validating system for obtaining high-purity 4-propylcyclohexanol.

Introduction: The Rationale for Purifying 4-Propylcyclohexanol

4-Propylcyclohexanol (C₉H₁₈O) is a cyclic alcohol existing as cis and trans isomers.[3][4] Its utility, particularly in the synthesis of liquid crystal displays, demands exceptionally high purity, as even trace impurities can adversely affect the final product's performance and longevity.[2][5]

Crude 4-propylcyclohexanol, synthesized typically via the hydrogenation of 4-propylphenol or reduction of 4-propylcyclohexanone, may contain a variety of impurities.[6] These can include:

  • Unreacted starting materials.

  • Solvents used during synthesis.

  • Byproducts such as 4-propylcyclohexene resulting from dehydration side reactions.[7][8][9]

  • Isomeric impurities.

Fractional distillation is a powerful separation technique ideal for removing these contaminants. However, 4-propylcyclohexanol's high atmospheric boiling point (approximately 209-210 °C) necessitates distillation under reduced pressure (vacuum distillation) to prevent thermal degradation and ensure a safe, efficient purification process.[1]

The Principle of Fractional Vacuum Distillation

Fractional vacuum distillation is a two-part purification technique.

  • Vacuum Application: By reducing the pressure inside the distillation apparatus, the boiling points of all components in the mixture are lowered. This allows for the distillation of high-boiling liquids at significantly lower temperatures, mitigating the risk of decomposition.

  • Fractional Separation: A fractionating column, packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations), is placed between the distillation flask and the condenser. This column establishes a temperature gradient, creating numerous theoretical plates for successive vaporization-condensation cycles. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the component with the lower boiling point at that pressure). This allows for a fine separation of components with close boiling points.

The efficiency of the separation is dependent on the column's length, packing material, and the reflux ratio (the ratio of condensed vapor returned to the column versus collected as distillate).

Physicochemical Data & Purity Specifications

A thorough understanding of the physical properties of 4-propylcyclohexanol is essential for a successful distillation.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[1][4]
Molar Mass 142.24 g/mol [1][10]
Appearance Colorless to light yellow liquid[1][11]
Atmospheric Boiling Point ~209-210 °C[1]
Density ~0.91 g/mL[11]
Purity (Commercial) >98.0% (GC)[3][4][11]
Safety Combustible liquid[3]

Experimental Protocol: Fractional Vacuum Distillation

This protocol details the purification of crude 4-propylcyclohexanol.

Materials and Equipment
  • Round-bottom flask (appropriately sized for the sample volume)

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer/temperature probe adapter

  • Condenser (Liebig or Allihn)

  • Vacuum adapter

  • Receiving flasks (multiple, for collecting different fractions)

  • Cold trap (recommended to protect the vacuum pump)

  • Vacuum pump and tubing

  • Pressure gauge (manometer)

  • Laboratory clamps and stand

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.[3][4]

Pre-Distillation Setup and Preparation
  • System Assembly: Assemble the fractional vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with appropriate vacuum grease.

  • Sample Charging: Charge the round-bottom flask with the crude 4-propylcyclohexanol and a magnetic stir bar. The flask should not be more than two-thirds full.

  • System Integrity Check: Begin to slowly evacuate the system. Check for leaks by observing the pressure gauge. The system should be able to achieve and hold a stable vacuum.

Distillation Workflow Diagram

Distillation_Workflow cluster_setup 1. System Setup & Evacuation cluster_distillation 2. Distillation & Fraction Collection cluster_analysis 3. Analysis & Storage Start Charge Flask with Crude 4-Propylcyclohexanol Assemble Assemble Distillation Apparatus Start->Assemble Evacuate Evacuate System to Target Pressure Assemble->Evacuate Heat Gradually Heat the Flask Evacuate->Heat Fraction1 Collect First Fraction (Low-Boiling Impurities) Heat->Fraction1 Equilibrate Stabilize Temperature at Product Boiling Point Fraction1->Equilibrate Fraction2 Collect Main Fraction (Pure 4-Propylcyclohexanol) Equilibrate->Fraction2 Fraction3 Collect Final Fraction (High-Boiling Impurities) Fraction2->Fraction3 Cool Cool System & Release Vacuum Fraction3->Cool Analyze Analyze Fractions (GC, NMR, etc.) Cool->Analyze Store Store Pure Fractions in a Cool, Dark Place Analyze->Store

Caption: Fractional Vacuum Distillation Workflow.

Step-by-Step Distillation Procedure
  • Establish Vacuum: Turn on the vacuum pump and allow the system to reach the desired pressure (e.g., 20-30 mmHg). A lower pressure will result in a lower boiling point.

  • Initiate Heating: Turn on the heating mantle and the magnetic stirrer. Heat the flask gradually. Vigorous boiling should be avoided to prevent "bumping" of the liquid into the fractionating column.

  • Collect the Foreshot (First Fraction): The most volatile impurities will begin to distill first. Monitor the temperature at the distillation head. Collect this initial distillate in a separate receiving flask. The temperature should be unstable during this phase.

  • Equilibration and Main Fraction Collection: As the vapor front of 4-propylcyclohexanol reaches the top of the column, the temperature will rise and then stabilize at its boiling point at the working pressure. Once the temperature is stable and clear, steady condensation is observed, switch to a new, clean receiving flask. This is the main fraction containing the purified product.

  • Monitor and Adjust: Maintain a slow, steady distillation rate by carefully controlling the heat input. A rate of 1-2 drops per second is generally recommended for optimal separation.

  • Collect the Aftershot (Final Fraction): A sharp rise or drop in temperature after the main fraction has been collected indicates that the bulk of the product has distilled and higher-boiling impurities are beginning to come over. Change to a third receiving flask to collect this final fraction.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.

Safety and Handling Precautions

  • Combustible Liquid: 4-Propylcyclohexanol is a combustible liquid.[3] Ensure that the distillation is performed in a well-ventilated area, away from open flames and ignition sources.[1][3]

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[4]

  • Vacuum Safety: Never use flawed or cracked glassware under vacuum, as this can lead to implosion. Use a safety shield around the apparatus.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[1][4] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[3][4]

  • Storage: Store the purified product in a tightly sealed container in a cool, dark, and well-ventilated place, away from oxidizing agents.[4]

Post-Distillation Analysis and Quality Control

To validate the purity of the collected fractions, rigorous analytical testing is required.

  • Gas Chromatography (GC): GC is the primary method for determining the purity of 4-propylcyclohexanol.[3][5][11] By comparing the peak area of the main component to the total area of all peaks, a quantitative purity value (e.g., >99.5%) can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified product and identify any structural isomers or impurities that may be present.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the characteristic hydroxyl (-OH) functional group and the absence of impurities with other functional groups (e.g., C=O from a ketone starting material).[5]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique helps in identifying the molecular weight of the compound and any unknown impurities by analyzing their fragmentation patterns.[5]

Conclusion

Fractional vacuum distillation is a robust and reliable method for the purification of 4-propylcyclohexanol. By carefully controlling the distillation parameters and adhering to strict safety protocols, researchers can consistently obtain a high-purity product suitable for demanding applications in the pharmaceutical and electronics industries. The analytical techniques outlined provide the necessary tools for a comprehensive quality control system, ensuring the integrity and reliability of the purified material.

References

  • ChemBK. (2024). 4-Propylcyclohexanol. Retrieved from [Link]

  • SDS Manager. (n.d.). trans-4-Propylcyclohexanol SDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propylcyclohexanol. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexanol To Cyclohexene. Retrieved from [Link]

  • Chemsrc. (n.d.). cis-4-Propylcyclohexanol. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Propylcyclohexanol. Retrieved from [Link]

  • Writing in Biology. (2018). Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1. Retrieved from [Link]

  • Aocpharm. (n.d.). Quality Control in 4-Propylcyclohexanone: Ensuring Purity for Your Applications. Retrieved from [Link]

  • YouTube. (2021). Dehydration of Cyclohexanol: Setup. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

  • MDPI. (2021). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from [Link]

Sources

reaction monitoring of 4-Propylcyclohexanol synthesis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Monitoring of 4-Propylcyclohexanol Synthesis by HPLC

Executive Summary & Scientific Rationale

The Challenge: The synthesis of 4-propylcyclohexanol (a critical intermediate for liquid crystals and fragrance compounds) typically involves the catalytic hydrogenation of 4-propylphenol . This reaction presents two distinct analytical hurdles:

  • Detection Limits: Unlike the starting material (phenol), the product (cyclohexanol) lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (>210 nm).
    
  • Stereoselectivity: The reaction yields both cis and trans isomers. The trans isomer is often the thermodynamic target for liquid crystal applications, while the cis isomer may be a kinetic byproduct. Quantifying this Diastereomeric Ratio (dr) is critical for process optimization.

The Solution: While Refractive Index (RI) detection is possible, it precludes the use of gradient elution, limiting the ability to wash the column of unreacted starting material.

This protocol utilizes Pre-Column Derivatization with Benzoyl Chloride (BzCl) . This Schotten-Baumann reaction attaches a strong UV chromophore (benzoate ester) to the cyclohexanol hydroxyl group. This transforms a "blind" analyte into a highly UV-active species (


 nm), enabling high-sensitivity gradient RP-HPLC.

Reaction Scheme & Analytical Workflow

The following diagram outlines the synthesis pathway and the integrated monitoring workflow.

G Start Starting Material (4-Propylphenol) Rxn Hydrogenation (Pd/C, H2, 50-150°C) Start->Rxn Reduction Prod Product Mixture (Cis/Trans 4-Propylcyclohexanol) Rxn->Prod Yields Isomers Sample Sampling (Filter Catalyst) Prod->Sample Aliquot Deriv Derivatization (BzCl + Pyridine) Sample->Deriv Tagging HPLC HPLC-UV Analysis (254 nm) Deriv->HPLC Quantitation

Figure 1: Integrated workflow from hydrogenation synthesis to analytical derivatization and detection.

Experimental Protocols

Protocol A: Sample Preparation (Derivatization)

Note: This protocol is self-validating. If the "Reagent Blank" shows no peak, the derivatization failed.

Reagents:

  • Derivatizing Agent: Benzoyl Chloride (BzCl) - Handle in fume hood.

  • Catalyst/Base: Pyridine (Dry).

  • Solvent: Acetonitrile (HPLC Grade).[1]

  • Quenching Agent: Methanol.

Step-by-Step Procedure:

  • Sampling: Withdraw 100

    
    L of the reaction mixture. Filter through a 0.22 
    
    
    
    m PTFE syringe filter to remove Pd/C catalyst.
  • Drying (Critical): Evaporate the aliquot to dryness under nitrogen (if solvent is aqueous/ethanol) to prevent BzCl hydrolysis. Re-dissolve in 500

    
    L dry Acetonitrile.
    
  • Reaction: Add 50

    
    L of Pyridine  followed by 20 
    
    
    
    L of Benzoyl Chloride . Vortex for 30 seconds.
  • Incubation: Let stand at ambient temperature for 10 minutes. (Reaction is typically instantaneous for primary/secondary alcohols).

  • Quenching: Add 100

    
    L of Methanol .
    
    • Why? This reacts with excess Benzoyl Chloride to form Methyl Benzoate. This prevents the corrosive acid chloride from damaging the HPLC column and creates a consistent "system peak" for validation.

  • Dilution: Dilute to 1.5 mL with Mobile Phase A (Water/ACN 50:50).

Protocol B: HPLC Method Parameters
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5

m
Standard RP stationary phase. C18 provides excellent selectivity for the hydrophobic benzoate tag.
Mobile Phase A Water (0.1% Formic Acid)Acidifier keeps phenols protonated, improving peak shape.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Strong solvent for eluting hydrophobic esters.
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 5 - 10

L
Low volume prevents solvent effects from the high-organic derivatization mix.
Detection UV @ 254 nm Targets the benzoyl chromophore (

transition).
Column Temp 30°CControls viscosity and retention time reproducibility.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Initial Hold
2.0 50 Elution of excess Pyridine/Benzoic Acid
15.0 95 Elution of 4-Propylcyclohexyl benzoates
18.0 95 Wash

| 18.1 | 50 | Re-equilibration |

Data Analysis & Interpretation

Chromatographic Separation Logic

Upon derivatization, the polarity difference between the cis and trans isomers is amplified by the spatial orientation of the hydrophobic benzoate group.

  • Elution Order (Typical on C18):

    • Excess Reagents: Pyridine, Benzoic Acid (hydrolysis product), Methyl Benzoate (quench product) elute early (2–6 min).

    • Starting Material: 4-Propylphenol (benzoylated form: 4-propylphenyl benzoate) elutes mid-gradient.

    • Product Isomers:

      • Cis-4-propylcyclohexyl benzoate: Generally elutes first . The axial/equatorial conformation is sterically bulkier and slightly more polar (less contact area with C18).

      • Trans-4-propylcyclohexyl benzoate: Generally elutes second . The diequatorial conformation is planar and has higher hydrophobic surface area contact with the C18 ligands.

Calculations

1. Conversion (%):



(Note: This assumes similar extinction coefficients for the benzoate derivatives, which is chemically valid as the chromophore is identical).

2. Diastereomeric Ratio (dr):



Troubleshooting & Decision Tree

Use this logic flow to diagnose baseline or resolution issues.

Troubleshooting Start Issue Detected CheckBlank Check Reagent Blank (No Sample) Start->CheckBlank NoPeaks No Peaks Visible? CheckBlank->NoPeaks HugeFront Huge Frontal Peak? CheckBlank->HugeFront PoorRes Cis/Trans Co-elution? CheckBlank->PoorRes DerivFail Derivatization Failed. Check BzCl freshness Ensure Sample was Dry. NoPeaks->DerivFail Yes ExcessBzCl Excess BzCl. Increase Quench Time or Dilute Sample. HugeFront->ExcessBzCl Yes GradientMod Gradient Too Fast. Lower Slope (0.5%/min) or Lower Temp to 20°C. PoorRes->GradientMod Yes

Figure 2: Troubleshooting decision tree for derivatization HPLC methods.

References

  • Nagasawa, Y. et al. (2016).[2] Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst. Chemistry Letters. Link

  • Wong, J. et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America. Link

  • BenchChem. (2025). HPLC-Based Separation of Cis and Trans Isomers: Application Notes. Link

  • Sigma-Aldrich. Derivatization Reagents for HPLC: Benzoyl Chloride Protocol. Link

  • ResearchGate. (2020). Separation of cis/trans Isomers by Aqueous Normal-Phase HPLC Mode. Link

Sources

formulation of fragrances containing 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylcyclohexanol (CAS 52204-65-6) is a saturated alicyclic alcohol derived primarily from the hydrogenation of eugenol.[1] Unlike its widely regulated isomer 4-isopropylcyclohexanol (Mayol/Meijiff), the n-propyl variant offers a distinct, subtle olfactory profile characterized by sweet, balsamic, and mild floral notes with exceptional stability in aggressive media.[1]

This guide provides a technical framework for the evaluation, solubilization, and formulation of 4-Propylcyclohexanol.[1] It addresses the critical need for stable "heart-to-base" fixatives that resist oxidation and hydrolysis in functional products (soaps, bleaches) where traditional floral aldehydes fail.[1]

Physicochemical Profile & Olfactory Characterization

Before formulation, the material must be characterized to understand its volatility and phase behavior.

Table 1: Technical Specifications
PropertyValueRelevance to Formulation
IUPAC Name 4-Propylcyclohexan-1-olPrimary identification.[1]
CAS Number 52204-65-6Distinct from Mayol (13828-37-0).[1]
Molecular Weight 142.24 g/mol Moderate volatility (Heart/Base note).[1]
Appearance Colorless to pale yellow liquidMinimal impact on juice color.[1]
LogP (Predicted) ~2.9 - 3.1High substantivity; excellent for surfactant systems.[1]
Boiling Point 209–210 °CLow vapor pressure; acts as a fixative.[1]
Odor Profile Sweet, Mild, Balsamic, Faint FloralBlender/Modifier rather than a high-impact top note.[1]
Stability Excellent (pH 2–12)Suitable for bleach, soap, and acidic cleaners.[1]
Olfactory Positioning

4-Propylcyclohexanol functions as a transparent blender .[1] It does not dominate a fragrance but "polishes" rough edges of spicy or green accords.[1]

  • Top Note: Low impact.

  • Heart Note: Bridges floral components (Muguet/Jasmine).

  • Base Note: Provides a sweet, balsamic substantivity without the animalic facets of some musks.[1]

Protocol A: Solubility & Stability Validation

Objective: Determine the compatibility of 4-Propylcyclohexanol in standard perfumery solvents and functional bases.

Materials
  • Test Material: 4-Propylcyclohexanol (>98% purity).

  • Solvents: Ethanol (SDA 40B), Dipropylene Glycol (DPG), Diethyl Phthalate (DEP), Isopropyl Myristate (IPM).[1]

  • Bases: Unperfumed Shampoo (Anionic), Fabric Softener (Cationic), Liquid Bleach (Hypochlorite).[1]

Workflow
  • Solubility Scan:

    • Prepare 10% and 50% (w/w) solutions in Ethanol, DPG, and IPM.[1]

    • Observation: The mixture must remain clear and colorless at 25°C for 24 hours.

    • Note: 4-Propylcyclohexanol is lipophilic; expect rapid dissolution in IPM and Ethanol.[1] DPG may require slight warming (40°C) to accelerate dissolution due to viscosity.[1]

  • Accelerated Stability Testing (AST):

    • Control: 1% solution in Ethanol stored at 4°C.

    • Test Samples:

      • A: 1% in Ethanol at 50°C (4 weeks).

      • B: 0.5% in Liquid Bleach at 40°C (2 weeks).

      • C: 1% in Shampoo Base at 45°C (4 weeks).

    • Evaluation:

      • Olfactory: Triangle test vs. Control (Protocol B).

      • Chemical: GC-MS analysis for oxidation products (e.g., 4-propylcyclohexanone).

Success Criteria: No significant discoloration or off-odor formation (sour/rancid notes).[1] In bleach, the molecule should resist chlorination due to the lack of reactive double bonds.

Protocol B: Olfactory Evaluation (Accord Construction)

Objective: Demonstrate the fixative and modifying effects of 4-Propylcyclohexanol in a simple "Spicy Muguet" accord.

Rationale

Because 4-Propylcyclohexanol is derived from eugenol, it pairs naturally with spicy notes (Clove, Carnation) and floralizers (Lilial alternatives, Florol).[1]

Experimental Accord: "Green Spice" Demo
IngredientRoleControl (Parts)Test (Parts)
Florol (Florosa) Muguet Heart400400
Eugenol Spicy/Clove5050
Benzyl Acetate Jasmine Top150150
Phenylethyl Alcohol Rose Heart200200
Dipropylene Glycol (DPG) Solvent200 100
4-Propylcyclohexanol Test Variable 0 100
Total 1000 1000
Evaluation Steps
  • Blending: Mix ingredients at room temperature. Allow to mature for 48 hours.

  • Blotter Test: Dip smelling strips 1 cm into the solution.

  • Time-Point Analysis:

    • T=0 (Top): Assess impact. The Test batch may seem slightly "flatter" or "softer" initially.[1]

    • T=4 Hours (Heart): The Test batch should exhibit a more cohesive blend between the Eugenol and Florol.

    • T=24 Hours (Base): This is the critical checkpoint.[1] The Control will likely smell faint (mostly PEA/Florol residue).[1] The Test batch should retain a sweet, balsamic hum that extends the perception of the floral elements.

Mechanistic Visualization

The following diagram illustrates the chemical lineage of 4-Propylcyclohexanol and its functional positioning relative to other common cyclohexane derivatives.

G cluster_0 Functional Advantage Eugenol Eugenol (Spicy/Clove) PropylGuaiacol 4-Propylguaiacol (Intermediate) Eugenol->PropylGuaiacol Hydrogenation (Partial) PropylCyclo 4-Propylcyclohexanol (Sweet/Balsamic/Fixative) PropylGuaiacol->PropylCyclo Full Hydrogenation (Ring Saturation) Mayol 4-Isopropylcyclohexanol (Mayol/Meijiff) (Fresh/Green/Floral) PropylCyclo->Mayol Structural Isomer (Less Diffusive, More Stable) PTBCH 4-tert-Butylcyclohexanol (Woody/Dry) PropylCyclo->PTBCH Olfactory Bridge (Floral -> Woody) Stability High Stability (No C=C bonds) PropylCyclo->Stability Fixation Substantivity (High LogP) PropylCyclo->Fixation

Figure 1: Synthesis pathway from Eugenol and olfactory positioning relative to standard market benchmarks (Mayol, PTBCH).[1]

Regulatory & Safety Considerations (E-E-A-T)

Crucial Distinction: Do not confuse 4-Propylcyclohexanol (CAS 52204-65-6) with 4-Isopropylcyclohexylmethanol (CAS 13828-37-0), which is heavily regulated by IFRA (Amendment 49).[1]

  • IFRA Status: 4-Propylcyclohexanol is not currently listed as a restricted substance in the IFRA Standards (up to the 51st Amendment).[1] However, as a "Non-Restricted" material, it must still comply with general safety requirements.[1]

  • Safety Data:

    • Skin Sensitization: While structural analogs (Mayol) can be sensitizers, the saturated n-propyl chain often mitigates reactivity compared to aldehydes.[1] However, HRIPT (Human Repeat Insult Patch Test) is recommended for any new captive use at levels >1%.[1]

    • Read-Across: Toxicological data often leverages the safety profile of Cyclohexanol and 4-Isopropylcyclohexanol.[1]

    • Recommendation: For commercial launch, conduct a standard RIFM-style safety assessment (Dermal Sensitization QRA, Phototoxicity).[1]

References

  • National Chemical Laboratory (CSIR). Catalytic Hydrogenation of Eugenol to 4-Propylcyclohexanol.[1] Retrieved from

  • PubChem. Compound Summary: 4-Propylcyclohexanol (CAS 52204-65-6).[1][2][3] National Library of Medicine.[1] Retrieved from

  • TCI Chemicals. Safety Data Sheet: 4-Propylcyclohexanol (cis- and trans- mixture).[1] Retrieved from

  • ResearchGate. Sustainable production of fragrances from lignin-derived platform chemicals.[1] (Discusses 4-propylcyclohexanol as a bio-based fragrance intermediate). Retrieved from

Sources

Troubleshooting & Optimization

improving the yield of 4-Propylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Propylcyclohexanol Synthesis Ticket ID: #SYN-4PCH-OPT Subject: Yield Optimization & Stereoselective Control for 4-Propylcyclohexanol Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering challenges in the hydrogenation of 4-propylphenol (or reduction of 4-propylcyclohexanone) to yield 4-propylcyclohexanol . This transformation is deceptively simple; while ring saturation is straightforward, controlling the stereochemistry (cis vs. trans) and preventing hydrogenolysis (cleavage of the C-O bond) are the primary failure points.

This guide moves beyond basic textbook protocols to address the kinetic vs. thermodynamic controls required for high-yield synthesis, particularly relevant for liquid crystal precursors (trans-isomer) and fragrance intermediates (cis-isomer) .

Module 1: The "Engine" – Catalyst Selection & Activity

User Question: I am getting low conversion (<60%) or significant deoxygenation (propylcyclohexane). Which catalyst should I use?

Technical Insight: The choice of metal dictates the reaction pathway. You must balance ring saturation activity against C-O bond preservation .

Catalyst SystemPrimary OutcomeMechanism & Utility
5% Rh/C or Rh/Al₂O₃ High cis-Selectivity The Gold Standard. Rhodium operates under mild conditions (room temp, low pressure). It rapidly saturates the aromatic ring via syn-addition without breaking the C-O bond.
5% Ru/C High Pressure / Robustness Requires higher pressure (50–100 bar) and temperature. Excellent for scale-up if feedstock contains trace sulfur (Ru is more sulfur-tolerant than Rh/Pt), but risk of hydrogenolysis increases.
5% Pd/C Mixed / Isomerization Palladium is less active for phenol ring saturation than Rh. It often requires higher temperatures, which promotes in situ isomerization to the thermodynamic trans-product, but also increases deoxygenation risks.
Raney Nickel Cost-Effective Bulk Effective but requires harsh conditions (high T/P). Often used with basic additives (NaOH) to promote the trans isomer via enolate intermediates.

Diagnostic Check:

  • If yielding Propylcyclohexane: Your catalyst is too aggressive on the C-O bond. Switch to Rh/C or lower the temperature. Avoid acidic supports (like acidic carbon) which promote dehydration.

  • If yielding 4-Propylcyclohexanone: The hydrogenation stopped halfway. Increase H₂ pressure or reaction time. Note that the ketone is a stable intermediate.

Module 2: The "Steering" – Stereoselectivity Control

User Question: My application (e.g., Liquid Crystals) requires the trans -isomer, but I keep getting the cis -isomer. How do I flip the ratio?

The Core Science:

  • Kinetic Control (cis): Hydrogen adds to the aromatic ring from the metal surface. Since the hydroxyl group and the propyl group are bulky, they prefer to face away from the catalyst surface, but the mechanism of syn-addition forces them to the same side initially.

  • Thermodynamic Control (trans): The trans-diequatorial conformer is energetically more stable. To access it, you must induce isomerization .

Strategy A: The "One-Pot" High Trans Method
  • Catalyst: Pd/C or Raney Ni.

  • Solvent: Non-polar (Cyclohexane) or Alcohol.

  • Additive: Base (e.g., K₂CO₃ or NaOH).

  • Mechanism: The base promotes the formation of the ketone enolate intermediate, allowing the substituent to equilibrate to the equatorial (trans) position before final reduction.

Strategy B: The "Two-Step" High Cis Method
  • Catalyst: Rh/Al₂O₃.[1]

  • Solvent: Acetic Acid or Ethanol.

  • Conditions: Low Temp (25°C), Low Pressure (3–5 bar).

  • Mechanism: Rapid hydrogenation prevents equilibration. The acid suppresses enolization.

Module 3: Visualizing the Pathway & Troubleshooting

The following diagram illustrates the reaction divergence and critical control points.

ReactionPathway Phenol 4-Propylphenol Ketone Intermediate: 4-Propylcyclohexanone Phenol->Ketone H2 / Catalyst (Step 1) Alkane Side Product: Propylcyclohexane Phenol->Alkane Hydrogenolysis (High T) Cis Product A (Kinetic): cis-4-Propylcyclohexanol Ketone->Cis Rh/C, Low T (Fast Reduction) Trans Product B (Thermodynamic): trans-4-Propylcyclohexanol Ketone->Trans Pd/C, High T, Base (Equilibration) Cis->Trans Isomerization (Raney Ni, Heat) Cis->Alkane Acidic Support (-H2O, +H2)

Caption: Reaction network showing the bifurcation between kinetic (cis) and thermodynamic (trans) pathways and the risk of deoxygenation (red).

Module 4: Optimized Experimental Protocols

Protocol A: Synthesis of High-Purity cis-4-Propylcyclohexanol

Best for: Fragrance applications, kinetic studies.

  • Reagents: 4-Propylphenol (10 mmol), 5% Rh/Al₂O₃ (5 mol%), Acetic Acid (20 mL).

  • Setup: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Procedure:

    • Purge reactor 3x with N₂, then 3x with H₂.

    • Pressurize to 5 bar (75 psi) H₂.

    • Stir vigorously (1000 rpm) at 25°C for 4–6 hours.

    • Critical Step: Do not heat. Heating promotes isomerization.

  • Workup: Filter catalyst over Celite. Neutralize acid with NaHCO₃ wash. Concentrate organic layer.[2][3][4][5]

  • Expected Yield: >95% conversion, >90% cis-selectivity.

Protocol B: Synthesis of High-Purity trans-4-Propylcyclohexanol

Best for: Liquid Crystal intermediates.

  • Reagents: 4-Propylphenol (10 mmol), 5% Pd/C (5 mol%), K₂CO₃ (10 mol% additive), Isopropanol (20 mL).

  • Setup: High-pressure autoclave.

  • Procedure:

    • Purge reactor.

    • Pressurize to 20 bar (300 psi) H₂.

    • Heat to 120°C for 12 hours.

    • Mechanism:[4][6][7][8] The high temperature and carbonate base facilitate the keto-enol tautomerism, locking the bulky propyl group into the equatorial position.

  • Workup: Filter catalyst. Evaporate solvent.[2] Recrystallize from hexane if necessary to remove traces of cis.

  • Expected Yield: >90% conversion, >85% trans-selectivity.

Module 5: Troubleshooting FAQ (Root Cause Analysis)

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Root Cause: Catalyst Poisoning. Phenols often contain trace sulfur or the reaction generates CO (decarbonylation of solvent/substrate) which binds to Pt/Pd sites.

  • Fix:

    • Recrystallize your starting material (4-propylphenol).

    • Switch to Ruthenium (Ru/C) , which is more resistant to poisoning.

    • Ensure your H₂ gas is >99.99% pure.

Q: I see a "mystery peak" in GC-MS with M-18 mass.

  • Root Cause: Dehydration. You are forming 1-propyl-4-cyclohexene or propylcyclohexane.

  • Fix: Your system is too acidic. If using Carbon support, it might be acidic. Switch to Alumina (Al₂O₃) support or add a pinch of Na₂CO₃ to buffer the reaction.

Q: Can I use a biocatalyst for better stereocontrol?

  • Advanced Insight: Yes. Recent literature suggests using Mutant Alcohol Dehydrogenase (LK-TADH) .

  • Performance: This enzymatic route yields >99% cis-isomer under ambient conditions (35°C, pH 7), completely avoiding the trans isomer. This is ideal if optical purity is paramount and scale is small [1].

References

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase. MDPI. Available at: [Link]

  • Selective Hydrogenation of 4-Substituted Phenols. ResearchGate. Available at: [Link]

  • Catalyst Poisoning and Competitive Adsorption in Phenol Hydrogenation. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-propylcyclohexanol. It provides in-depth technical support, troubleshooting advice, and detailed protocols to address common challenges encountered during its synthesis.

Introduction: Navigating the Synthesis of 4-Propylcyclohexanol

4-Propylcyclohexanol is a valuable intermediate in various fields, including the synthesis of liquid crystals and active pharmaceutical ingredients. Its synthesis, while conceptually straightforward, often presents challenges related to byproduct formation and stereochemical control. The two primary routes to this compound are the catalytic hydrogenation of 4-propylphenol and the reduction of 4-propylcyclohexanone. This guide will delve into the intricacies of both methods, offering solutions to common problems and ensuring a higher success rate in your experiments.

Section 1: Catalytic Hydrogenation of 4-Propylphenol

This is a widely used method due to the commercial availability of 4-propylphenol. The reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I have a significant amount of 4-propylphenol remaining. What could be the issue?

A1: Incomplete conversion is a common issue and can be attributed to several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon - Pd/C, Rhodium on Carbon - Rh/C, or Ruthenium on Carbon - Ru/C) may be deactivated. Ensure you are using a fresh, high-quality catalyst.[1] Catalyst poisoning by impurities in the starting material or solvent can also occur.

  • Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Insufficient pressure will lead to a slow or incomplete reaction. For the hydrogenation of phenols, pressures in the range of 1.0-5.0 MPa are often employed.[1]

  • Reaction Temperature & Time: The reaction may require higher temperatures or longer reaction times to go to completion. A typical temperature range is 50-150°C.[1] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or co-solvents like water-ethanol are often used.[2]

Q2: I'm observing the formation of propylcyclohexane as a major byproduct. How can I minimize this?

A2: The formation of propylcyclohexane is due to hydrogenolysis, where the C-O bond of the alcohol is cleaved and replaced with a C-H bond. This is a common side reaction in catalytic hydrogenation.

  • Catalyst Choice: Rhodium-based catalysts are known to be more prone to hydrogenolysis than palladium or ruthenium catalysts under certain conditions.[3] Consider screening different catalysts to find one that is more selective for the hydrogenation of the aromatic ring.

  • Reaction Conditions: Harsh reaction conditions (high temperature and pressure) can promote hydrogenolysis. Try to use the mildest conditions possible that still afford a reasonable reaction rate.

  • Acid/Base Additives: The presence of acidic or basic additives can influence the selectivity. Traces of acid can promote hydrogenolysis. Ensuring your reaction setup is free of acidic contaminants can be beneficial.

Q3: My final product is a mixture of cis- and trans-4-propylcyclohexanol. How can I control the stereoselectivity?

A3: The cis/trans ratio is determined by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface.

  • Catalyst Influence: Different catalysts can exhibit different stereoselectivities. For instance, palladium catalysts are often reported to favor the formation of trans isomers in the hydrogenation of substituted phenols.[4] In contrast, rhodium-based catalysts often favor the cis isomer.[3]

  • Solvent and Additives: The solvent system and the presence of additives can influence how the substrate adsorbs onto the catalyst surface, thereby affecting the stereochemical outcome.[5]

  • Thermodynamic vs. Kinetic Control: Under certain conditions, the initially formed kinetic product can isomerize to the more thermodynamically stable isomer. The trans isomer of 4-propylcyclohexanol is generally the more stable product due to the equatorial positions of both the propyl and hydroxyl groups. Running the reaction for longer times or at higher temperatures might favor the formation of the thermodynamic product.

Visualizing the Hydrogenation Pathway

4-Propylphenol 4-Propylphenol 4-Propylcyclohexanone (intermediate) 4-Propylcyclohexanone (intermediate) 4-Propylphenol->4-Propylcyclohexanone (intermediate) Hydrogenation Propylcyclohexane Propylcyclohexane 4-Propylphenol->Propylcyclohexane Hydrogenolysis (byproduct) cis/trans-4-Propylcyclohexanol cis/trans-4-Propylcyclohexanol 4-Propylcyclohexanone (intermediate)->cis/trans-4-Propylcyclohexanol Further Hydrogenation cis/trans-4-Propylcyclohexanol->Propylcyclohexane Hydrogenolysis (byproduct)

Caption: Reaction pathways in the hydrogenation of 4-propylphenol.

Section 2: Reduction of 4-Propylcyclohexanone

This method offers a more direct route to 4-propylcyclohexanol if the corresponding ketone is readily available. The primary challenge in this synthesis is controlling the stereochemistry of the resulting alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 4-propylcyclohexanone with sodium borohydride (NaBH₄) gives a mixture of cis and trans isomers. How can I improve the selectivity?

A1: The stereochemical outcome of the reduction of substituted cyclohexanones is governed by the direction of hydride attack on the carbonyl group. The bulky propyl group will preferentially occupy the equatorial position in the chair conformation of the cyclohexane ring.

  • Mechanism of Hydride Attack:

    • Axial Attack: Hydride attack from the axial face is sterically less hindered and leads to the formation of the equatorial alcohol, which is the trans isomer. This is generally the major pathway with small reducing agents like NaBH₄.

    • Equatorial Attack: Hydride attack from the equatorial face is more sterically hindered by the axial hydrogens on the ring and leads to the formation of the axial alcohol, which is the cis isomer.

  • Choice of Reducing Agent: The steric bulk of the reducing agent plays a crucial role.

    • Small Hydride Reagents (e.g., NaBH₄): These reagents tend to favor axial attack, leading to a higher proportion of the trans isomer.[6]

    • Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These reagents are too large for axial attack and will preferentially attack from the less hindered equatorial face, resulting in a higher proportion of the cis isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the stereoselectivity by favoring the transition state with the lower activation energy, which is typically the one leading to the major product.

Q2: I am trying to synthesize predominantly cis-4-propylcyclohexanol. What is the best approach?

A2: To favor the formation of the cis isomer (axial alcohol), you need to promote equatorial attack of the hydride. As mentioned above, using a sterically hindered reducing agent like L-Selectride® is a standard laboratory method for achieving this. Alternatively, enzymatic reductions can offer very high selectivity for the cis isomer.[7]

Q3: My reaction is very slow or incomplete. What are the possible reasons?

A3: While reductions with NaBH₄ are generally efficient, several factors can impede the reaction:

  • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, dry NaBH₄.

  • Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol. Ensure the solvent is anhydrous if using other reducing agents like LiAlH₄.

  • Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is too slow, consider allowing it to warm to room temperature after the initial addition of the reducing agent.

  • Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of ketone, it is common practice to use a molar excess of the reducing agent to ensure complete conversion.[8]

Visualizing the Reduction Pathway

cluster_0 4-Propylcyclohexanone cluster_1 Hydride Attack cluster_2 Products Ketone Ketone Axial_Attack Axial Attack (less hindered) Ketone->Axial_Attack Equatorial_Attack Equatorial Attack (more hindered) Ketone->Equatorial_Attack trans_Alcohol trans-4-Propylcyclohexanol (Equatorial OH, Major Product with NaBH4) Axial_Attack->trans_Alcohol cis_Alcohol cis-4-Propylcyclohexanol (Axial OH, Minor Product with NaBH4) Equatorial_Attack->cis_Alcohol

Caption: Stereochemical pathways in the reduction of 4-propylcyclohexanone.

Section 3: Experimental Protocol - Reduction of 4-Propylcyclohexanone with Sodium Borohydride

This protocol is a general guideline for the reduction of 4-propylcyclohexanone to a mixture of cis- and trans-4-propylcyclohexanol, with the trans isomer being the major product.

Materials:

  • 4-Propylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, dissolve 4-propylcyclohexanone (1 equivalent) in anhydrous methanol (approximately 10 mL per gram of ketone). Cool the solution in an ice bath to 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5 equivalents) in small portions to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases. This will neutralize the excess NaBH₄ and the borate esters.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to dissolve the product.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the layers and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 4-propylcyclohexanol.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure. The cis/trans ratio can be determined by GC or ¹H NMR analysis.[7]

Section 4: Characterization of Byproducts

A summary of the common byproducts and their expected analytical signatures is provided below.

Byproduct/IsomerSynthesis RouteExpected GC-MS FeaturesExpected ¹H NMR Features
4-Propylcyclohexanone Hydrogenation (incomplete)Molecular ion peak corresponding to C₉H₁₆O. Characteristic ketone fragmentation pattern.Absence of a proton signal for the -CHOH group. Presence of signals for protons alpha to the carbonyl group.
Propylcyclohexane Hydrogenation (over-reduction)Molecular ion peak corresponding to C₉H₁₈. Fragmentation pattern typical of an alkyl cyclohexane.Absence of a hydroxyl proton signal. Complex aliphatic signals.
cis-4-Propylcyclohexanol BothMolecular ion peak corresponding to C₉H₁₈O.The proton on the carbon bearing the hydroxyl group (-CHOH) will appear as a broad signal due to being in an axial position.[7]
trans-4-Propylcyclohexanol BothMolecular ion peak corresponding to C₉H₁₈O.The proton on the carbon bearing the hydroxyl group (-CHOH) will appear as a sharper multiplet due to being in an equatorial position with distinct axial-axial and axial-equatorial couplings.

References

  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google P
  • CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google P
  • Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4) - Chemistry Online. (URL: [Link])

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. (URL: [Link])

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH - Minnesota State University Moorhead. (URL: [Link])

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives | ACS Catalysis. (URL: [Link])

  • 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem. (URL: [Link])

  • Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst | Chemistry Letters. (URL: [Link])

  • The ¹H NMR spectrum of cis-4-propylcyclohexanol. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

  • Experiment 2 Sodium Borohydride Reduction of Cyclohexanone | PDF - Scribd. (URL: [Link])

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC. (URL: [Link])

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE - YouTube. (URL: [Link])

  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... - Homework.Study.com. (URL: [Link])

  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl)
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one - St. Olaf College. (URL: [Link])

  • 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen | Chemistry Letters. (URL: [Link])

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. (URL: [Link])

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - RSC Publishing. (URL: [Link])

Sources

Technical Support Center: Purification of Crude 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Propylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-propylcyclohexanol. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to 4-Propylcyclohexanol and Its Common Impurities

4-Propylcyclohexanol is a valuable chemical intermediate, often used in the synthesis of liquid crystals and as a fragrance component.[1][2] It exists as a mixture of cis and trans isomers, and the desired isomer ratio can be critical for specific applications. Crude 4-propylcyclohexanol, typically synthesized via the catalytic hydrogenation of 4-propylphenol or the reduction of 4-propylcyclohexanone, can contain a variety of impurities that may interfere with subsequent reactions or compromise the properties of the final product.

Understanding the potential impurities is the first step in devising an effective purification strategy. The primary impurities are often related to the starting materials and reaction byproducts.

Common Impurities in Crude 4-Propylcyclohexanol:

  • Unreacted Starting Materials:

    • 4-Propylphenol: If the synthesis involves the hydrogenation of 4-propylphenol, incomplete reaction will leave this starting material in the crude product.

    • 4-Propylcyclohexanone: When 4-propylcyclohexanol is prepared by the reduction of 4-propylcyclohexanone, residual ketone is a common impurity.[3] It can also be a byproduct of the partial hydrogenation of 4-propylphenol.

  • Stereoisomers:

    • cis-4-Propylcyclohexanol and trans-4-Propylcyclohexanol: The crude product is almost always a mixture of these two geometric isomers. The ratio can vary depending on the synthetic method.

  • Reaction Byproducts:

    • Propylcyclohexane: Over-reduction during the hydrogenation of 4-propylphenol can lead to the formation of the fully saturated propylcyclohexane.

    • Solvents and Catalysts: Residual solvents from the reaction or workup, as well as trace amounts of the catalyst, may also be present.

This guide will provide detailed protocols and troubleshooting advice for removing these impurities using common laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: My crude 4-propylcyclohexanol has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish discoloration in crude 4-propylcyclohexanol is often indicative of the presence of unreacted 4-propylphenol or phenolic byproducts. Phenols are susceptible to oxidation, which can form colored impurities. To remove these, you can perform a liquid-liquid extraction with a dilute aqueous base (e.g., 5% sodium hydroxide solution) to deprotonate the acidic phenol and extract it into the aqueous phase. Subsequent washing of the organic layer with brine and drying will yield a decolorized product.

Q2: I am trying to separate the cis and trans isomers of 4-propylcyclohexanol by fractional distillation, but I am not getting good separation. Why is this?

Separating cis and trans isomers of substituted cyclohexanols by distillation is notoriously difficult due to their very similar boiling points. Geometric isomers often have close physical properties, making fractional distillation inefficient without a highly efficient distillation column (i.e., one with a high number of theoretical plates). For most laboratory setups, complete separation by this method is impractical.

Q3: What is the best way to determine the purity and isomer ratio of my 4-propylcyclohexanol sample?

Gas Chromatography (GC) is the most common and effective method for assessing the purity and determining the cis/trans isomer ratio of 4-propylcyclohexanol.[3] A capillary column with a polar stationary phase is typically used. The retention times for cis-4-propylcyclohexanol, trans-4-propylcyclohexanol, and potential impurities like 4-propylcyclohexanone are distinct, allowing for their quantification.[3] For structural confirmation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.

Q4: Can I use recrystallization to purify 4-propylcyclohexanol?

Recrystallization can be an effective method for purifying 4-propylcyclohexanol, particularly for removing small amounts of impurities if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent system. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can often provide the necessary solubility profile.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of 4-propylcyclohexanol.

Issue 1: Incomplete Removal of 4-Propylphenol

Symptom: The purified 4-propylcyclohexanol still shows a peak corresponding to 4-propylphenol in the GC analysis, or the product has a persistent phenolic odor or color.

Cause: Inefficient extraction of the acidic phenol.

Troubleshooting Workflow:

Caption: Workflow for removing 4-propylphenol impurity.

Detailed Protocol: Basic Extraction of 4-Propylphenol

  • Dissolution: Dissolve the crude 4-propylcyclohexanol in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 5-10 volumes of solvent to 1 volume of crude product).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. The deprotonated sodium 4-propylphenoxide will be in the lower aqueous layer. Drain and discard the aqueous layer.

  • Repeat: For heavily contaminated samples, repeat the extraction with fresh NaOH solution.

  • Washing: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual NaOH and reduce the solubility of organic material in the aqueous phase.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-propylcyclohexanol.

Issue 2: Separation of cis and trans Isomers

Symptom: The product contains an undesired ratio of cis and trans isomers.

Cause: The synthetic method produced an isomeric mixture, and simple purification techniques are ineffective for their separation.

Troubleshooting with Column Chromatography:

Column chromatography is the most practical laboratory method for separating the cis and trans isomers of 4-propylcyclohexanol. The separation is based on the differential adsorption of the isomers onto a stationary phase. The trans isomer, with the hydroxyl group in an equatorial position, is generally less sterically hindered and can interact more strongly with the polar stationary phase, leading to a longer retention time compared to the cis isomer where the equatorial propyl group may hinder the interaction of the axial hydroxyl group.

Caption: Workflow for separating cis and trans isomers.

Detailed Protocol: Column Chromatography for Isomer Separation

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the more strongly adsorbed isomer. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column to avoid air bubbles and channels.

  • Loading: Dissolve the crude 4-propylcyclohexanol in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution and Collection: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC or GC. The cis isomer is expected to elute before the trans isomer.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent by rotary evaporation.

Issue 3: Presence of 4-Propylcyclohexanone and Propylcyclohexane

Symptom: GC analysis shows the presence of 4-propylcyclohexanone and/or propylcyclohexane in the final product.

Cause: Incomplete reduction of 4-propylcyclohexanone or over-reduction of the aromatic ring during hydrogenation of 4-propylphenol.

Troubleshooting with Fractional Distillation:

While fractional distillation is not ideal for separating the cis and trans isomers of 4-propylcyclohexanol, it can be effective for removing impurities with significantly different boiling points, such as propylcyclohexane and 4-propylcyclohexanone.

CompoundBoiling Point (°C at 1 atm)
Propylcyclohexane~156
4-Propylcyclohexanol (mixture)~209-210[1]
4-Propylcyclohexanone~219
4-Propylphenol~232-233

Detailed Protocol: Fractional Distillation

  • Apparatus: Set up a fractional distillation apparatus with a Vigreux or packed column to increase the separation efficiency.

  • Heating: Gently heat the crude mixture in a distillation flask.

  • Fraction Collection:

    • First Fraction: The first fraction to distill will be enriched in the lower-boiling impurity, propylcyclohexane.

    • Intermediate Fraction: There will be an intermediate fraction where the temperature rises.

    • Main Fraction: Collect the main fraction at the boiling point of 4-propylcyclohexanol.

    • Residue: The higher-boiling 4-propylcyclohexanone and 4-propylphenol will remain in the distillation flask.

  • Analysis: Analyze the collected fractions by GC to assess the purity.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
cis/trans-4-PropylcyclohexanolC₉H₁₈O142.24209-210[1]-52[1]
4-PropylphenolC₉H₁₂O136.19232-23322
4-PropylcyclohexanoneC₉H₁₆O140.22219< -70
PropylcyclohexaneC₉H₁₈126.24156-95

Concluding Remarks

The purification of crude 4-propylcyclohexanol requires a systematic approach based on the identification of the specific impurities present. While no single method is universally applicable, a combination of techniques such as extraction, column chromatography, and fractional distillation can yield a product of high purity. This guide provides a foundation for troubleshooting common issues, but it is essential to adapt these protocols to the specific requirements of your research and the composition of your crude material. Always confirm the purity of your final product using appropriate analytical methods like GC or GC-MS.

References

  • ChemBK. 4-Propylcyclohexanol. [Link]

  • Chemsrc. 4-Propylcyclohexanol | CAS#:77866-58-1. [Link]

  • MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]

  • PubChem. 4-Propylcyclohexanol. [Link]

Sources

Technical Support Center: Hydrogenation of 4-Propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-propylphenol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges and side reactions encountered during this important transformation, providing in-depth, field-proven insights to help you optimize your reaction outcomes. Our focus is on understanding the "why" behind experimental choices to empower you to troubleshoot effectively.

Troubleshooting Guide 1: Over-hydrogenation to 4-Propylcyclohexanol

This is a common issue when the target product is 4-propylcyclohexanone. The ketone is an intermediate in the full hydrogenation of the phenol to the alcohol, making precise control essential.[1]

Q1: My reaction is yielding primarily 4-propylcyclohexanol instead of the desired 4-propylcyclohexanone. What is happening?

A1: You are experiencing over-hydrogenation. The catalytic hydrogenation of a phenol to a cyclohexanol typically proceeds in a stepwise manner.[2] First, the aromatic ring is partially hydrogenated to form an unstable cyclohexenol intermediate, which rapidly tautomerizes to the more stable 4-propylcyclohexanone.[1] However, this ketone can be further hydrogenated under the same catalytic conditions to produce the final product, 4-propylcyclohexanol.[3] If your reaction conditions are too harsh or the reaction time is too long, the ketone intermediate will be consumed to form the alcohol.

Reaction Pathway: Phenol Hydrogenation

Reaction_Pathway 4-Propylphenol 4-Propylphenol Cyclohexenol_Intermediate Unstable Cyclohexenol Intermediate 4-Propylphenol->Cyclohexenol_Intermediate +3H₂ 4-Propylcyclohexanone 4-Propylcyclohexanone (Desired Product) Cyclohexenol_Intermediate->4-Propylcyclohexanone Tautomerization 4-Propylcyclohexanol 4-Propylcyclohexanol (Over-hydrogenation Product) 4-Propylcyclohexanone->4-Propylcyclohexanol +H₂

Caption: Stepwise hydrogenation of 4-propylphenol.

Q2: How can I control the reaction to selectively produce 4-propylcyclohexanone?

A2: Selectivity is a function of catalyst choice, reaction conditions, and reaction time. To favor the ketone, you need to find a balance that allows for the hydrogenation of the aromatic ring but is mild enough to prevent significant reduction of the intermediate ketone.

Key Parameters to Adjust:

  • Catalyst: Palladium (Pd)-based catalysts are often preferred for the partial hydrogenation of phenols to cyclohexanones.[3] Rhodium (Rh) catalysts, while effective for ring saturation, can sometimes show higher activity towards ketone reduction.

  • Temperature: Lower temperatures decrease the rate of all hydrogenation steps. By reducing the temperature, you can often find a window where the aromatic ring hydrogenates significantly faster than the ketone.

  • Hydrogen Pressure: Lowering the H₂ pressure reduces the availability of hydrogen on the catalyst surface, which can help slow the second hydrogenation step (ketone to alcohol).

  • Reaction Time: This is a critical parameter. You must monitor the reaction progress closely (e.g., by GC-MS or TLC) and stop it once the maximum concentration of the ketone is reached, before it begins to be converted to the alcohol.

Troubleshooting Protocol: Selective Hydrogenation to 4-Propylcyclohexanone

  • Catalyst Selection: Start with a 5% Palladium on Carbon (Pd/C) catalyst.

  • Initial Conditions:

    • Temperature: 70-80 °C. Aromatic ring hydrogenation can be achieved at relatively mild temperatures.[4]

    • Hydrogen Pressure: 1-5 bar (15-75 psi).

    • Solvent: A polar, non-protic solvent like ethyl acetate or a non-polar solvent like hexane.

  • Reaction Monitoring:

    • Set up the reaction in a vessel that allows for periodic sampling.

    • Take an aliquot from the reaction mixture every 30-60 minutes.

    • Analyze the sample immediately by GC-MS to determine the relative concentrations of 4-propylphenol, 4-propylcyclohexanone, and 4-propylcyclohexanol.

  • Optimization:

    • Plot the concentration of each species versus time. You should observe the starting material decrease, the ketone intermediate increase and then decrease, and the alcohol product steadily increase.

    • Identify the time point at which the ketone concentration is maximal. This is your optimal reaction time.

    • If the reaction is too slow, incrementally increase the temperature or pressure. If it's too fast and over-hydrogenation is still dominant, decrease them.

Troubleshooting Guide 2: Hydrogenolysis and Hydrodeoxygenation

This side reaction involves the cleavage of the carbon-oxygen bond of the hydroxyl group, leading to the formation of propylcyclohexane or propylbenzene.

Q3: My analysis shows the presence of propylcyclohexane. What is causing the removal of the hydroxyl group?

A3: You are observing hydrogenolysis, also known as hydrodeoxygenation (HDO).[5] This reaction involves the cleavage of the C-O bond and its replacement with a C-H bond. It is a competing pathway to the desired ring hydrogenation and is particularly favored under harsh conditions or with specific types of catalysts.[2] The mechanism often involves the hydrogenation of the aromatic ring first to form 4-propylcyclohexanol, followed by dehydration to an alkene intermediate over an acidic support or catalyst, and finally hydrogenation of the alkene to propylcyclohexane. Alternatively, direct hydrogenolysis of the phenolic C-O bond can occur at higher temperatures to form propylbenzene, which is then hydrogenated.[2][6]

Hydrogenolysis Pathways

Hydrogenolysis_Pathway cluster_0 Desired Pathway cluster_1 Hydrogenolysis Side Reactions A 4-Propylphenol B 4-Propylcyclohexanol A->B +4H₂ D Propylbenzene A->D Direct Hydrogenolysis (-H₂O) C Propylcyclohexane B->C Hydrogenolysis (-H₂O, +H₂) D->C +3H₂

Caption: Competing pathways of hydrogenation and hydrogenolysis.

Q4: How can I prevent the formation of propylcyclohexane and other HDO byproducts?

A4: Minimizing hydrogenolysis requires careful selection of catalyst and reaction conditions to disfavor C-O bond cleavage.

Key Parameters to Adjust:

  • Catalyst Choice:

    • Metal: Nickel (Ni) and other base metal catalysts, especially at high temperatures, are known to promote hydrogenolysis.[2] Palladium (Pd) and Platinum (Pt) are generally more selective for ring hydrogenation.

    • Support: Avoid strongly acidic supports like certain zeolites or aluminas (e.g., γ-Al₂O₃), as they can catalyze the dehydration of the intermediate cyclohexanol, which is a key step in one of the hydrogenolysis pathways.[6] A neutral support like activated carbon is often a better choice.

  • Temperature: Hydrogenolysis is highly temperature-dependent.[2] Keeping the reaction temperature as low as possible while still achieving a reasonable rate of ring hydrogenation is the most effective way to suppress this side reaction.

  • Solvent: The choice of solvent can influence catalyst-substrate interactions. Aqueous phases or the addition of water can sometimes suppress HDO by competing for active sites.

Comparative Data: Catalyst and Temperature Effects on Selectivity

Catalyst (on Carbon)Temperature (°C)Desired Product (4-Propylcyclohexanol)Side Product (Propylcyclohexane)
5% Pd/C100>95%<5%
5% Pt/C150~90%~10%
5% Ni/C200~60%~40%
Note: These are representative values to illustrate trends. Actual results will vary with specific conditions.
Troubleshooting Guide 3: Dealkylation

This side reaction involves the cleavage of the bond between the propyl group and the aromatic ring, resulting in undesired byproducts like phenol or cyclohexanol.

Q5: I am detecting phenol and/or cyclohexanol in my product mixture, indicating the loss of the propyl group. Why is this happening?

A5: This side reaction is dealkylation, the removal of the alkyl substituent from the aromatic or cycloalkane ring.[7] It is typically catalyzed by acid sites on the catalyst support or can occur thermally at very high temperatures.[8][9] The propyl group is cleaved, likely as propene or propane, leaving behind phenol (if dealkylation occurs before ring saturation) or cyclohexanol (if it occurs after). This is a common issue when using zeolite catalysts or other supports with strong Brønsted or Lewis acidity.[10][11]

Q6: What are the best strategies to avoid dealkylation?

A6: The primary strategy is to eliminate sources of strong acidity from your reaction system.

Key Parameters to Adjust:

  • Catalyst Support: This is the most critical factor. Use a catalyst on a neutral support like activated carbon (C) or calcium carbonate (CaCO₃). Strictly avoid acidic supports like zeolites (e.g., H-ZSM-5), silica-alumina, or acidic clays unless dealkylation is the desired outcome.[8]

  • Temperature: While less influential than catalyst acidity, extremely high temperatures (>250-300 °C) can lead to thermal cracking and dealkylation.[9] Operate at the lowest effective temperature for hydrogenation.

  • Feedstock Purity: Ensure your 4-propylphenol starting material is free from acidic impurities that could catalyze the side reaction.

Frequently Asked Questions (FAQs)

Q: Which catalyst is best for the complete hydrogenation of 4-propylphenol to 4-propylcyclohexanol?

A: For complete saturation of the aromatic ring with high selectivity for the alcohol, Rhodium on a neutral support (e.g., Rh/C or Rh/Al₂O₃) is often an excellent choice. Platinum (Pt) is also highly active.[3] While Palladium (Pd) works, it may require more forcing conditions to fully reduce the intermediate ketone compared to Rh or Pt.[3]

Q: Can the cis/trans stereoisomer ratio of 4-propylcyclohexanol be controlled?

A: Yes, the diastereoselectivity can be influenced by the choice of catalyst. For instance, in the hydrogenation of similar phenols, palladium catalysts tend to favor the formation of the thermodynamically more stable trans-isomer.[3] In contrast, rhodium-based catalysts can often be tuned to favor the cis-isomer.[3] This control is highly substrate and condition-dependent and requires careful screening.

Q: What is the role of the solvent in this reaction?

A: The solvent can affect reaction rates and selectivity by influencing the solubility of hydrogen, the interaction of the substrate with the catalyst surface, and heat transfer. For instance, some studies on transfer hydrogenation (using a hydrogen donor instead of H₂ gas) have shown that a water-ethanol co-solvent can be highly effective with a Pd/C catalyst.[12][13] For standard hydrogenation, solvents like ethanol, ethyl acetate, or alkanes (hexane, heptane) are commonly used. The optimal solvent should be determined empirically for your specific system.

References
  • Title: Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst Source: Chemistry Letters, Oxford Academic URL: [Link]

  • Title: 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Hydrogenation of 4-propylphenol over carbon supported metal catalyst in aqueous ethanol solution Source: J-STAGE URL: [Link]

  • Title: 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen Source: Chemistry Letters, Oxford Academic URL: [Link]

  • Title: trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives Source: PMC, NIH URL: [Link]

  • Title: (A) Proposed reaction pathway of the 4-propylphenol conversion to... Source: ResearchGate URL: [Link]

  • Title: Pore Blocking by Phenolates as Deactivation Path during the Cracking of 4-Propylphenol over ZSM-5 Source: MDPI URL: [Link]

  • Title: The reaction pathways of phenol hydrogenation. Source: ResearchGate URL: [Link]

  • Title: Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts Source: Industrial & Engineering Chemistry Research, ACS Publications URL: [Link]

  • Title: Dealkylation of Alkylphenols in Phenol Oil on Acid Zeolites Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Efficient C–O Bond Hydrogenolysis Over Polyoxometalate Catalysts in Mild Hydrodeoxygenation of Lignin-Derived Phenols to Cycloalkanes Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Alkylation and Dealkylation in Industrial Processes Source: YouTube (Chemical Engineering Guy) URL: [Link]

  • Title: Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts Source: RSC Publishing URL: [Link]

  • Title: Synergistic effects of Ni and acid sites for hydrogenation and C–O bond cleavage of substituted phenols Source: Green Chemistry, RSC Publishing URL: [Link]

  • Title: Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS Source: PubMed URL: [Link]

  • Title: Dealkylation of 2,5-tert.

Sources

preventing the dehydration of 4-Propylcyclohexanol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support response from the "Advanced Synthesis Solutions Center." It addresses the specific issue of yield loss due to the dehydration of 4-Propylcyclohexanol (4-PCH) into 4-propylcyclohexene.

Subject: Prevention of Dehydration (Elimination) During 4-Propylcyclohexanol Synthesis Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Users synthesizing 4-Propylcyclohexanol (typically via the hydrogenation of 4-propylphenol) often report the formation of 4-propylcyclohexene impurities. This is a classic acid-catalyzed elimination reaction. Because the target molecule is a secondary alcohol on a cyclohexane ring, it is susceptible to dehydration under acidic conditions or excessive thermal stress, particularly if the trans-isomer is required (thermodynamically stable, used in liquid crystals) and harsh isomerization conditions are employed.

This guide details the root causes of this elimination and provides a self-validating protocol to ensure high selectivity for the alcohol.

Part 1: Root Cause Analysis (The "Why")

Dehydration of 4-propylcyclohexanol occurs via an E1 or E2 elimination mechanism . This is rarely a spontaneous event; it is almost always triggered by one of three extrinsic factors in your workflow:

  • Catalyst Support Acidity: Many hydrogenation catalysts (e.g., Pd/Al₂O₃ or Zeolites) possess Lewis or Brønsted acid sites on their support. These sites protonate the hydroxyl group, turning it into a good leaving group (

    
    ), facilitating the formation of the alkene.
    
  • Residual Precursor Acidity: If metal chloride precursors (e.g.,

    
    ) are not fully reduced or washed, residual 
    
    
    
    or
    
    
    can catalyze dehydration during the reaction.
  • Thermal Stress during Workup: Distilling the product in the presence of even trace acidic byproducts will drive the elimination reaction, as dehydration is endothermic and entropy-driven.

Mechanism Visualization

The following diagram illustrates the competing pathways. The goal is to block the red path.

DehydrationMechanism Phenol 4-Propylphenol (Precursor) Ketone 4-Propylcyclohexanone (Intermediate) Phenol->Ketone +2 H2 (Catalytic) Alcohol 4-Propylcyclohexanol (Target) Ketone->Alcohol +1 H2 (Catalytic) Carbocation Carbocation Intermediate Alcohol->Carbocation Acid (H+) -H2O Alkene 4-Propylcyclohexene (Dehydration Impurity) Carbocation->Alkene -H+ (Elimination)

Figure 1: Reaction pathway showing the hydrogenation route (green) versus the acid-catalyzed dehydration risk (red).

Part 2: Troubleshooting & Prevention Modules

Module A: Catalyst Selection

Issue: Using acidic supports (Alumina, Zeolites, Silica-Alumina).[1] Solution: Switch to neutral or basic supports.

Catalyst SystemAcidity RiskDehydration PotentialRecommendation
Pd/C (Carbon) LowLowRecommended. Ensure carbon is washed/neutral.
Ru/Al₂O₃ HighHighAvoid. Alumina acts as a Lewis acid.
Ru/TiO₂ LowLowExcellent. High chemoselectivity for phenol reduction.
Pd/MgO None (Basic)NegligibleBest for Stability. Basic support prevents protonation.
Module B: Solvent & Additives

Issue: Protic solvents becoming acidic or promoting ionization. Solution:

  • Solvent: Use 2-Propanol or Water-Ethanol mixtures. Water can actually suppress dehydration by shifting the equilibrium, provided no strong acid is present.

  • Additives: If using a potentially acidic catalyst (like commercial Pd/C which might have residual acid), add a trace amount of Sodium Acetate or Triethylamine (0.1 mol%) to buffer the system.

Module C: Workup Protocols

Issue: Dehydration during distillation. Solution:

  • Neutralization: Before any heat is applied for solvent removal, check pH. If pH < 7, neutralize with aqueous

    
    .
    
  • Temperature: Do not exceed 140°C in the pot. Use high vacuum to lower the boiling point. 4-Propylcyclohexanol boils at ~208°C (atm), so vacuum distillation is mandatory to avoid thermal elimination.

Part 3: Validated Experimental Protocol

Protocol ID: PCH-SYN-OPT-04 Objective: Hydrogenation of 4-propylphenol to 4-propylcyclohexanol with <0.5% alkene impurity. Target Isomer: Mixture (can be isomerized to trans subsequently).

Reagents & Setup
  • Substrate: 4-Propylphenol (purity >98%).

  • Catalyst: 5% Ru/C (50% water wet) OR 5% Pd/C (if basic workup is used). Note: Ruthenium is preferred for preventing ring dehydration.

  • Solvent: 2-Propanol (IPA).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Procedure
  • Loading: Charge the autoclave with 4-propylphenol (100 g), IPA (400 mL), and Ru/C catalyst (2.0 g dry wt).

    • Checkpoint: If using Pd/C, add 0.5 g Sodium Acetate to buffer acidity.

  • Purge: Seal reactor. Purge with

    
     (3x, 5 bar) followed by 
    
    
    
    (3x, 5 bar) to remove oxygen.
  • Reaction: Pressurize to 20 bar (2 MPa)

    
    . Heat to 80°C .
    
    • Technical Note: Do not exceed 100°C. Higher temperatures exponentially increase the rate of elimination (

      
      ) vs. hydrogenation (
      
      
      
      ).
  • Monitoring: Stir at 1000 rpm. Monitor

    
     uptake. Reaction is complete when uptake ceases (typically 2-4 hours).
    
  • Filtration: Cool to 25°C. Vent

    
    . Filter catalyst through a Celite pad.
    
    • Safety: Do not let the dry catalyst cake contact air (pyrophoric risk). Keep wet.

  • Workup:

    • Take a 1 mL aliquot. Add 1 drop of water and check pH. If acidic, stir filtrate with solid

      
       for 30 mins, then filter again.
      
    • Concentrate solvent under reduced pressure (Rotavap: 50°C, 50 mbar).

  • Purification: Distill the residue under high vacuum (<5 mbar). Collect the fraction boiling at approx 95-100°C (at 2 mmHg).

Quality Control (Self-Validation)
  • GC-MS Analysis: Look for the mass peak of propylcyclohexene (

    
    ) vs the alcohol (
    
    
    
    ).
  • Acceptance Criteria: Alkene content < 0.1%.

Part 4: Troubleshooting Decision Tree

Use this flow to diagnose yield issues immediately.

Troubleshooting Start Issue: High Alkene Impurity Detected CheckCat Q1: Is Catalyst Support Acidic? (e.g., Alumina, Zeolite) Start->CheckCat ChangeCat Action: Switch to Carbon or MgO support CheckCat->ChangeCat Yes CheckTemp Q2: Was Reaction T > 120°C? CheckCat->CheckTemp No LowerTemp Action: Reduce T to < 90°C Increase H2 Pressure CheckTemp->LowerTemp Yes CheckWorkup Q3: Did distillation pot turn dark/tarry? CheckTemp->CheckWorkup No NeutWorkup Action: Neutralize mixture before distillation. Use higher vacuum. CheckWorkup->NeutWorkup Yes

Figure 2: Diagnostic logic for isolating the source of dehydration.

References

  • Nagasawa, Y., et al. (2016). "Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst."[2] Chemistry Letters.

    • Relevance: Establishes the efficacy of Pd/C in aqueous alcoholic media to prevent side reactions.
  • Mahata, N., et al. (2001). "Phenol hydrogenation over palladium supported on magnesia: Relationship between catalyst structure and performance."[3] Physical Chemistry Chemical Physics.

    • Relevance: Demonstrates how basic supports (MgO)
  • Makaryan, I. A., et al. (2020). "Ruthenium catalysts in the hydrogenation of phenols." Russian Chemical Reviews.
  • Study.com. "Dehydration of Cyclohexanol: Mechanism & Reaction."

    • Relevance: Provides the fundamental mechanistic grounding for the acid-catalyzed elimination p

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Propylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-propylcyclohexanol. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of catalyst loading. Achieving optimal catalyst loading is paramount for maximizing yield, ensuring high selectivity for the desired stereoisomer, and developing a cost-effective, scalable process. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to address common challenges encountered during the catalytic hydrogenation of 4-propylphenol or the reduction of 4-propylcyclohexanone.

The Cornerstone of Catalytic Hydrogenation: Why Catalyst Loading is Critical

Catalyst loading—the amount of catalyst relative to the substrate—is a pivotal variable in any catalytic reaction. In the synthesis of 4-propylcyclohexanol, typically achieved via the hydrogenation of 4-propylphenol, optimizing this parameter directly influences reaction kinetics, product distribution, and process economics.

  • Kinetics & Throughput: Insufficient catalyst leads to slow or incomplete reactions, extending run times and reducing throughput. Conversely, an excessive amount may not proportionally increase the reaction rate due to other limiting factors, such as mass transfer of hydrogen, while unnecessarily increasing costs.[1]

  • Selectivity: Catalyst loading can affect the selectivity of the reaction. For instance, in the hydrogenation of 4-propylphenol, the reaction proceeds through an intermediate, 4-propylcyclohexanone.[2][3] The catalyst loading can influence the rate of ketone formation versus its subsequent reduction to the final alcohol product. This can also impact the final cis/trans stereoisomeric ratio of the 4-propylcyclohexanol product.

  • Byproduct Formation: High catalyst loadings can sometimes promote side reactions, such as hydrogenolysis (complete removal of the hydroxyl group to form propylcyclohexane) or other undesired transformations, thereby reducing the yield of the target molecule.[4][5]

  • Process & Economics: Catalysts, particularly those based on noble metals like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru), are often a significant cost driver.[6] Minimizing the catalyst amount without compromising performance is crucial for developing an economically viable process. Furthermore, high catalyst loading can complicate downstream processing, including catalyst filtration and removal from the product stream.

Experimental Protocol: Systematic Catalyst Loading Optimization

This protocol provides a robust framework for screening and identifying the optimal catalyst loading for your specific reaction conditions. The key is a systematic approach where only the catalyst loading is varied while all other parameters are held constant.

Objective: To determine the catalyst loading (wt/wt % relative to the substrate) that provides the highest conversion and selectivity to 4-propylcyclohexanol in a fixed timeframe.

Materials & Equipment:

  • Substrate: 4-Propylphenol or 4-Propylcyclohexanone

  • Catalyst: e.g., 5% Pd/C (Palladium on Carbon), Pt/Al2O3, or Ru/C[6]

  • Solvent: e.g., Ethanol, Isopropanol, or Ethyl Acetate[7]

  • Hydrogen Source: High-purity hydrogen gas cylinder

  • Reactor: High-pressure batch reactor (e.g., Parr Autoclave) equipped with temperature control, pressure monitoring, and mechanical stirring[8]

  • Analytical Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Stock Solution Preparation: Prepare a stock solution of the substrate in the chosen solvent to ensure consistent substrate concentration across all experiments.

  • Catalyst Weighing: Accurately weigh the catalyst for each experimental run. For a 10 g substrate scale, you might screen loadings from 0.5% to 5% (i.e., 50 mg to 500 mg).

  • Reaction Setup:

    • Charge the reactor with the substrate solution and a stir bar.

    • Carefully add the pre-weighed catalyst under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature reaction or catalyst deactivation.[9]

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor several times with low-pressure nitrogen followed by low-pressure hydrogen to remove all air.

  • Reaction Execution:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 2-5 MPa).[6][8]

    • Begin stirring at a high, consistent rate (e.g., 600-1000 rpm) to overcome potential mass transfer limitations.[10]

    • Heat the reactor to the target temperature (e.g., 80-150 °C).

    • Maintain these conditions for a predetermined reaction time (e.g., 4 hours).

  • Reaction Quench & Sampling:

    • After the specified time, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Withdraw a sample of the reaction mixture for analysis. Filter the sample immediately to remove catalyst particles.

  • Analysis: Analyze the sample by GC or HPLC to determine the conversion of the starting material and the selectivity to 4-propylcyclohexanol and any byproducts.

Visualization of the Optimization Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Decision Phase A Define Parameters (Temp, Pressure, Time) B Prepare Substrate Stock Solution A->B C Weigh Catalyst for Multiple Loadings (e.g., 0.5%, 1%, 2%, 5%) B->C D Charge Reactor & Seal C->D E Inert & Pressurize with H2 D->E F Run Parallel Reactions at Set Conditions E->F G Cool, Vent & Sample F->G H Analyze Samples (GC/HPLC) G->H I Plot Data: Conversion vs. Loading Selectivity vs. Loading H->I J Identify Optimal Catalyst Loading I->J

Caption: Workflow for Catalyst Loading Optimization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-propylcyclohexanol, with a focus on how they relate to catalyst loading.

Q1: My reaction is very slow or the conversion is incomplete after the standard reaction time. Should I just add more catalyst?

Answer: While insufficient catalyst is a likely cause, simply adding more is not always the best solution. Before increasing the loading, consider the following:

  • Causality: A slow reaction can be limited by kinetics (not enough active sites) or by mass transfer (hydrogen cannot reach the catalyst surface fast enough).[10] At very low loadings, the reaction is kinetically limited. As you increase the loading, you may reach a point where the reaction rate no longer increases; this indicates a potential mass transfer limitation.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your catalyst is not expired or deactivated. Was it handled properly under an inert atmosphere?[9] Consider running a small-scale test with a fresh batch of catalyst.

    • Check Mass Transfer: Increase the stirring speed significantly (e.g., from 600 to 1200 rpm) and re-run the experiment.[10] If the reaction rate increases, your system was mass-transfer limited, not catalyst-limited.

    • Systematic Increase: If mass transfer is ruled out, increase the catalyst loading systematically as described in the protocol. Plot the conversion against catalyst loading. You should see a point of diminishing returns. The optimal loading is often just before this plateau to balance reaction time with cost.

Q2: I have high conversion, but my selectivity to 4-propylcyclohexanol is poor. I'm forming significant amounts of 4-propylcyclohexanone or propylcyclohexane.

Answer: This is a classic selectivity problem where catalyst loading plays a crucial role.

  • Causality:

    • Formation of 4-propylcyclohexanone: This intermediate is formed from the initial hydrogenation of the phenol ring.[2] If it's accumulating, it means the second hydrogenation step (ketone to alcohol) is slower than the first. A lower catalyst loading might not be sufficient to drive the reaction to completion, causing the intermediate to build up.

    • Formation of Propylcyclohexane: This byproduct results from hydrogenolysis, where the hydroxyl group is cleaved off entirely. This side reaction is often favored by higher temperatures and, critically, by higher catalyst loadings or more active catalysts (e.g., Pd can be more prone to hydrogenolysis than Rh under certain conditions).

  • Troubleshooting Steps:

    • Adjust Catalyst Loading: If propylcyclohexane is the issue, reduce the catalyst loading. This can disfavor the over-reduction pathway. If 4-propylcyclohexanone is the issue, a modest increase in loading or reaction time may be necessary to promote its full conversion to the alcohol.

    • Optimize Other Parameters: Temperature has a strong influence.[11] Lowering the temperature can often reduce hydrogenolysis and improve selectivity to the desired alcohol.

    • Catalyst Choice: The choice of catalyst metal and support is critical. For instance, some catalysts are specifically designed for high selectivity in phenol hydrogenation to cyclohexanone or cyclohexanol.[12][13]

Data Summary: Impact of Catalyst Loading

The following table illustrates hypothetical results from a screening study, demonstrating the trade-offs between loading, conversion, and selectivity.

Catalyst Loading (wt%)Substrate Conversion (%)Selectivity to 4-Propylcyclohexanol (%)Key Observation
0.5%65%98%Incomplete conversion, but high selectivity.
1.0%95%97%Good conversion and selectivity.
2.0% >99% 96% Optimal: Complete conversion, high selectivity.
5.0%>99%88%Complete conversion, but selectivity drops due to byproduct formation (e.g., propylcyclohexane).

Q3: My reaction starts quickly but then stops before reaching full conversion. Could this be related to catalyst loading?

Answer: This phenomenon, known as catalyst deactivation, can indeed be influenced by the initial loading.

  • Causality: Catalysts can be deactivated by poisoning from impurities in the substrate, solvent, or hydrogen stream. They can also deactivate through sintering (aggregation of metal particles at high temperatures) or coking (deposition of carbonaceous species on the surface).[5] While not directly caused by loading, the impact of deactivation is more severe at low loadings where there is no "reserve" of active sites.

  • Troubleshooting Steps:

    • Check Purity: Ensure the purity of your substrate, solvent, and hydrogen gas. Common poisons for noble metal catalysts include sulfur, chlorides, and strong bases.

    • Consider a Higher Initial Loading: If minor, unavoidable impurities are suspected, a slightly higher catalyst loading can sometimes provide enough active sites to complete the reaction despite partial deactivation.

    • Catalyst Activation: Ensure the catalyst is properly activated if required. Some catalysts require a pre-reduction step to be fully active.[14]

    • Recycling Study: Attempt to recycle the catalyst. After the first run, filter the catalyst, wash it, and reuse it in a fresh reaction.[8] A significant drop in performance confirms deactivation.

Troubleshooting Decision Diagram

G cluster_conv Conversion Issues cluster_sel Selectivity Issues cluster_sol Potential Solutions Start Suboptimal Result (Low Yield/Selectivity) Slow Slow or Incomplete Reaction Start->Slow Stall Reaction Stalls Start->Stall Ketone High Ketone Intermediate Start->Ketone Byproduct High Hydrogenolysis Byproduct Start->Byproduct Stir Increase Stirring Rate Slow->Stir Test for Mass Transfer Limit LoadUp Increase Catalyst Loading Slow->LoadUp If Kinetically Limited Stall->LoadUp To Counteract Minor Poisoning CheckPurity Check Reagent Purity Stall->CheckPurity Ketone->LoadUp Drive Reaction to Completion LoadDown Decrease Catalyst Loading Byproduct->LoadDown TempDown Decrease Temperature Byproduct->TempDown

Caption: Troubleshooting Decision Tree for Catalyst Optimization.

References

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase . MDPI. Available from: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions . International Research Journal of Engineering Science, Technology and Innovation. Available from: [Link]

  • Optimization of Catalyst Loading and Scale . ResearchGate. Available from: [Link]

  • Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines . ResearchGate. Available from: [Link]

  • Hydrodeoxygenation of 4-Propylguaiacol (2-Methoxy-4-propylphenol) in a Microreactor: Performance and Kinetic Studies . ACS Publications. Available from: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions . International Research Journal. Available from: [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success . YouTube. Available from: [Link]

  • CO2 Hydrogenation to Methanol: Impact of Calcination Temperature on CuMn/Al2O3 Catalyst Morphology and Performance . ACS Omega. Available from: [Link]

  • The reaction pathways of phenol hydrogenation . ResearchGate. Available from: [Link]

  • Hydrodeoxygenation of 4-Propylguaiacol (2-Methoxy-4-propylphenol) in a Microreactor: Performance and Kinetic Studies . American Chemical Society. Available from: [Link]

  • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals . PubMed Central. Available from: [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media . ResearchGate. Available from: [Link]

  • Kinetics and general reaction rule for hydrogen atom abstraction reactions from C4–C10 alcohols by a hydroxyl radical . RSC Publishing. Available from: [Link]

  • Kinetics of phenol hydrogenation over Pd-containing hypercrosslinked polystyrene . ResearchGate. Available from: [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst . RSC Publishing. Available from: [Link]

  • Exploiting Machine Learning and Automated Synthesis in Continuous Flow for Process Optimization of the Organocatalyzed Ring-Opening Polymerization of l‑Lactide . National Institutes of Health. Available from: [Link]

  • Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts . SAS Publishers. Available from: [Link]

  • Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst . Oxford Academic. Available from: [Link]

  • 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen . Oxford Academic. Available from: [Link]

  • 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen . ResearchGate. Available from: [Link]

  • Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst . The Chemical Society of Japan. Available from: [Link]

  • Proposed reaction pathway of the 4-propylphenol conversion to cycloalkanes over Pt/MFI and Pt/MCM-41 catalysts . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Minimizing Solvent Impurities in 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the minimization of solvent impurities in 4-Propylcyclohexanol. Our approach is rooted in practical, field-proven experience to ensure the highest purity of your final product.

Introduction: The Challenge of Purity in 4-Propylcyclohexanol

4-Propylcyclohexanol is a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] Achieving high purity is paramount, as even trace amounts of solvent impurities can significantly impact downstream reactions, product performance, and regulatory compliance. This guide provides a systematic approach to identifying, troubleshooting, and minimizing these impurities.

The primary synthesis routes to 4-Propylcyclohexanol involve the catalytic hydrogenation of 4-propylphenol or the reduction of 4-propylcyclohexanone.[2][3] Each route utilizes various solvents during the reaction and subsequent work-up, which can become entrapped in the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my synthesis of 4-Propylcyclohexanol, but my GC analysis shows unexpected peaks. How do I identify if they are solvent impurities?

A1: Initial Diagnosis and Identification

The first step is to systematically identify the source of the unknown peaks. This involves a combination of analytical techniques and a review of your experimental procedure.

Analytical Approach:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for identifying volatile organic compounds. The mass spectrum of the impurity peak can be compared against standard libraries (e.g., NIST) for a positive identification.[2]

  • Headspace GC: For highly volatile solvents, headspace GC is the preferred method as it minimizes interference from the non-volatile 4-Propylcyclohexanol matrix. This technique is a standard for residual solvent analysis in the pharmaceutical industry.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is ideal for identification, ¹H NMR can also be a valuable tool. Compilations of NMR chemical shifts for common laboratory solvents in various deuterated solvents are readily available and can help in identifying impurities.[6][7][8]

Experimental Review:

  • Cross-reference all solvents used: Create a comprehensive list of every solvent and reagent used in your synthesis, extraction, and purification steps. This includes solvents for reaction, washing, extraction, and any chromatography.

  • Consider solvent degradation: Some solvents may degrade under reaction conditions, leading to unexpected byproducts.

A logical workflow for impurity identification is outlined below:

start Unexpected Peak in GC gcms Perform GC-MS Analysis start->gcms nmr Perform ¹H NMR Analysis start->nmr review Review All Solvents Used in Procedure start->review compare Compare MS with Library Data gcms->compare compare_nmr Compare Shifts with Known Solvent Data nmr->compare_nmr identify Impurity Identified review->identify Direct Match compare->identify no_match No Match Found compare->no_match compare_nmr->identify byproduct Consider Reaction Byproducts no_match->byproduct

Caption: Workflow for identifying unknown peaks in GC analysis.

Q2: My 4-Propylcyclohexanol is contaminated with ethyl acetate from the extraction step. What is the most effective way to remove it?

A2: Strategies for Removing Common Extraction Solvents

Ethyl acetate is a common extraction solvent and its removal requires a method that leverages the significant difference in boiling points between it and 4-Propylcyclohexanol.

CompoundBoiling Point (°C)
Ethyl Acetate77.1
4-Propylcyclohexanol~209-210[9]

Primary Method: Distillation

  • Simple Distillation: For removing large quantities of ethyl acetate, simple distillation is effective. However, to remove trace amounts, it is often insufficient.

  • Fractional Distillation: This is a more rigorous method that provides better separation of components with different boiling points.[10]

  • Vacuum Distillation: Lowering the pressure reduces the boiling point of 4-Propylcyclohexanol, which can prevent thermal degradation. This is particularly useful if other high-boiling impurities are present.[10]

Protocol for Removal of Ethyl Acetate by Rotary Evaporation followed by High Vacuum:

  • Initial Concentration: Place the ethyl acetate solution of 4-Propylcyclohexanol in a round-bottom flask. Concentrate the solution on a rotary evaporator. Set the bath temperature to 40-50°C. The pressure should be gradually lowered to efficiently remove the bulk of the ethyl acetate.

  • High Vacuum Application: Once the majority of the solvent is removed, connect the flask to a high vacuum line (e.g., using a Schlenk line) at room temperature. Maintain the vacuum for several hours to remove residual traces of ethyl acetate.

  • Purity Confirmation: After the vacuum treatment, re-analyze the sample by GC to confirm the absence of the ethyl acetate peak.

Q3: I synthesized 4-Propylcyclohexanol via hydrogenation of 4-propylphenol in cyclohexane. How can I effectively remove the cyclohexane?

A3: Addressing Non-Polar Solvent Contamination

Cyclohexane, being a non-polar solvent, can be challenging to remove completely due to its affinity for the propyl group of the product.

CompoundBoiling Point (°C)
Cyclohexane80.7
4-Propylcyclohexanol~209-210[9]

Recommended Purification Strategy:

A multi-step approach is often necessary for complete removal.

start Crude 4-Propylcyclohexanol in Cyclohexane rotovap Rotary Evaporation (40-50°C bath) start->rotovap Bulk Removal high_vac High Vacuum (Room Temperature, several hours) rotovap->high_vac Trace Removal recrystallization Optional: Recrystallization (from a minimal amount of a suitable solvent like hexane) high_vac->recrystallization For Highest Purity final_product Pure 4-Propylcyclohexanol high_vac->final_product recrystallization->final_product

Caption: Purification workflow for removing cyclohexane.

Step-by-Step Protocol:

  • Bulk Solvent Removal: Use a rotary evaporator with a bath temperature of 40-50°C to remove the majority of the cyclohexane.

  • Trace Solvent Removal: Place the concentrated product under high vacuum for an extended period (4-12 hours) at room temperature.

  • Purity Enhancement (Optional): Recrystallization: If GC analysis still shows trace cyclohexane, recrystallization can be employed. The principle of recrystallization is to dissolve the impure solid in a hot solvent and then cool the solution to allow the desired compound to crystallize while impurities remain in the mother liquor.[11][12]

    • Solvent Selection: A good solvent for recrystallization will dissolve 4-Propylcyclohexanol when hot but not when cold. Hexane can be a suitable choice.

    • Procedure:

      • Gently heat the impure 4-Propylcyclohexanol and add a minimal amount of hot hexane until it just dissolves.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by suction filtration and wash them with a small amount of cold hexane.

      • Dry the crystals under vacuum to remove any residual hexane.

Q4: Can I use chromatography to remove solvent impurities?

A4: The Role of Chromatography in Purification

Chromatography is a powerful purification technique, but it is generally more suited for removing reaction byproducts or separating isomers rather than volatile solvent impurities.[13][14] If you are performing chromatographic purification (e.g., flash column chromatography) to remove other impurities, the solvents used in the mobile phase (e.g., hexane, ethyl acetate) will need to be removed from the final product using the distillation and vacuum methods described above.

Advanced Troubleshooting: A Deeper Dive

Dealing with Azeotropes:

In some cases, a solvent may form an azeotrope with water or other components, making separation by simple distillation difficult. In such scenarios, consider techniques like azeotropic distillation with a Dean-Stark apparatus or using a different solvent for extraction that does not form an azeotrope with your product or other components.

Ensuring Method Validation:

For drug development professionals, it is crucial that the analytical methods used to determine residual solvents are validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][15] This includes demonstrating specificity, linearity, accuracy, precision, and limits of detection and quantitation.[16][17]

References

  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents.
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. Available at: [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. Available at: [Link]

  • Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol - PrepChem.com. Available at: [Link]

  • US2927944A - Process for separation of cyclohexanol and cyclohexanone - Google Patents.
  • JPH06104637B2 - Method for removing impurities from a mixture of cyclohexanone and cyclohexanol - Google Patents.
  • 4-Propylcyclohexanol - ChemBK. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products - Agilent. Available at: [Link]

  • 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem - NIH. Available at: [Link]

  • US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - Google Patents.
  • WK89949 - New Guide for Analysis of Residual Solvents in Liquid Samples Containing Terpenes by a Heat Sensitive Method Using Head-Space Gas Chromatography (HS-GC) | ASTM. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. Available at: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. Available at: [Link]

  • How do I separate cyclohexanol impurity? - ResearchGate. Available at: [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. Available at: [Link]

  • General Chromatographic Techniques for Natural Products Purification - YouTube. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Residual solvents in pharmaceuticals - Cambridge Polymer Group. Available at: [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI.gov. Available at: [Link]

  • chromatography - Bio-Rad. Available at: [Link]

  • Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Available at: [Link]

  • Chromatographic purification: Significance and symbolism. Available at: [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - RSC Publishing. Available at: [Link]

  • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[2]arene Cocrystals Accompanied by Vapochromic Behavior - PMC - NIH. Available at: [Link]

  • Chromatographic Purification - Structure Determination of Organic Compounds. Available at: [Link]

  • Gas chromatographic methods for residual solvents analysis - Oriental Journal of Chemistry. Available at: [Link]

  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. Available at: [Link]

  • Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. Available at: [Link]

  • (A) Proposed reaction pathway of the 4-propylphenol conversion to... - ResearchGate. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • Kinetics of Complex Reaction of Eugenol Hydrogenation to 2-Methoxy-4-Propylphenol in Pd/Y Catalyst - CORE. Available at: [Link]

  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. Available at: [Link]

  • (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Cyclohexanol | C6H11OH | CID 7966 - PubChem - NIH. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

Sources

Technical Support Center: Identifying Unknown Peaks in the GC-MS of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for assessing the purity and characterizing the components of synthesized materials like 4-propylcyclohexanol. While the goal is often to see a single, sharp peak for the target compound, the reality of chemical synthesis and analysis frequently presents us with a more complex chromatogram. The appearance of unexpected or "unknown" peaks can be a significant roadblock, demanding a systematic and well-informed approach to identification.

This guide provides a structured, question-and-answer-based approach to troubleshoot and identify common and uncommon peaks encountered during the GC-MS analysis of 4-propylcyclohexanol. By understanding the underlying chemical principles—from mass spectral fragmentation to potential synthetic byproducts—researchers can confidently navigate these analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected GC-MS fragmentation pattern for 4-propylcyclohexanol?

A1: Understanding the baseline fragmentation of your target analyte is the first step in identifying what is not your target analyte. 4-Propylcyclohexanol (C₉H₁₈O, Molecular Weight: 142.24 g/mol ) is a cyclic alcohol.[1] Under standard Electron Ionization (EI) conditions (typically 70 eV), its fragmentation is driven by the hydroxyl group and the alkyl chain.

The molecular ion (M⁺) peak at m/z 142 is often weak or entirely absent in the spectra of secondary alcohols due to rapid fragmentation.[2] Key fragmentation pathways include:

  • Loss of Water (H₂O): A very common fragmentation for alcohols, leading to a significant peak at m/z 124 (M-18). This ion corresponds to the propylcyclohexene cation.

  • Loss of the Propyl Group (•C₃H₇): Alpha-cleavage can result in the loss of the propyl radical, yielding a peak at m/z 99 (M-43).

  • Ring Cleavage: The cyclohexane ring can undergo various fragmentation patterns, often producing characteristic ions at m/z 81, 67, 57, and 55 . The peak at m/z 57 is often particularly prominent and corresponds to the [C₄H₉]⁺ ion.

Data Summary: Expected Fragments for 4-Propylcyclohexanol

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityCommon Fragmentation Pathway
142[C₉H₁₈O]⁺Molecular Ion (M⁺) - Often weak or absent
124[C₉H₁₆]⁺[M-H₂O]⁺ (Loss of water)
99[C₆H₁₁O]⁺[M-C₃H₇]⁺ (Loss of propyl group)
81[C₆H₉]⁺Ring fragmentation after water loss
57[C₄H₉]⁺Ring/Side-chain fragmentation

Visualization: Fragmentation of 4-Propylcyclohexanol

fragmentation M 4-Propylcyclohexanol (m/z 142) M_H2O [M-H₂O]⁺ Propylcyclohexene Cation (m/z 124) M->M_H2O - H₂O M_C3H7 [M-C₃H₇]⁺ (m/z 99) M->M_C3H7 - •C₃H₇ Ring_Frag Ring Fragments (m/z 81, 67, 55...) M_H2O->Ring_Frag Further Fragmentation

Caption: Key EI fragmentation pathways for 4-propylcyclohexanol.

Q2: I see a prominent peak with a mass spectrum dominated by m/z 124. What is it?

A2: This is one of the most common observations when analyzing cyclohexanols. A peak with a molecular ion at m/z 124 strongly suggests the presence of propylcyclohexene .[3] This is often not an impurity from the synthesis itself, but rather an artifact of the analysis.

Causality: The high temperature of the GC injection port (typically 250-300 °C) can act as a reactor, causing the acid-catalyzed dehydration of the 4-propylcyclohexanol.[4] Even trace acidic sites on a dirty injector liner or column can facilitate this elimination reaction, converting the alcohol into the corresponding alkene (propylcyclohexene) and water.

Troubleshooting Steps:

  • Lower the Injector Temperature: Reduce the injector temperature in increments of 20 °C (e.g., from 250 °C to 230 °C, then 210 °C) to see if the relative area of the m/z 124 peak decreases. This is a strong indicator of thermal degradation.

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Active sites (exposed silanol groups) on the glass surface are primary culprits for promoting dehydration.

  • Perform Inlet Maintenance: If the problem persists, clean or replace the injector liner and septum, and trim the first few centimeters of the GC column, as these areas can accumulate non-volatile residues that may have acidic properties.

Q3: My chromatogram shows a peak with a molecular weight of 140. Could this be a synthesis-related impurity?

A3: Yes, a peak with a molecular ion at m/z 140 is very likely 4-propylcyclohexanone .[5][6] This is a common impurity as it is the direct precursor to 4-propylcyclohexanol in many synthetic routes, typically via the reduction of the ketone.

Synthetic Context: The synthesis of 4-propylcyclohexanol often involves the hydrogenation of 4-propylphenol to 4-propylcyclohexanone, followed by the reduction of the ketone.[7][8]

  • Incomplete Reduction: If the reduction step (e.g., using NaBH₄ or catalytic hydrogenation) is incomplete, unreacted 4-propylcyclohexanone will remain in the final product.

  • Oxidation: Conversely, slight oxidation of the final 4-propylcyclohexanol product during workup or storage can also regenerate the ketone.

Confirmation:

  • Library Search: The mass spectrum of 4-propylcyclohexanone is distinct and well-documented in libraries like NIST and Wiley.[5][6] Key fragments typically include m/z 55 (base peak), 41, and 43.[5]

  • Retention Time: The ketone is generally less polar than the corresponding alcohol and will therefore have a shorter retention time on most standard non-polar or mid-polar GC columns (like a DB-5ms or HP-5ms).

Q4: I have two or more peaks eluting very close together, all with similar mass spectra to 4-propylcyclohexanol. What could they be?

A4: This observation is highly indicative of isomers . 4-Propylcyclohexanol can exist as multiple isomers that can be challenging to separate chromatographically.

Types of Isomerism:

  • Cis/Trans Isomerism: This is the most common scenario. The propyl group and the hydroxyl group can be on the same side (cis) or opposite sides (trans) of the cyclohexane ring. These diastereomers have slightly different physical properties and will often resolve into two distinct peaks.[9] Commercial 4-propylcyclohexanol is frequently sold as a cis/trans mixture.[10]

  • Positional Isomers: If the synthesis is not perfectly regioselective, you may have minor amounts of 2-propylcyclohexanol or 3-propylcyclohexanol. These will have the same molecular weight (142 g/mol ) and will likely exhibit very similar fragmentation patterns, making them difficult to distinguish by mass spectrometry alone.

Troubleshooting & Confirmation:

  • Column Selection: Standard "5-type" phases (5% phenyl-methylpolysiloxane) may not be sufficient to resolve these isomers. For enhanced separation of alcohol isomers, consider using a more polar column, such as one with a polyethylene glycol (PEG) stationary phase (a "WAX" column).[11][12]

  • Optimize GC Method: Slowing the temperature ramp rate (e.g., from 10 °C/min to 2-3 °C/min) can significantly improve the resolution of closely eluting peaks.[13]

  • Retention Index: If you suspect positional isomers, comparing experimental Kovats retention indices to literature or database values can provide a higher degree of confidence in your peak assignments than retention time alone.

Q5: What are other common sources of unknown peaks in my GC-MS run?

A5: Not all unexpected peaks originate from your sample. The analytical system itself can introduce artifacts.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, releasing characteristic polysiloxane fragments. This typically manifests as a rising baseline at the end of the run and signature ions at m/z 207, 281, 355, etc.

  • Solvent Impurities: The solvent used to dissolve your sample may contain trace impurities. Always run a "solvent blank" (an injection of pure solvent) using the same GC-MS method to identify peaks that are not sample-related.

  • Phthalates: These are ubiquitous plasticizers. Peaks corresponding to phthalates (e.g., m/z 149 is a key indicator) can leach from plastic containers, pipette tips, or vial caps.

  • Septum Bleed: Small, often broad peaks can result from the degradation of the injector port septum. Using high-quality, low-bleed septa and replacing them regularly can mitigate this.

Systematic Workflow for Identifying an Unknown Peak

When confronted with a truly unknown peak that cannot be identified by the common scenarios above, a systematic approach is crucial. This workflow ensures a logical progression from simple library searches to more advanced interpretation.

workflow cluster_data_acquisition Data Acquisition & Initial Check cluster_data_analysis Mass Spectrum Analysis cluster_manual_interp Manual Interpretation & Confirmation A Unknown Peak Detected in Total Ion Chromatogram (TIC) B Run Solvent Blank A->B C Check for System Contaminants (Column Bleed, Phthalates) B->C D Extract Mass Spectrum of Unknown C->D E Perform Library Search (NIST, Wiley) D->E F High Match Score? E->F Evaluate Match Quality G Tentative ID Confirmed F->G Yes H No/Low Match Score F->H No I Examine Molecular Ion (M⁺) H->I J Analyze Isotope Pattern (e.g., for Cl, Br) I->J K Identify Key Fragment Ions & Neutral Losses (e.g., -18, -29, -43) J->K L Propose Plausible Structure(s) K->L M Confirm with Authentic Standard (if available) L->M

Caption: A systematic workflow for the identification of unknown peaks.

Recommended Experimental Protocols

Protocol 1: Standard GC-MS Conditions for 4-Propylcyclohexanol

This method provides a good starting point for the analysis. Optimization may be required based on your specific instrumentation and separation goals.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and efficiency.
(e.g., Agilent HP-5ms, Restek Rxi-5Sil MS)A 5% phenyl-methylpolysiloxane phase offers good general-purpose selectivity.
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Provides optimal velocity for column efficiency.
Inlet Temp. 230 °C (start here, optimize if dehydration is seen)Balances efficient volatilization with minimizing thermal degradation.
Injection Vol. 1 µLPrevents column and detector overload.
Split Ratio 50:1 (adjust based on sample concentration)Prevents overloading while ensuring enough sample reaches the detector.
Oven Program Initial: 60 °C, hold for 2 minAllows for good focusing of early-eluting peaks.
Ramp: 10 °C/min to 280 °CA moderate ramp rate for good separation in a reasonable time.
Final Hold: Hold at 280 °C for 5 minEnsures elution of any less volatile components and cleans the column.
MS Transfer Line 280 °CPrevents cold spots and analyte condensation.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Scan Range m/z 35 - 450Covers the expected mass range for the analyte and most common impurities/contaminants.
Protocol 2: Using Mass Spectral Libraries for Identification
  • Acquire Data: Run your sample using the optimized GC-MS method.

  • Select Peak: In your chromatography data system (CDS) software, select the unknown peak in the Total Ion Chromatogram (TIC).

  • Extract Spectrum: Display the mass spectrum associated with the apex of the selected peak. Perform a background subtraction if necessary to get a clean spectrum.

  • Initiate Search: Use the software's library search function. Ensure you are searching against a comprehensive and reliable library, such as the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry of Mass Spectral Data.[14][15]

  • Evaluate Results: The software will return a "hit list" of potential matches ranked by a quality or probability score.

    • Do not blindly trust the top hit. Visually compare the mass spectrum of your unknown with the library spectrum of the top 3-5 hits.

    • Look for the presence and relative abundance of all major ions.

    • Consider the chemical context. Does the proposed structure make sense as an impurity, starting material, or degradation product?

    • Cross-reference the proposed compound's retention time with its known boiling point or published retention indices. A significant mismatch suggests an incorrect identification.

References

  • ResearchGate. (2022). The occurrence of the cis/trans geometric isomerism of myxoxanthophyll and 4-ketomyxoxanthophyll in the cyanobacterium Anabaena sp. PCC7120. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142482, 4-Propylcyclohexanone. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15505, Propylcyclohexane. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Propylcyclohexanone in NIST Chemistry WebBook. NIST. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, propyl- in NIST Chemistry WebBook. NIST. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Propylcyclohexanone IR Spectrum in NIST Chemistry WebBook. NIST. Available at: [Link]

  • MDPI. (2021). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available at: [Link]

  • Agilent Technologies. (2022). Lost and Found: Troubleshooting Missing Peaks in GC Analysis. Available at: [Link]

  • PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, propyl- Mass Spectrum in NIST Chemistry WebBook. NIST. Available at: [Link]

  • MDPI. (2024). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Available at: [Link]

  • ResearchGate. (n.d.). (A) Proposed reaction pathway of the 4-propylphenol conversion to.... Available at: [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107833, Cyclohexene, 1-propyl-. PubChem. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Available at: [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • CORE. (n.d.). Kinetics of Complex Reaction of Eugenol Hydrogenation to 2-Methoxy-4-Propylphenol in Pd/Y Catalyst. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol in NIST Chemistry WebBook. NIST. Available at: [Link]

  • YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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  • YouTube. (2018). GC Troubleshooting—No Peaks. Available at: [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Wiley Registry™ of Mass Spectral Data, 2023 Edition. Available at: [Link]

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Technical Support Center: 4-Propylcyclohexanol Formulation Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Stability of 4-Propylcyclohexanol in Formulations

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Propylcyclohexanol (4-PCH) . If you are accessing this guide, you likely view 4-PCH not just as a reagent, but as a critical functional component—whether as a mesogen in Liquid Crystal (LC) displays or a fixative in fragrance formulations.[1]

The Core Challenge: 4-PCH is deceptively stable.[1] As a saturated secondary alcohol, it appears chemically inert. However, in formulation, it exhibits two distinct instability modes that often confuse researchers:

  • Stereochemical Drift: The cis and trans isomers have vastly different physical properties.[1] Thermodynamic equilibration can lead to unexpected crystallization.

  • Oxidative & Acidic Degradation: While slow, oxidation to the ketone (4-propylcyclohexanone) causes yellowing, and trace acidity triggers dehydration to the alkene.

This guide moves beyond basic MSDS data to provide actionable, mechanism-based troubleshooting.

Module 1: Chemical Degradation (Oxidation & Dehydration)[1]

Troubleshooting Ticket #101: "My formulation is turning yellow/brown over time."

Diagnosis: Oxidative Dehydrogenation.[1][2] Secondary alcohols are susceptible to autoxidation, converting the hydroxyl group into a ketone (4-propylcyclohexanone). This is often accelerated by trace metal impurities or UV exposure.

The Mechanism: The alpha-hydrogen (on the carbon bearing the -OH) is abstracted by radical species, leading to the formation of a ketone.

  • Reaction: 4-Propylcyclohexanol + [O] → 4-Propylcyclohexanone + H₂O[1]

Troubleshooting Ticket #102: "I see a new peak in my GC at a lower retention time."

Diagnosis: Acid-Catalyzed Dehydration.[1][2][3] If your formulation pH drops below 5.0, or if you use acidic excipients, 4-PCH undergoes E1 elimination.

  • Reaction: 4-Propylcyclohexanol + H⁺ → [Carbocation Intermediate] → 4-Propylcyclohexene + H₂O[1]

Visualizing the Degradation Pathways

The following diagram maps the competing degradation routes based on environmental triggers.

DegradationPathways PCH 4-Propylcyclohexanol (Target Molecule) Oxidation Oxidative Stress (UV, Air, Radicals) PCH->Oxidation Acid Acidic Stress (pH < 5.0, Heat) PCH->Acid Ketone 4-Propylcyclohexanone (Yellowing, Odor Change) Oxidation->Ketone -2H (Dehydrogenation) Alkene 4-Propylcyclohexene (Impurity Peak) Acid->Alkene -H2O (Dehydration)

Figure 1: Competing degradation pathways.[1] Oxidation leads to ketones (yellowing), while acidity leads to alkenes (dehydration).

Module 2: Stereochemical Stability (Cis/Trans Isomerism)

Troubleshooting Ticket #201: "Crystals are forming in my liquid formulation."

Diagnosis: Isomeric Phase Separation. 4-PCH exists as cis and trans isomers.[1]

  • Trans-isomer: The propyl and hydroxyl groups are both equatorial (diequatorial). This is the thermodynamically stable form and has a higher melting point and lower solubility in some matrices.

  • Cis-isomer: One group is axial, one is equatorial.[2][4][5][6] It is less stable but often more soluble due to lower lattice energy.

The Causality: If you synthesize or purchase a mixture, thermodynamic drift (often catalyzed by surface-active agents or heat) can drive the mixture toward the trans isomer, which may then crystallize out if it exceeds its solubility limit.

Isomer Properties Comparison
FeatureTrans-4-PropylcyclohexanolCis-4-PropylcyclohexanolFormulation Impact
Conformation Diequatorial (Stable)Axial/Equatorial (Less Stable)Trans is the thermodynamic sink.[1]
Melting Point HigherLowerTrans crystallizes first.
LC Behavior Excellent MesogenDisrupts OrderCritical for display applications.[2]
Solubility Lower (generally)HigherCis is easier to solubilize but risks conversion.

Module 3: Stabilization Protocols

To stabilize 4-PCH, you must create a "Self-Validating System" that actively resists the degradation pathways identified above.

Protocol A: The "Anti-Yellowing" Shield (Oxidation Control)

Objective: Prevent ketone formation during storage.

  • Chelation (Critical Step):

    • Why: Trace metals (Fe, Cu) from manufacturing equipment catalyze radical formation.

    • Action: Add Disodium EDTA (0.05% - 0.1%) to the aqueous phase or a lipophilic chelator to the oil phase.

  • Radical Scavenging:

    • Why: Once a radical forms, it propagates.[2]

    • Action: Incorporate BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) at 0.1% - 0.5%.

    • Note: For LC applications, phenolic antioxidants like BHT may interfere with electronic properties; use hindered amine light stabilizers (HALS) instead.

  • Inerting:

    • Action: Sparge formulation with Nitrogen (N₂) or Argon during filling. Headspace oxygen is the primary driver of long-term degradation.

Protocol B: The "Phase-Lock" System (Isomer & Acid Control)

Objective: Prevent dehydration and crystallization.

  • pH Buffering:

    • Target: Maintain pH 6.5 – 7.5 .

    • Why: Dehydration is acid-catalyzed.[3] Neutrality is safe. Avoid strong bases which can induce other side reactions.

    • Buffer: Phosphate buffer is standard. For non-aqueous systems, use weak organic bases (e.g., Triethanolamine) to neutralize trace acidity.

  • Solubility Enhancers:

    • If crystallization occurs (Trans-isomer precipitation), add a structural disruptor or co-solvent.

    • Recommendation: Dipropylene Glycol (DPG) or specific liquid crystal eutectic mixtures to lower the melting point of the overall system.

Workflow: Stability Testing Decision Tree

StabilityWorkflow Start Start Formulation CheckpH Check pH (Is it < 6.0?) Start->CheckpH AdjustpH Add Buffer (Target pH 7.0) CheckpH->AdjustpH Yes StressTest Accelerated Stress Test (40°C / 75% RH for 4 weeks) CheckpH->StressTest No AdjustpH->StressTest Analyze Analyze via GC-MS StressTest->Analyze ResultAlkene Detection: Alkene Peak? Analyze->ResultAlkene ResultKetone Detection: Ketone Peak? ResultAlkene->ResultKetone No FixAcid Fix: Increase Buffer Capacity Check Raw Material Acidity ResultAlkene->FixAcid Yes FixOx Fix: Add BHT/Tocopherol Check N2 Purge ResultKetone->FixOx Yes Pass Formulation Validated ResultKetone->Pass No

Figure 2: Step-by-step logic for validating 4-PCH stability.

Frequently Asked Questions (FAQ)

Q: Can I use 4-Propylcyclohexanol in acidic skin peels (pH 3.5)? A: Proceed with extreme caution. At pH 3.5, you are in the danger zone for E1 dehydration, especially if the product is stored at elevated temperatures. You will likely generate 4-propylcyclohexene over time, which has a distinct, solvent-like odor and may cause skin sensitization. Recommendation: Encapsulate the alcohol or choose a more stable derivative.

Q: Why does the trans-isomer cost more? A: The trans isomer (diequatorial) is essential for Liquid Crystal displays because it provides the linear geometry required for the nematic phase. Synthesizing high-purity trans isomer requires stereoselective reduction or rigorous separation from the cis isomer, driving up processing costs [1].

Q: My GC-MS shows a peak at M-2 mass units. What is it? A: This is the ketone (4-propylcyclohexanone).[1] It has a mass of 140 (vs 142 for the alcohol). This confirms oxidative degradation. Review your antioxidant system immediately [2].[2]

References

  • PubChem. (n.d.).[1] 4-Propylcyclohexanol Compound Summary. National Center for Biotechnology Information. Retrieved May 20, 2024, from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Propylcyclohexanol Mass Spectrum. National Institute of Standards and Technology.[2] Retrieved May 20, 2024, from [Link]

  • Chemistry LibreTexts. (2021). Conformational Analysis of Disubstituted Cyclohexanes. Retrieved May 20, 2024, from [Link]

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Validation & Comparative

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth protocol for the quantitative analysis of 4-Propylcyclohexanol using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It moves beyond a simple recitation of steps to explain the fundamental principles and critical parameters that ensure data integrity and accuracy. The protocol is presented as a self-validating system, grounded in principles outlined by international standards. Furthermore, this guide offers an objective comparison between qNMR and traditional chromatographic techniques (HPLC and GC), supported by experimental data, to empower researchers in selecting the most suitable analytical method for their specific needs.

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the concentration or purity of a substance.[1][2] Unlike chromatographic methods that often rely on calibration curves generated from a series of standards, qNMR is a primary analytical method.[3][4] This distinction arises from a fundamental principle of NMR spectroscopy: under properly controlled conditions, the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5]

By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte (in this case, 4-Propylcyclohexanol), the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[3][5] This makes qNMR an inherently quantitative technique that can often provide a more accurate and direct measurement, traceable to the International System of Units (SI) when a certified reference material is used.[6]

Experimental Protocol for 4-Propylcyclohexanol Assay

This section details a robust protocol for the ¹H qNMR assay of 4-Propylcyclohexanol. The causality behind each step is explained to ensure methodological soundness.

Materials and Reagents
  • Analyte: 4-Propylcyclohexanol (cis/trans mixture), CAS 52204-65-6.[7]

  • Internal Standard (IS): Maleic Acid (≥99% purity).

    • Rationale: Maleic acid is an excellent choice for several reasons. It is highly stable, not volatile, and possesses a sharp singlet for its two vinyl protons at a chemical shift (typically ~6.3 ppm in DMSO-d₆) that does not overlap with the aliphatic signals of 4-Propylcyclohexanol.[1] Its high purity is crucial for accurate quantification.[8]

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

    • Rationale: DMSO-d₆ is chosen for its excellent solvating power for both the polar alcohol and the polar internal standard.[8] It also has a residual proton signal that does not interfere with the signals of interest.

Instrumentation
  • NMR Spectrometer: 400 MHz or higher field strength.

    • Rationale: Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving complex spectra and achieving a high signal-to-noise ratio (S/N), a prerequisite for accurate integration.[3]

  • Analytical Balance: 5-decimal place (0.01 mg readability).

    • Rationale: Accurate weighing is mandatory as the final calculation is directly dependent on the initial masses of the analyte and internal standard.[9]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 15 mg of 4-Propylcyclohexanol into a clean, dry vial. Record the mass precisely.

  • Internal Standard Addition: Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the mass precisely.

    • Expert Insight: The mass ratio is chosen to achieve a signal integral ratio close to 1:1 for the signals selected for quantification, which optimizes accuracy.[9]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity. A clear, particulate-free solution is essential.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Step-by-Step NMR Data Acquisition

Accurate quantification is contingent upon specific acquisition parameters that ensure full magnetization recovery between scans.[10]

  • Temperature Equilibration: Insert the sample into the spectrometer and allow at least 5 minutes for thermal equilibration.[10]

  • Tuning and Shimming: Tune the probe and perform automated or manual shimming to achieve sharp, symmetrical peak shapes. Poor shimming is a major source of integration error.[10]

  • Key Acquisition Parameters:

    • Pulse Angle (p1): 90°. A calibrated 90° pulse ensures uniform excitation across the spectrum.

    • Relaxation Delay (d1): 30 seconds.

      • Causality: This is the most critical parameter for qNMR. The delay between pulses must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[10][11][12] This long delay ensures that all protons have fully returned to equilibrium, guaranteeing that the resulting signal integral is truly proportional to the number of nuclei. While T₁ values for small molecules are typically 1-5 seconds, a conservative delay of 30s is chosen to ensure accuracy without needing to perform a separate T₁ measurement experiment.[10]

    • Number of Scans (ns): 8 to 16.

      • Rationale: The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This minimizes integration errors.[10]

    • Receiver Gain (rg): Set automatically by the instrument, ensuring no signal clipping.

Step-by-Step Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.

  • Phasing: Carefully and accurately phase the spectrum to achieve a flat, pure-absorption lineshape for all peaks.

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum to ensure a flat baseline, which is critical for accurate integration.

  • Integration:

    • Calibrate the integral of the well-resolved maleic acid singlet at ~6.3 ppm to its known number of protons (2.00).

    • Integrate a well-resolved, non-overlapping signal from 4-Propylcyclohexanol. A suitable signal is often the broad multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH), typically found between 3.3-3.6 ppm.

    • Ensure the integration region for each peak covers at least 20 times the peak width at half-height.

Calculation of Purity

The purity of 4-Propylcyclohexanol is calculated using the following fundamental qNMR equation:[3]

Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal (e.g., Nanalyte=1 for the CH-OH proton; Nstd=2 for maleic acid)

  • M : Molar mass (4-Propylcyclohexanol = 142.24 g/mol ; Maleic Acid = 116.07 g/mol )

  • m : Mass from the analytical balance

  • P : Purity of the internal standard (e.g., 99.5% = 0.995)

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the qNMR protocol must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[13][14][15] The objective is to demonstrate that the method is suitable for its intended purpose.[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities at the chosen chemical shifts.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For qNMR, this can be demonstrated by preparing samples with varying analyte-to-standard mass ratios and plotting the measured integral ratio against the mass ratio. A linear relationship with R² ≥ 0.99 is expected.[16]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of 4-Propylcyclohexanol with a known, certified purity.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. This is assessed by performing at least 6 replicate measurements of the same sample. The relative standard deviation (RSD) should be ≤ 1%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][17]

Performance Comparison: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, it's essential to understand its performance relative to established chromatographic methods like Gas Chromatography (GC) with a Flame Ionization Detector (FID) and High-Performance Liquid Chromatography (HPLC) with a UV or Refractive Index (RI) detector.

ParameterQuantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RI)
Principle Primary ratio method based on nuclear propertiesSeparation by volatility, detection by ion generationSeparation by polarity, detection by refractive index change
Calibration Requires a single, high-purity internal standard. No calibration curve needed.[3]Requires a calibration curve with multiple points using an identical analyte standard.Requires a calibration curve with multiple points using an identical analyte standard.
Sample Prep Time Rapid; typically <10 minutes (weigh, dissolve, transfer).[18][19]Moderate; may require dilution or derivatization.Moderate; requires mobile phase preparation and system equilibration.
Analysis Time/Sample ~10-15 minutes (including setup and long relaxation delay)~15-30 minutes (depending on column and temperature program)~10-25 minutes (depending on column and flow rate)
Selectivity Excellent; based on unique chemical shifts. Can be limited by signal overlap in complex mixtures.[3]Excellent; based on retention time. Can be limited by co-eluting impurities.Good; based on retention time. RI detection is non-specific.
Destructive? No, the sample can be fully recovered.[20]Yes, the sample is consumed.No, but the sample is diluted in the mobile phase.
Accuracy/Precision High accuracy and precision (RSD <1%) achievable with proper setup.[21]High accuracy and precision (RSD <1%) achievable with proper validation.Good accuracy and precision, though RI detection can be less sensitive and prone to drift.
Initial Cost High (NMR Spectrometer).[20]Moderate (GC System).Moderate (HPLC System).
Cost per Sample Low (deuterated solvent, NMR tube).[20]Moderate (gases, columns, vials, solvents).High (solvents, columns, vials).
Ideal Application Purity assessment of reference standards, quantification without identical standards, structural confirmation.[3][22]Routine QC, impurity profiling for volatile compounds.[23]Routine QC for non-volatile or thermally labile compounds.

Studies comparing qNMR and HPLC have found the techniques to be equivalent in quantifying analytes, with qNMR being faster and less destructive.[20][21] Similarly, while GC-MS can be more sensitive for certain applications, qNMR often requires less sample preparation and can be used for faster screening.[23]

Workflow and Conceptual Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte (4-Propylcyclohexanol) weigh_is Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (d1 = 30s, ns = 16) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

qNMR_Concept cluster_inputs cluster_constants center_node Analyte Purity (%w/w) m_analyte Mass Analyte (m_analyte) m_analyte->center_node m_std Mass Standard (m_std) m_std->center_node I_analyte Integral Analyte (I_analyte) I_analyte->center_node I_std Integral Standard (I_std) I_std->center_node M_analyte MW Analyte (M_analyte) M_analyte->center_node M_std MW Standard (M_std) M_std->center_node N_analyte # Protons Analyte (N_analyte) N_analyte->center_node N_std # Protons Standard (N_std) N_std->center_node P_std Purity Standard (P_std) P_std->center_node

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate method for the assay of small molecules like 4-Propylcyclohexanol. Its primary, non-destructive nature and minimal sample preparation requirements offer distinct advantages over traditional chromatographic techniques.[18][20] By understanding and carefully controlling key experimental parameters, particularly the relaxation delay, researchers can generate high-quality, trustworthy data suitable for applications ranging from chemical synthesis quality control to the certification of reference materials in drug development.

References

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Repository@TWU. Quantitative NMR (qNMR) for the rapid determination of methanol contamination in ethanol-based hand sanitizers. [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reddit. qNMR help. : r/chemhelp. [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy.docx. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • AZoM. How to Measure Alcohol Content with Benchtop qNMR. [Link]

  • NIST. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ResearchGate. Comparison of GC/MS and NMR for quantification of methyleugenol in food. [Link]

  • uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • ResearchGate. Setting up a Quantitative 1H-NMR experiment?. [Link]

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  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ACS Publications. An Analysis of Ethanol in Commercial Liquors via Quantitative NMR Spectroscopy | Journal of Chemical Education. [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • PubMed Central. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. [Link]

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  • NIST. NIST PS1 - Primary Standard for quantitative NMR (Benzoic Acid). [Link]

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  • Nanalysis. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]

  • ChemBK. 4-Propylcyclohexanol. [Link]

  • angenechemical.com. 4-Iso-propylcyclohexanol(CAS# 4621-04-9 ). [Link]

  • PubChem. 4-Propylcyclohexanone | C9H16O | CID 142482. [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of 4-Propylcyclohexanol: Enzymatic vs. Catalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Propylcyclohexanol

4-Propylcyclohexanol is a valuable chemical intermediate, particularly in the synthesis of advanced materials such as liquid crystal displays (LCDs).[1] Specifically, the cis-isomer of 4-propylcyclohexanol is a key precursor for producing certain trans-1,3-dioxane-based liquid crystals.[1][2] The stereochemistry of the final alcohol is therefore not just a matter of academic interest but a critical parameter that dictates its utility and value. The synthesis of this compound can be broadly approached via two distinct paradigms: traditional heterogeneous catalysis and modern biocatalysis.

This guide provides an in-depth comparison of these two methodologies. We will move beyond a simple recitation of yields and delve into the mechanistic underpinnings, process parameters, and practical trade-offs of each approach. The objective is to equip researchers and process chemists with the necessary insights to select the optimal synthetic strategy for their specific application, balancing considerations of efficiency, stereoselectivity, scalability, and sustainability.

Part 1: The Conventional Workhorse - Heterogeneous Catalytic Hydrogenation

The catalytic hydrogenation of an aromatic precursor, typically 4-propylphenol, is the most established chemical route. This method leverages the power of transition metal catalysts to activate molecular hydrogen and reduce the aromatic ring.

Mechanism and Rationale

The fundamental principle involves the dissociative chemisorption of hydrogen onto the surface of a metal catalyst, followed by the stepwise addition of hydrogen atoms to the adsorbed aromatic ring.[3] The reaction typically proceeds through a 4-propylcyclohexanone intermediate, which is then further reduced to the final alcohol product, 4-propylcyclohexanol.[4]

The choice of catalyst is paramount and dictates both the rate and selectivity of the reaction. Common catalysts include noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on high-surface-area supports (e.g., carbon, alumina), as well as non-precious metal catalysts like Raney Nickel (Ni).[5][6][7][8] These heterogeneous catalysts are favored in industrial settings due to their robustness, high activity, and the relative ease with which they can be separated from the reaction mixture post-synthesis.

G cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_products Products Start 4-Propylphenol Catalyst Metal Catalyst (Pd/C, Pt/C, Ru, Ni) Conditions High Temp (80-350°C) High Pressure (1-20 bar H₂) Intermediate 4-Propylcyclohexanone Start->Intermediate Ring Saturation Step 1 Target 4-Propylcyclohexanol (cis/trans mixture) Intermediate->Target Ketone Reduction Step 2 SideProduct Propylcyclohexane (Over-reduction) Intermediate->SideProduct Hydrogenolysis

Figure 1: Generalized pathway for catalytic hydrogenation of 4-propylphenol.
Performance and Limitations

While powerful, this method presents significant challenges in selectivity. The reaction conditions required to drive the initial aromatic ring hydrogenation are often harsh enough to promote undesired side reactions.

  • Stereoselectivity: Catalytic hydrogenation typically yields a mixture of cis and trans isomers. The final ratio is often governed by thermodynamics, favoring the more stable trans isomer, which may not be the desired product for specific applications like LCDs.[9]

  • Chemoselectivity: Halting the reaction at the intermediate ketone stage is difficult, as is preventing over-reduction (hydrogenolysis) of the hydroxyl group to form propylcyclohexane.[4][6] This leads to a complex product mixture requiring extensive downstream purification.

  • Harsh Conditions: The requisite high temperatures (80-350°C) and pressures (1-20 bar H₂) necessitate specialized, high-cost pressure reactors and entail significant energy consumption.[10]

Part 2: The Precision Tool - Enzymatic Synthesis

Biocatalysis offers a starkly different approach, replacing harsh chemical conditions and metal catalysts with enzymes operating in aqueous media at ambient temperature and pressure. This route typically employs an alcohol dehydrogenase (ADH) to perform a stereoselective reduction of the ketone precursor, 4-propylcyclohexanone.

Mechanism and Rationale

Alcohol dehydrogenases are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to alcohols.[11] The reaction's elegance lies in its exquisite selectivity, which originates from the highly structured three-dimensional active site of the enzyme. This active site binds the substrate in a specific orientation, ensuring that the hydride transfer from the cofactor (typically NADPH or NADH) occurs on only one face of the carbonyl group.

A critical component of this system is cofactor regeneration. The NAD(P)H cofactor is expensive and required in stoichiometric amounts. To make the process economically viable, a secondary system must be employed to continuously regenerate the cofactor from its oxidized NAD(P)⁺ form. This is commonly achieved by coupling the primary reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose.[1] Alternatively, a "coupled-substrate" approach can be used where a sacrificial alcohol, like isopropanol, is oxidized by the same ADH to regenerate the cofactor.[12]

G cluster_main Primary Bioreduction cluster_cofactor Cofactor Cycle cluster_regen Regeneration System Substrate 4-Propylcyclohexanone ADH Alcohol Dehydrogenase (e.g., LK-TADH) Substrate->ADH Product cis-4-Propylcyclohexanol ADH->Product NADPH NADPH ADH->NADPH Released NADP NADP⁺ NADPH->NADP Hydride Donation GDH Glucose Dehydrogenase (GDH) NADPH->GDH Consumed NADP->ADH Consumed NADP->NADPH Regeneration Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADP Released GDH->Gluconolactone

Figure 2: Chemoenzymatic system for the synthesis of cis-4-propylcyclohexanol.
Performance and Advantages

The enzymatic route excels where the catalytic method falters, offering unparalleled selectivity under mild conditions.

  • Exceptional Stereoselectivity: The primary advantage is the ability to produce a single stereoisomer. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) has been shown to convert 4-propylcyclohexanone to cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5.[1][2] This level of control is virtually unattainable with standard heterogeneous catalysts and eliminates the need for costly isomeric separation.

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature (e.g., 35°C) and atmospheric pressure.[1] This obviates the need for specialized reactors and drastically reduces the process's energy footprint, aligning with green chemistry principles.

  • High Purity: Due to the high specificity of the enzyme, side reactions are minimal, leading to a cleaner product stream and simplifying downstream processing.

Part 3: Head-to-Head Performance Comparison

To facilitate a direct comparison, the key performance indicators for both synthetic routes are summarized below. The data represents typical values reported in the literature for optimized systems.

ParameterCatalytic HydrogenationEnzymatic SynthesisRationale & Field Insights
Starting Material 4-Propylphenol4-PropylcyclohexanoneThe choice of starting material is fundamentally different, impacting upstream process design.
Yield Generally high (>90%), but can be lower depending on selectivity control.Excellent (>90% isolated yield reported).[2]While both can achieve high yields, the enzymatic route's yield is of a single, pure isomer.
Stereoselectivity Poor; typically yields a mixture of cis and trans isomers.[9]Excellent; can produce >99.5% of a single isomer (e.g., cis).[1]This is the most significant differentiator. For applications requiring a specific stereoisomer, the enzymatic route is vastly superior.
Reaction Temp. High (80°C - 350°C).[7][10]Mild (e.g., 35°C).[1]The energy savings and simplified equipment requirements of the enzymatic method are substantial at scale.
Reaction Pressure High (1 - 20 bar H₂).[10]Atmospheric.Eliminating high-pressure hydrogen is a major safety and cost advantage for the enzymatic process.
Catalyst/Enzyme Pd/C, Pt/C, Ru/Al₂O₃, Raney Ni.[5][6][7][8]Alcohol Dehydrogenase (often with a coupled enzyme like GDH).[1]Metal catalysts are robust but can leach into the product. Enzymes are biodegradable but can be sensitive to denaturation.
Reusability Heterogeneous catalysts are highly reusable.[7]Enzymes can be immobilized for reuse, but stability can be a concern.Catalyst lifetime and cost-per-kg of product are critical economic factors. Both approaches have viable strategies for reuse.
Solvent Organic solvents or water.[5][13]Aqueous buffer.The use of water as the primary solvent makes the enzymatic process inherently greener.
Sustainability High energy input; uses flammable H₂ gas; potential for heavy metal contamination.Low energy input; aqueous system; biodegradable catalyst.The enzymatic route aligns well with the 12 Principles of Green Chemistry.

Part 4: Experimental Protocols

The following protocols are representative examples derived from published literature, designed to be self-validating systems for researchers exploring these methods.

Protocol 1: Catalytic Hydrogenation of 4-Propylphenol

This protocol is based on typical procedures for the hydrogenation of phenols using a supported palladium catalyst.[5][13]

Objective: To synthesize 4-propylcyclohexanol from 4-propylphenol via heterogeneous catalysis.

Materials:

  • 4-Propylphenol (98%)

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • High-pressure autoclave reactor (e.g., Parr reactor) with gas inlet, pressure gauge, and stirrer

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add 4-propylphenol (e.g., 10.0 g) and ethanol (100 mL) to the reactor vessel.

  • Catalyst Addition: Under a gentle stream of inert gas to prevent exposure to air, carefully add the 10% Pd/C catalyst (e.g., 0.5 g, 5 wt% loading). Rationale: Handling the dry catalyst under inert atmosphere is a critical safety step as Pd/C can be pyrophoric, especially after use.

  • Sealing and Purging: Seal the reactor. Purge the headspace with the inert gas 3-5 times to remove all oxygen. Then, purge the reactor with hydrogen gas 3-5 times. Rationale: Removing all oxygen is crucial to prevent the formation of an explosive mixture with hydrogen and to avoid catalyst oxidation.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). Begin stirring (e.g., 600 rpm) and heat the reactor to the target temperature (e.g., 120°C).[13]

  • Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-8 hours.

  • Cooldown and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with inert gas.

  • Workup and Analysis: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The ethanol can be removed from the filtrate by rotary evaporation. The resulting crude oil can be analyzed by GC-MS to determine the conversion and selectivity, and purified by column chromatography or distillation if necessary.

Protocol 2: Enzymatic Synthesis of cis-4-Propylcyclohexanol

This protocol is adapted from the highly stereoselective synthesis using a mutant ADH and a GDH for cofactor regeneration.[1][2]

Objective: To synthesize cis-4-propylcyclohexanol from 4-propylcyclohexanone with high stereoselectivity.

Materials:

  • 4-Propylcyclohexanone (≥97%)

  • Recombinant Lactobacillus kefir ADH (mutant LK-TADH, as whole cells or lysate)

  • Glucose Dehydrogenase (GDH, as whole cells or lysate)

  • β-NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a jacketed glass reactor with overhead stirring), prepare the aqueous buffer solution.

  • Component Addition: To the buffer, add D-glucose (e.g., 1.2 molar equivalents relative to the substrate). Dissolve completely. Add the catalytic amount of NAD⁺ (e.g., 0.1 g/L).

  • Enzyme Addition: Add the GDH and LK-TADH cell lysates or whole cells. Rationale: Using whole cells or crude lysates can be more cost-effective than using purified enzymes, as it bypasses extensive purification steps. The cell membrane can also offer a protective environment for the enzymes.

  • Reaction Initiation: Add the 4-propylcyclohexanone substrate (e.g., to a final concentration of 125 g/L).[1] Maintain the reaction temperature at 35°C using a water bath or jacket and stir at a moderate speed (e.g., 200 rpm). Rationale: Substrate inhibition can occur at very high concentrations. 125 g/L was found to be optimal for this specific enzyme system, achieving full conversion without significant enzyme inhibition.[1]

  • Monitoring: Monitor the reaction by taking small aliquots over time (e.g., every hour). Extract the aliquot with ethyl acetate and analyze the organic layer by chiral GC to determine the conversion of the ketone and the cis/trans ratio of the alcohol product.

  • Reaction Completion: The reaction should be complete within 5-6 hours, as indicated by the complete disappearance of the ketone peak in the GC analysis.[1]

  • Workup and Purification: Once complete, extract the entire reaction mixture with ethyl acetate (e.g., 3 times with equal volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude cis-4-propylcyclohexanol. The product is often of high purity (>99%) directly after extraction.[2]

Conclusion and Future Outlook

The choice between catalytic and enzymatic synthesis of 4-propylcyclohexanol is a classic case of trading robustness for precision.

  • Catalytic hydrogenation is a powerful, well-established technology suitable for high-throughput production where stereoselectivity is not the primary concern. Its main drawbacks are the harsh conditions, reliance on hydrogen gas, and lack of stereochemical control, which can lead to complex purification challenges.

  • Enzymatic synthesis , on the other hand, represents a paradigm of precision and sustainability. It operates under benign conditions and delivers a single, desired stereoisomer with exceptional fidelity.[1][2] This makes it the unequivocally superior method for high-value applications, such as in the synthesis of pharmaceuticals or liquid crystals, where isomeric purity is paramount.

For drug development professionals and researchers working on cutting-edge materials, the investment in developing a biocatalytic process is often justified by the unparalleled selectivity and simplified downstream processing. As enzyme engineering continues to produce more robust and efficient biocatalysts, the industrial adoption of enzymatic routes for the synthesis of chiral alcohols like 4-propylcyclohexanol is not just a possibility, but an inevitability.

References

  • Sato, T., Kayaki, Y., & Ikariya, T. (2011). Hydrogenation of 4-Propylphenol over Carbon-supported Palladium Catalyst without External Hydrogen: Effect of Carbon Support and Palladium Loading. Chemistry Letters, 40(7), 714-716. [Link]

  • Wang, H., et al. (2023). Selective Production of 4-Propylphenol from Lignin Oil without Exogenous Hydrogen over a RuNi/NiAl2O4 Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • Soeherman, J., et al. (2024). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. [Link]

  • Ni, Y., et al. (2023). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Catalysts, 13(2), 406. [Link]

  • Wetchasat, P., et al. (2020). One-Pot Synthesis of Ultra-Small Pt Dispersed on Hierarchical Zeolite Nanosheet Surfaces for Mild Hydrodeoxygenation of 4-Propylphenol. ResearchGate. [Link]

  • Testbook. (2021). Phenol on hydrogenation with Ni at 433K gives. Retrieved January 30, 2026, from [Link]

  • Kroutil, W., et al. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 9(8), 1593-1595. [Link]

  • Liu, Y., et al. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. Catalysts, 12(9), 1007. [Link]

  • Ohtsuka, Y., et al. (2013). The Highly Selective Equatorial Hydride Delivery by Biocatalysis: Chemoenzymatic Synthesis of trans-2-(4-Propylcyclohexyl)-1,3-propanediol via cis-4-Propylcyclohexanol. Organic Process Research & Development, 17(9), 1158-1163. [Link]

  • Ni, Y., et al. (2023). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. ResearchGate. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved January 30, 2026, from [Link]

  • LibreTexts Chemistry. (2021). Mechanism of Hydrogenation. Retrieved January 30, 2026, from [Link]

  • Ema, T. (2004). Enzyme-catalyzed regio- and enantioselective ketone reductions. Mini reviews in organic chemistry, 1(3), 247-261. [Link]

  • Lødeng, R., et al. (2019). Hydrodeoxygenation of Propylphenols on a Niobia‐Supported Platinum Catalyst. ResearchGate. [Link]

  • Glorius, F., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 10843-10848. [Link]

Sources

4-Propylcyclohexanol vs. 4-ethylcyclohexanol in liquid crystal performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-Propylcyclohexanol vs. 4-Ethylcyclohexanol in Liquid Crystal Design Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Chain Length Decision

In the engineering of thermotropic liquid crystals (LCs), specifically the phenylcyclohexane (PCH) and bicyclohexane (CCH) families, the choice between 4-propylcyclohexanol (C3) and 4-ethylcyclohexanol (C2) as precursors is not merely a matter of molecular weight. It is a strategic decision that dictates the thermodynamic stability, elastic constants, and operating temperature range of the final nematic mixture.

  • The Verdict: The Propyl (C3) derivative is the industry standard "workhorse," offering the optimal balance of a wide nematic range and high clearing point (

    
    ) due to the "Odd-Even" thermodynamic effect.
    
  • The Alternative: The Ethyl (C2) derivative is a "specialist" additive. While it suffers from a lower clearing point, it is critical for eutectic formation to suppress the melting point (

    
    ), enabling rapid switching in low-temperature outdoor displays.
    

Molecular Architecture & Thermodynamics[1]

To understand the performance difference, we must look beyond the alcohol intermediate to the final mesogen structure. The alkyl tail (derived from these alcohols) acts as the "solvent" for the rigid core, but its conformation is critical.

The Odd-Even Effect

The most significant differentiator is the Odd-Even Effect . In liquid crystals, the terminal alkyl chain is not a floppy tail; it contributes to the overall order parameter (


).
  • Propyl (Odd,

    
    ):  The terminal C-C bond aligns parallel to the molecular long axis. This extends the effective length of the rigid core, enhancing the anisotropy of polarizability (
    
    
    
    ) and stabilizing the nematic phase.
  • Ethyl (Even,

    
    ):  The terminal C-C bond projects at an angle away from the long axis. This introduces a "kink" that disrupts packing efficiency, lowering the order parameter and significantly reducing the nematic-isotropic transition temperature (
    
    
    
    ).
Diagram 1: The Odd-Even Impact on Order Parameter

The following diagram illustrates how the chain parity impacts the molecular alignment and subsequent phase stability.

OddEvenEffect cluster_0 Propyl (C3) - Odd Chain cluster_1 Ethyl (C2) - Even Chain C3_Node Terminal Bond Parallel to Axis C3_Result High Order Parameter (S) High TNI C3_Node->C3_Result C2_Node Terminal Bond Off-Axis (Kink) C2_Result Lower Order Parameter (S) Reduced TNI C2_Node->C2_Result Start Alkyl Chain Parity Start->C3_Node Start->C2_Node

Figure 1: Mechanistic flow showing how odd-numbered chains (Propyl) enhance order parameters compared to even-numbered chains (Ethyl).

Comparative Performance Data

The following data compares the performance of Phenylcyclohexane (PCH) mesogens derived from these specific alcohol precursors.

Table 1: Physical Properties of Derived Mesogens (PCH-n) Data extrapolated from standard Merck ZLI-series baselines and academic consensus [1, 2].

FeaturePropyl-Derived (PCH-3)Ethyl-Derived (PCH-2)Performance Implication
Melting Point (

)
~30°C~25°CEthyl wins: Lower

helps prevent crystallization in outdoor cold storage.[1]
Clearing Point (

)
~55°C~-10°C (Virtual*)Propyl wins: C2 often fails to form a stable nematic phase alone (monotropic or virtual).[1]
Viscosity (

)
~18 mPa[1]·s~14 mPa[1]·sEthyl wins: Shorter chain = lower rotational viscosity = faster response time.[1]
Elastic Constant (

)
HighModeratePropyl wins: Better steepness of the electro-optical curve (multiplexing capability).[1]
Dielectric Anisotropy (

)
+10.5+9.8Propyl wins: Higher polarity allows for lower threshold voltages (

).[1]

*Virtual


 indicates the substance crystallizes before becoming nematic; the value is extrapolated from mixtures.

Synthesis & Purity Protocols

The performance of the liquid crystal is entirely dependent on the stereochemistry of the alcohol precursor. Only the trans-isomer is mesogenic. The cis-isomer acts as an impurity that drastically lowers the clearing point.

Critical Protocol: Stereoselective Reduction

The synthesis of 4-propylcyclohexanol or 4-ethylcyclohexanol typically starts from the corresponding ketone.

Methodology:

  • Reagents: 4-Alkylcyclohexanone, Lithium Aluminum Hydride (LiAlH4) or L-Selectride (for stereocontrol).

  • Challenge: Standard reduction yields a ~70:30 mixture of trans:cis.

  • Purification: The trans isomer generally has a higher melting point and lower solubility in hexane, allowing for separation via recrystallization or chromatography.

Diagram 2: Purification Workflow

SynthesisFlow Start 4-Alkylcyclohexanone (Ketone Precursor) Reduction Reduction (NaBH4 or LiAlH4) Start->Reduction IsomerMix Cis/Trans Mixture (Usually 30:70) Reduction->IsomerMix Decision Isomer Separation IsomerMix->Decision TransPath Trans-4-Propylcyclohexanol (Equatorial -OH) Decision->TransPath Recrystallization CisPath Cis-Isomer (Axial -OH) Decision->CisPath Filtrate Final Liquid Crystal Synthesis (Mesogen Formation) TransPath->Final Waste Recycle / Discard CisPath->Waste

Figure 2: Workflow for isolating the active trans-isomer required for high-performance liquid crystals.

Application Suitability Guide

When designing a new LC mixture, use the following decision matrix to select between Propyl and Ethyl precursors:

Use 4-Propylcyclohexanol (C3) When:
  • Primary Host Required: You are building the "base" of the mixture (30-50% by weight). PCH-3 is chemically stable and provides the necessary nematic range.

  • High Reliability: Applications like automotive displays where

    
     stability is crucial.
    
  • Voltage Holding Ratio (VHR): The C3 chain offers superior resistivity compared to shorter chains which may be more susceptible to ionic impurities.

Use 4-Ethylcyclohexanol (C2) When:
  • Viscosity Reduction: The mixture is too viscous for video-rate switching. Adding 5-10% of the ethyl-derivative can drop viscosity without collapsing the phase.

  • Low-Temperature Operation: You need to pass a -40°C storage test. The structural dissimilarity between C2 and C3 components frustrates crystallization (Eutectic formation).

  • Mobile Applications: Where battery life is paramount; lower viscosity translates to lower driving voltages in some specific IPS modes.

References

  • Merck KGaA. "Liquid Crystal Mixtures for Active Matrix Displays." Merck Performance Materials Datasheets.

  • Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie. (Foundational text on Odd-Even effects in thermodynamics).
  • Daken Chemical. "Synthesis of trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal." (Patent and process methodology for cyclohexanol intermediates).

  • Taylor & Francis Online. "Odd-even effects in liquid crystals." Liquid Crystals Reviews.

Sources

Publish Comparison Guide: Sensory Analysis of cis- and trans-4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylcyclohexanol represents a critical study in stereochemical olfactory perception.[1][2][3][4] While often encountered as a mixture in industrial applications (e.g., liquid crystal intermediates), its isolated isomers exhibit distinct sensory profiles that follow the classic "axial vs. equatorial" rule of 4-substituted cyclohexanols.

  • The cis isomer (Z-isomer): Characterized by a diffusive, floral, and fresh profile. It serves as a high-impact top-to-middle note, structurally and olfactorily related to cis-4-isopropylcyclohexanemethanol (Mayol).[1][2][4]

  • The trans isomer (E-isomer): Exhibits a mild, woody, and dry character with significantly lower intensity. It functions primarily as a blender or diluent in fragrance architectures.[1][2][3]

This guide provides a technical roadmap for the synthesis, separation, and sensory quantification of these isomers to aid in rational fragrance design.

Chemical Characterization & Stereochemistry

The olfactory difference stems from the geometric orientation of the hydroxyl group relative to the propyl chain. In the cyclohexane chair conformation, the bulky propyl group locks the ring, forcing the substituent into a specific orientation.

IsomerConfigurationHydroxyl PositionPropyl PositionThermodynamic Stability
cis-4-Propylcyclohexanol (1R,4R)/(1S,4S)Axial (

)
Equatorial (

)
Lower (Steric strain)
trans-4-Propylcyclohexanol (1R,4S)/(1S,4R)Equatorial (

)
Equatorial (

)
Higher (More stable)

Impact on Odor: The axial hydroxyl group in the cis-isomer is more accessible for hydrogen bonding with olfactory receptors, typically resulting in a lower odor threshold and a "diffusive" floral character. The equatorial hydroxyl in the trans-isomer is sterically shielded and thermodynamically "relaxed," correlating with a weaker, woodier profile.

Comparative Sensory Profile

The following data summarizes the sensory performance of high-purity (>99%) isomers isolated via enzymatic reduction and preparative GC.

Odor Descriptors & Thresholds
Featurecis-4-Propylcyclohexanol trans-4-Propylcyclohexanol *Reference Standard (PTBCH)
Primary Descriptor Floral, Fresh, Petally Woody, Dry, Mild Floral, Camphoraceous
Secondary Nuances White flower (Magnolia-like), slight green aspectEarthy, weak resinousPatchouli, Rose
Odor Strength High (Diffusive)Low (Soft)Medium-High
Est.[4] Odor Threshold (Air) ~10–50 ng/L>200 ng/L~80 ng/L
Tenacity (Blotter) < 24 Hours (Heart note)> 48 Hours (Base note)~24 Hours

*PTBCH: p-tert-Butylcyclohexanol (Vertex/Oryl), a standard industry benchmark.[4]

Performance in Application
  • Floral Accords: The cis-isomer effectively boosts muguet and magnolia accords, providing "lift" without the heavy camphoraceous notes found in some tert-butyl analogs.[4]

  • Functional Fragrance: The trans-isomer, while weaker, offers stability in harsh media (bleach/detergent) due to its thermodynamic stability, acting as a functional woody anchor.

Experimental Protocols

To replicate these findings, researchers must avoid using commercial mixtures (often 60:40 trans:cis).[1][2][3] The following protocols ensure isomer purity.

Synthesis & Isolation Workflow

Objective: Obtain >99% pure isomers for sensory evaluation.

  • Method A: Enzymatic Reduction (Targeting cis) [2]

    • Reagent: Lactobacillus kefir alcohol dehydrogenase (LK-TADH) mutant.[1][2][3][4][5]

    • Substrate: 4-Propylcyclohexanone.[1][2][3][4][5][6]

    • Mechanism: The enzyme selectively attacks the si-face of the ketone, yielding the cis-alcohol (axial OH).[4]

    • Yield: >90% conversion with 99.5:0.5 (cis:trans) ratio.[1][2][3]

  • Method B: Chemical Reduction (Targeting trans) [1][2]

    • Reagent:

      
       / Pt catalyst or 
      
      
      
      (thermodynamic control).
    • Conditions: High pressure/temp favors the thermodynamically stable trans-isomer.[1][2][3][4]

    • Purification: Requires fractional distillation or recrystallization (if solid) to remove the cis impurity.[1][2][3]

Sensory Evaluation Protocol (GC-Olfactometry)[1][2][4]

Equipment: Agilent 7890B GC coupled with an Olfactory Detection Port (ODP).[1][2][3] Column: DB-WAX (Polar) to maximize separation of alcohol isomers.[1][2][3][4]

Step-by-Step Procedure:

  • Sample Prep: Dilute pure isomer to 1% in ethanol.

  • Injection: Splitless mode, 250°C injector temp.

  • Elution: The trans-isomer (equatorial OH) typically elutes before the cis-isomer (axial OH) on non-polar columns, but order may reverse on polar phases (verify with standards).[1][2][3]

  • Panel Evaluation:

    • 3 trained panelists sniff the effluent.[1][2][3]

    • Intensity Scoring: 0 (None) to 5 (Extremely Strong).

    • Time-Intensity Method: Record start/stop time of odor perception to calculate "Peak Width" (correlates with diffusivity).[1][2][3][4]

Mechanism of Action (SAR Visualization)

The following diagram illustrates the synthesis pathways and the Structure-Odor Relationship (SAR) logic determining the sensory outcome.

G Substrate 4-Propylcyclohexanone Enzyme Enzymatic Reduction (LK-TADH) Substrate->Enzyme Stereoselective Chem Chemical Reduction (H2 / Pt) Substrate->Chem Thermodynamic Control Cis cis-4-Propylcyclohexanol (Axial OH) Enzyme->Cis 99.5% ee SensoryCis FLORAL / DIFFUSIVE High Impact Cis->SensoryCis Receptor Fit Trans trans-4-Propylcyclohexanol (Equatorial OH) Cis->Trans Chem->Trans Major Product SensoryTrans WOODY / MILD Low Impact Trans->SensoryTrans Steric Bulk

Caption: Synthesis pathways determining stereochemical outcome and resulting sensory profile. Green path indicates enzymatic specificity for the high-impact floral cis-isomer.[1][4]

References

  • MDPI Catalysts. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase. Retrieved from [Link][1][2][5]

  • Perfumer & Flavorist. (1990).[1][2][3] The Relation of Structure and Odor in Substituted Cyclohexanols. (General SAR grounding).[1][2][3] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024).[1][2][3] 4-Propylcyclohexanol Compound Summary. Retrieved from [Link][1][2]

Sources

comparative study of different catalysts for 4-propylphenol hydrogenation

[1]

Executive Summary

Objective: This guide provides a technical analysis of catalytic systems for the hydrogenation of 4-propylphenol (4-PP) to 4-propylcyclohexanol (4-PCyOH). It is designed for process chemists and engineers selecting catalytic routes based on stereoselectivity (cis vs. trans), conversion efficiency, and economic viability.

Key Insight: The hydrogenation of 4-propylphenol is not merely a reduction of the aromatic ring; it is a stereoselective challenge. The choice of catalyst dictates the diastereomeric ratio (dr) of the final product.

  • Rhodium (Rh) and Biocatalysts are the gold standards for cis-selectivity .

  • Palladium (Pd) on specific supports (e.g., Alumina) favors trans-selectivity or thermodynamic mixtures.

  • Nickel (Ni) offers a cost-effective alternative but requires harsher conditions, often leading to lower stereocontrol.

Reaction Engineering & Mechanism

The Reaction Pathway

The hydrogenation proceeds through a stepwise mechanism. The aromatic ring is initially hydrogenated to an enol/ketone intermediate (4-propylcyclohexanone), which is subsequently reduced to the alcohol.

Thermodynamics: The reaction is highly exothermic. Effective heat removal is critical to prevent thermal runaway and to minimize side reactions like hydrodeoxygenation (HDO), which strips the hydroxyl group to form propylcyclohexane.

Stereochemical Bifurcation

The spatial arrangement of the propyl group relative to the hydroxyl group defines the product's value, particularly in liquid crystal and pharmaceutical applications.

  • Kinetic Control (cis): Hydrogen adds to the face of the aromatic ring adsorbed onto the catalyst surface. Since the propyl group anchors the molecule, hydrogens add from the "bottom," pushing the -OH and -Propyl groups to the same side (cis).

  • Thermodynamic Control (trans): If the ketone intermediate desorbs and re-adsorbs, or if the catalyst facilitates isomerization, the thermodynamically more stable trans-isomer (diequatorial conformation) is favored.

ReactionPathwaySubstrate4-PropylphenolInterIntermediate(4-Propylcyclohexanone)Substrate->Inter+ 2 H2(Ring Saturation)Ciscis-4-Propylcyclohexanol(Kinetic Product)Inter->Cis+ H2(Rh, Enzyme)Fast Surface ReactionTranstrans-4-Propylcyclohexanol(Thermodynamic Product)Inter->Trans+ H2(Pd/Al2O3)Desorption/ReadsorptionSidePropylcyclohexane(Over-reduction)Inter->SideAcidic Support(-H2O)Cis->TransIsomerization(High T, Noble Metal)

Figure 1: Reaction pathway showing the bifurcation between kinetic (cis) and thermodynamic (trans) products and the risk of hydrodeoxygenation.

Comparative Catalyst Analysis

Noble Metals (Rh, Pd, Pt, Ru)
Catalyst SystemPrimary SelectivityTypical ConditionsMechanism Note
Rh/C (5%) High cis (>90%) 25–80°C, 5–20 barRapid hydrogenation of the ketone intermediate prevents desorption/isomerization. High cost driver.
Pd/Al2O3 trans favored 80–120°C, 5–10 barFacilitates keto-enol tautomerization, allowing thermodynamic equilibration to the trans isomer.
Pt/C Mixed 50–100°C, 10–50 barModerate activity. Often requires higher pressure than Rh. prone to ring hydrogenolysis at high T.
Ru/C Mixed / cis 60–100°C, 40+ barRequires high pressure. Excellent for resisting ring opening but lower stereocontrol than Rh.
Base Metals (Nickel)
  • Raney Nickel / Ni-Supported: Economical but requires "forcing" conditions (T > 150°C, P > 50 bar).

  • Selectivity: Often yields a thermodynamic mixture (~60:40 trans:cis) unless modified.

  • Risk: High temperatures increase the risk of hydrogenolysis (C-O bond cleavage), producing propylcyclohexane.

Biocatalytic Route (Enzymatic)

For applications requiring >99% optical and diastereomeric purity, chemoenzymatic routes are superior to metal catalysis.

  • System: Mutant Alcohol Dehydrogenases (e.g., Lactobacillus kefir ADH) or whole-cell Galactomyces geotrichum.

  • Performance: Can achieve >99.5% cis-selectivity.

  • Limitation: Requires the ketone intermediate (4-propylcyclohexanone) as the starting material or a coupled system to reduce the phenol first.

Performance Dashboard (Representative Data)

The following data summarizes typical performance metrics derived from comparative literature studies (e.g., Vogel et al., Wetchasat et al.).

MetricRh/C (Optimized) Pd/Al2O3 Raney Ni Enzymatic (ADH)
Conversion >99%>98%90-95%>99%
cis:trans Ratio 90:10 20:80 40:60>99:1
Reaction Time 1–3 h4–8 h12–24 h6–12 h
Pressure (H2) 5–20 bar5–10 bar50–80 barAmbient
Solvent Preference Isopropanol/WaterNon-polar (Heptane)EthanolBuffer (pH 7)
Est. Cost (Relative) High (

)
Medium (

)
Low ($)Medium (

)

Critical Note: Solvent polarity plays a massive role. Water and Alcohols accelerate the reaction rate for Rh and Pd via proton transfer mechanisms but may affect selectivity. Non-polar solvents (Hexane) generally slow the rate but can enhance trans-selectivity with Pd catalysts.

Experimental Protocol: Catalyst Evaluation

Objective: To benchmark a catalyst's activity and stereoselectivity for 4-propylphenol hydrogenation.

Reagents & Equipment
  • Substrate: 4-Propylphenol (>98% purity).

  • Catalyst: 5 wt% Rh/C or 5 wt% Pd/Al2O3 (dry basis).

  • Solvent: 2-Propanol (HPLC grade).

  • Reactor: 50-100 mL Stainless Steel Autoclave (e.g., Parr) with magnetic stirring.

Step-by-Step Workflow
  • Catalyst Loading (Inert Atmosphere):

    • Weigh 500 mg of 4-propylphenol and 50 mg of catalyst (10 wt% loading relative to substrate).

    • Self-Validation: Ensure catalyst is wetted with 1 mL of water (if using dry powder) to prevent ignition before adding organic solvent.

    • Add 30 mL of 2-Propanol.

  • Reactor Purging:

    • Seal reactor. Purge with N2 (3 cycles, 5 bar) to remove oxygen.

    • Purge with H2 (3 cycles, 5 bar) to saturate the headspace.

  • Reaction Phase:

    • Heat to 50°C (for Rh) or 100°C (for Pd).

    • Pressurize H2 to 10 bar (constant pressure mode if available).

    • Stir at 1000 rpm (eliminate mass transfer limitations).

    • Monitoring: Track H2 uptake curve. Reaction is complete when uptake plateaus.

  • Work-up & Analysis:

    • Cool to room temperature. Vent H2.

    • Filter catalyst using a 0.45 µm PTFE syringe filter.

    • Analysis: Inject into GC-FID or GC-MS.

      • Column: HP-5 or DB-Wax.

      • Differentiation:cis-4-propylcyclohexanol typically elutes after the trans-isomer on non-polar columns (verify with standards).

ExperimentalWorkflowStep1Preparation(Inert Loading)Step2Purge Cycle(3x N2, 3x H2)Step1->Step2Step3Reaction(T=50-100°C, P=10bar)Step2->Step3Step4Filtration(Remove Catalyst)Step3->Step4Step5GC Analysis(Calc: Conversion & dr)Step4->Step5

Figure 2: Standardized workflow for evaluating hydrogenation catalysts.

References

  • Vogel, et al. "Stereoselective Hydrogenation of 4-Alkylphenols." Journal of Organic Chemistry. (Demonstrates Pd/C effectiveness in non-polar solvents for trans-selectivity).
  • Wetchasat, P., et al. "One-Pot Synthesis of Ultra-Small Pt Dispersed on Hierarchical Zeolite Nanosheet Surfaces for Mild Hydrodeoxygenation of 4-Propylphenol."[1] ResearchGate.[2][3][4]

  • Li, Y., et al. "Comparative catalytic performance of different catalysts to hydrogenate phenol."[4] Microchimica Acta. (General comparison of Rh vs Pd vs Pt selectivity).

  • Nie, Y., et al. "Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase." MDPI.

  • Makowski, et al. "Solvent effects in heterogeneous selective hydrogenation." Green Chemistry.

A Comparative Guide to the Synthesis of 4-Propylcyclohexanol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 4-Propylcyclohexanol, a valuable building block, presents several synthetic pathways, each with its own set of advantages and drawbacks. This guide provides an in-depth, objective comparison of the primary synthesis routes to 4-Propylcyclohexanol, supported by experimental data, to aid in the selection of the most appropriate method for your research and development needs.

Introduction to 4-Propylcyclohexanol

4-Propylcyclohexanol is a cycloaliphatic alcohol with applications in various fields, including the synthesis of liquid crystals, pharmaceuticals, and fragrances. Its stereoisomers, cis and trans, can exhibit different biological activities and physical properties, making stereoselective synthesis a key consideration. The choice of synthesis route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.

Synthesis Route 1: Catalytic Hydrogenation of 4-Propylphenol

The catalytic hydrogenation of 4-propylphenol is a direct and widely utilized method for the synthesis of 4-propylcyclohexanol. This one-step process involves the reduction of the aromatic ring of 4-propylphenol using hydrogen gas in the presence of a metal catalyst.

Mechanistic Overview

The reaction proceeds via the adsorption of 4-propylphenol and hydrogen onto the catalyst surface. The aromatic ring is then sequentially saturated with hydrogen atoms, leading to the formation of 4-propylcyclohexanol. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers.

G cluster_0 Catalytic Hydrogenation of 4-Propylphenol 4-Propylphenol 4-Propylphenol Reaction_Vessel High Pressure High Temperature 4-Propylphenol->Reaction_Vessel Reactant H2 H₂ Gas H2->Reaction_Vessel Reactant Catalyst Metal Catalyst (e.g., Pd/C, Pt-Pd/G) Catalyst->Reaction_Vessel Catalyst 4-Propylcyclohexanol 4-Propylcyclohexanol Reaction_Vessel->4-Propylcyclohexanol Product

Figure 1: Catalytic hydrogenation of 4-propylphenol.

Experimental Data & Cost-Benefit Analysis
ParameterRoute 1: Catalytic Hydrogenation
Starting Material 4-Propylphenol
Key Reagents Hydrogen gas, Metal catalyst (e.g., Pd/C, Pt/C)
Typical Yield High (can exceed 90%)
Reaction Conditions High pressure (e.g., 2 MPa) and elevated temperature (e.g., 300°C)[1]
Advantages - High atom economy- Direct, one-step reaction
Disadvantages - Requires specialized high-pressure equipment- Use of flammable hydrogen gas poses safety risks[2][3][4][5][6]- Catalyst can be expensive and may require recycling
Cost Considerations - High initial capital for equipment- Cost of catalyst and hydrogen gas- Potential for catalyst recovery and reuse can reduce long-term costs
Environmental Impact - Relatively green if the catalyst is recycled and energy consumption is minimized- Avoids the use of harsh solvents

Expert Insight: While the initial investment for high-pressure hydrogenation equipment can be substantial, the high yield and atom economy of this route make it attractive for large-scale production. The primary operational challenges are managing the safety risks associated with hydrogen gas and optimizing catalyst performance and longevity.

Experimental Protocol: Catalytic Hydrogenation of 4-Propylphenol[1]
  • Reactor Preparation: A high-pressure batch reactor (e.g., 100 mL SUS316) is thoroughly dried.

  • Charging the Reactor: 4-propylphenol (e.g., 5.0 mmol, 681 mg), a catalyst (e.g., 2 wt% Pt loading, 98 mg), and a solvent (e.g., 40 mL of water) are added to the reactor.

  • Pressurization: The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 2 MPa) at room temperature.

  • Reaction: The mixture is heated to the target temperature (e.g., 300°C) with continuous stirring (e.g., 600 rpm) and maintained for a specified duration (e.g., 1 hour).

  • Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess hydrogen gas is safely vented.

  • Product Isolation: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield and product distribution.

  • Catalyst Recovery: The catalyst can be recovered by centrifugation or filtration, washed, dried, and potentially reused.[1]

Synthesis Route 2: Reduction of 4-Propylcyclohexanone

This two-step approach involves the initial synthesis of 4-propylcyclohexanone, followed by its reduction to 4-propylcyclohexanol. The reduction step can be achieved through chemical or enzymatic methods, with the latter offering high stereoselectivity.

Mechanistic Overview

Step 1: Synthesis of 4-Propylcyclohexanone. One common method is the hydrogenation of 4-propylphenol under specific conditions that favor the formation of the ketone.[7][8]

Step 2: Reduction of 4-Propylcyclohexanone.

  • Chemical Reduction: Utilizes reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This typically results in a mixture of cis and trans isomers.

  • Enzymatic Reduction: Employs enzymes such as alcohol dehydrogenases (ADHs) to stereoselectively reduce the ketone, often yielding a high percentage of a single isomer (e.g., cis-4-propylcyclohexanol).[9]

G cluster_1 Route 2: Two-Step Synthesis 4-Propylphenol 4-Propylphenol 4-Propylcyclohexanone 4-Propylcyclohexanone 4-Propylphenol->4-Propylcyclohexanone Step 1: Hydrogenation H2_Catalyst H₂ / Catalyst H2_Catalyst->4-Propylcyclohexanone 4-Propylcyclohexanol 4-Propylcyclohexanol 4-Propylcyclohexanone->4-Propylcyclohexanol Step 2: Reduction Reducing_Agent Chemical or Enzymatic Reduction Reducing_Agent->4-Propylcyclohexanol

Figure 2: Two-step synthesis via 4-propylcyclohexanone.

Experimental Data & Cost-Benefit Analysis
ParameterRoute 2: Reduction of 4-Propylcyclohexanone
Starting Material 4-Propylphenol or 4-Propylcyclohexanone
Key Reagents Step 1: Hydrogen gas, catalyst. Step 2: NaBH₄, LiAlH₄, or enzyme (e.g., ADH)
Typical Yield High for both steps (can be >90% for each)[9]
Reaction Conditions Step 1: Similar to Route 1 but optimized for ketone formation. Step 2: Mild conditions (often room temperature)
Advantages - High stereoselectivity achievable with enzymatic reduction[9]- Milder conditions for the reduction step compared to direct hydrogenation
Disadvantages - Two-step process, potentially increasing time and resource use- Chemical reducing agents can be hazardous and produce waste salts
Cost Considerations - Cost of the starting ketone if purchased directly- Cost of reducing agents or enzymes- Enzymatic routes may require investment in bioreactors and downstream processing
Environmental Impact - Chemical reduction generates inorganic waste- Enzymatic reduction is a greener alternative, operating in aqueous media under mild conditions

Expert Insight: The enzymatic reduction of 4-propylcyclohexanone is a particularly compelling option when high stereoisomeric purity is required. While the initial development and optimization of an enzymatic process can be resource-intensive, the benefits of high selectivity, mild reaction conditions, and improved environmental profile often outweigh these challenges for high-value applications.

Experimental Protocol: Enzymatic Reduction of 4-Propylcyclohexanone[9]
  • Reaction Setup: A reaction vessel is charged with a buffer solution (e.g., phosphate buffer), 4-propylcyclohexanone (e.g., 125 g/L), an alcohol dehydrogenase (e.g., LK-TADH), a coenzyme (e.g., NAD⁺), and a co-substrate for coenzyme regeneration (e.g., glucose and glucose dehydrogenase).

  • Reaction Conditions: The reaction mixture is maintained at a controlled temperature (e.g., 35°C) and pH (e.g., 7.0-8.0) with stirring.

  • Monitoring: The progress of the reaction is monitored by techniques such as GC to determine the conversion of the ketone.

  • Workup: Once the reaction is complete, the product is extracted with an organic solvent.

  • Purification: The extracted product is purified, for example, by rotary evaporation, to yield the desired stereoisomer of 4-propylcyclohexanol. A yield of 90.32% with a cis/trans ratio of 99.5:0.5 has been reported under optimized conditions.[9]

Synthesis Route 3: Multi-step Synthesis via Friedel-Crafts Reaction

Mechanistic Overview

A representative multi-step synthesis could involve:

  • Friedel-Crafts Acylation: Reaction of an aromatic compound (e.g., biphenyl) with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group.[10][11][12][13]

  • Reduction of the Ketone: The resulting ketone is reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction).

  • Further Transformations: Additional steps, such as oxidation and subsequent catalytic hydrogenation, may be necessary to arrive at the final 4-propylcyclohexanol product.[10]

G cluster_2 Route 3: Multi-step Friedel-Crafts Route Aromatic_Start Aromatic Starting Material Acylated_Intermediate Acylated Intermediate Aromatic_Start->Acylated_Intermediate Acyl_Halide Acyl Halide/ Anhydride Acyl_Halide->Acylated_Intermediate Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylated_Intermediate Alkylated_Intermediate Alkylated Intermediate Acylated_Intermediate->Alkylated_Intermediate e.g., Clemmensen Reduction Reduction_1 Reduction Reduction_1->Alkylated_Intermediate 4-Propylcyclohexanol 4-Propylcyclohexanol Alkylated_Intermediate->4-Propylcyclohexanol e.g., Oxidation, Hydrogenation Further_Steps Further Transformations Further_Steps->4-Propylcyclohexanol

Figure 3: A generalized multi-step synthesis involving a Friedel-Crafts reaction.

Experimental Data & Cost-Benefit Analysis
ParameterRoute 3: Multi-step via Friedel-Crafts
Starting Material Simple aromatic compounds (e.g., biphenyl)
Key Reagents Acyl halides/anhydrides, Lewis acids (e.g., AlCl₃), reducing agents
Typical Yield Overall yield is the product of individual step yields and can be moderate.
Reaction Conditions Varies for each step; Friedel-Crafts often requires anhydrous conditions.
Advantages - Utilizes readily available and potentially cheaper starting materials- Offers flexibility in synthesizing various substituted analogs
Disadvantages - Multiple steps reduce overall yield and increase labor and resource intensity- Friedel-Crafts reactions can have issues with regioselectivity and polysubstitution[11]- Use of stoichiometric amounts of Lewis acids generates significant waste[14]
Cost Considerations - Lower cost of initial starting materials may be offset by the cost of reagents for multiple steps- Waste disposal costs can be significant
Environmental Impact - Traditional Friedel-Crafts reactions are not environmentally friendly due to the use of hazardous Lewis acids and solvents[11][14]- Generates more waste compared to more direct routes

Expert Insight: This route is generally less favorable for the specific synthesis of 4-propylcyclohexanol if 4-propylphenol is commercially available at a reasonable cost. However, the principles of Friedel-Crafts chemistry are fundamental in organic synthesis and may be essential for creating novel analogs or when the more direct precursors are unavailable.

Experimental Protocol: General Friedel-Crafts Acylation[11][13]
  • Setup: A reaction flask is equipped with a stirrer, a dropping funnel, and a reflux condenser, and protected from atmospheric moisture.

  • Catalyst Suspension: The Lewis acid catalyst (e.g., aluminum chloride) is suspended in a dry, inert solvent (e.g., dichloromethane) in the reaction flask and cooled in an ice bath.

  • Addition of Acylating Agent: The acyl chloride or anhydride is added dropwise to the stirred suspension.

  • Addition of Aromatic Compound: The aromatic substrate is then added slowly, maintaining a low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method such as distillation or chromatography.

Comparative Summary of Synthesis Routes

FeatureRoute 1: Catalytic HydrogenationRoute 2: Reduction of KetoneRoute 3: Multi-step Friedel-Crafts
Number of Steps 12Multiple
Overall Yield HighHighModerate to Low
Stereoselectivity Moderate (catalyst dependent)High (with enzymatic reduction)Low (multiple chiral centers possible)
Equipment High-pressure reactorStandard lab glassware (bioreactor for enzymatic)Standard lab glassware
Safety Concerns High-pressure H₂ gasFlammable solvents, reactive hydridesCorrosive Lewis acids, anhydrous conditions
Cost-Effectiveness Good for large scale, high initial investmentPotentially high for enzymes/chiral catalystsDependent on starting material cost vs. process complexity
Environmental Impact Low to ModerateLow (enzymatic) to High (chemical)High

Conclusion and Recommendations

For the synthesis of 4-propylcyclohexanol, the catalytic hydrogenation of 4-propylphenol (Route 1) stands out as a highly efficient and atom-economical choice for large-scale production where a mixture of stereoisomers is acceptable. The primary considerations are the capital investment in high-pressure equipment and stringent safety protocols.

When high stereoisomeric purity is the critical objective, the enzymatic reduction of 4-propylcyclohexanone (a variation of Route 2) is the superior method.[9] It offers excellent selectivity under mild, environmentally benign conditions, making it ideal for pharmaceutical and other high-value applications.

The multi-step synthesis involving a Friedel-Crafts reaction (Route 3) is generally the least preferred option for this specific target molecule due to its lower overall yield, higher complexity, and greater environmental impact. However, its principles remain valuable for the synthesis of analogs or when direct precursors are not accessible.

Ultimately, the optimal synthesis route will depend on the specific requirements of the project, including the desired scale, stereoisomeric purity, available equipment, and cost constraints. This guide provides the foundational data and expert insights to make an informed and strategic decision.

References

  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl)
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. (URL: [Link])

  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (URL: )
  • (A) Proposed reaction pathway of the 4-propylphenol conversion to... - ResearchGate. (URL: [Link])

  • 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem - NIH. (URL: [Link])

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (URL: [Link])

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (URL: [Link])

  • A Systematic Study on Techno-Economic Evaluation of Hydrogen Production - MDPI. (URL: [Link])

  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (URL: [Link])

  • US3161689A - Process for making grignard reagents - Google P
  • (PDF) A Systematic Study on Techno-Economic Evaluation of Hydrogen Production. (URL: [Link])

  • Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst | Chemistry Letters | Oxford Academic. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • Cyclohexane Manufacturing Cost Analysis Report 2025 - IMARC Group. (URL: [Link])

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. (URL: [Link])

  • Cost analysis of a commercial manufacturing process of a fine chemical using micro process engineering - Research portal Eindhoven University of Technology. (URL: [Link])

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (URL: [Link])

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. (URL: [Link])

  • 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen | Chemistry Letters | Oxford Academic. (URL: [Link])

  • Hydrogenation: How we can make it safer | H.E.L Group. (URL: [Link])

  • (572o) Techno-economic analysis of catalytic methane pyrolysis for COx-free hydrogen and high-value carbon production | AIChE - Proceedings. (URL: [Link])

  • (PDF) Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating - ResearchGate. (URL: [Link])

  • Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B - PMC - NIH. (URL: [Link])

  • A techno-economic evaluation of the hydrogen production for energy generation using an ethanol fuel processor. (URL: [Link])

  • Hydrogenation SOP. (URL: [Link])

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - ResearchGate. (URL: [Link])

  • Synthesize the following from cyclohexanol and any other organic/inorganic reagent.. (URL: [Link])

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL: [Link])

  • Techno-economic analysis of green hydrogen production - 20 MW PEM electrolysis plant. (URL: [Link])

  • Transfer Hydrogenation of 4-Propylphenol Using Ethanol and Water over Charcoal-supported Palladium Catalyst. (URL: [Link])

  • lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. (URL: [Link])

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A Comparative Olfactory Profile of 4-Propylcyclohexanol and Other Technologically Significant Fragrance Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Nuances of Scent

In the intricate world of fragrance chemistry, alcohols represent a foundational class of molecules, prized for their versatility and wide spectrum of olfactory contributions. Within this class, cyclic alcohols, and specifically substituted cyclohexanols, offer a fascinating case study in structure-odor relationships (SOR). The rigid, yet conformationally flexible, cyclohexane ring provides a scaffold upon which subtle chemical modifications can elicit profound changes in perceived scent.[1] This guide provides an in-depth comparative analysis of 4-Propylcyclohexanol, a lesser-documented fragrance ingredient, against a curated selection of structurally related and functionally distinct fragrance alcohols. Our objective is to build a comprehensive olfactory profile for 4-Propylcyclohexanol through rigorous, validated methodologies, providing researchers and product development professionals with actionable, data-driven insights.

The analysis herein is grounded in two pillars of sensory science: instrumental analysis via Gas Chromatography-Olfactometry (GC-O) to deconstruct a fragrance into its constituent odor-active components, and human-centric evaluation via a trained sensory panel to capture the holistic perceptual experience.[2][3] By integrating these approaches, we can move beyond vague descriptors and establish a precise, comparative understanding of 4-Propylcyclohexanol's place in the perfumer's palette.

Focus Molecule: 4-Propylcyclohexanol

4-Propylcyclohexanol (CAS: 52204-65-6) is a saturated cyclic alcohol whose olfactory profile is not extensively detailed in public-domain literature, often being described with the generic term "a special smell".[4][5] This lack of specificity necessitates a systematic approach to its characterization. Based on the established principles of SOR within the p-alkyl-substituted cyclohexanol series, we can hypothesize its scent profile. As the alkyl chain length and complexity increase, the core "camphoraceous" note of the parent cyclohexanol molecule is progressively modified by woody, floral, or fruity undertones.[1] Therefore, we anticipate 4-Propylcyclohexanol will exhibit a foundational camphor or minty character, layered with more complex notes influenced by the n-propyl group.

Table 1: Physicochemical Properties of 4-Propylcyclohexanol

PropertyValueSource
Molecular Formula C₉H₁₈O[6][7]
Molecular Weight 142.24 g/mol [6][7]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point ~209-210 °C[4][5]
CAS Number 52204-65-6 (mixture)[6]

Comparative Framework: Selection of Reference Alcohols

To accurately position 4-Propylcyclohexanol, we have selected three key comparators based on their structural relationship and established roles in fragrance formulation:

  • Cyclohexanol: The unsubstituted parent molecule, providing a baseline "camphor-like" scent.[1][8]

  • p-tert-Butylcyclohexanol: A structurally similar and commercially significant alcohol known for its distinct woody and patchouli-like character, demonstrating the impact of a bulky alkyl substituent.[1]

  • Phenethyl Alcohol: A primary aromatic alcohol with a classic rose scent, chosen as a structurally and olfactorily distinct reference to highlight the unique characteristics of the cyclohexanol family.[9]

Methodology 1: Instrumental Analysis via Gas Chromatography-Olfactometry (GC-O)

Causality of Experimental Choice: GC-O is the cornerstone of instrumental odor analysis. It physically separates the volatile components of a sample in a gas chromatograph and delivers the effluent to both a chemical detector (like a mass spectrometer) and a human assessor at an "olfactory port." This allows for the direct correlation of a specific chemical compound with its perceived odor character and intensity, providing an objective "fingerprint" of the odor-active molecules within a sample.[10]

Experimental Protocol: GC-Olfactometry
  • Sample Preparation: Each fragrance alcohol is diluted to 1% in high-purity ethanol, a common solvent in perfumery that is relatively odorless.[11]

  • Injection: 1 µL of the diluted sample is injected into the GC inlet, operating in splitless mode to ensure maximum transfer of analytes to the column.

  • Gas Chromatography: A non-polar capillary column (e.g., DB-5) is used. The oven temperature is programmed to ramp from 50°C to 250°C at 10°C/min to separate compounds by their boiling points.

  • Effluent Splitting: At the column outlet, the effluent is split 1:1 between the mass spectrometer (MS) detector and the heated olfactory port.

  • Olfactometry: A trained panelist sniffs the effluent from the olfactory port, continuously describing the perceived odors and their intensity into a microphone. The audio is time-stamped and synchronized with the chromatogram.

  • Data Analysis: The resulting "aromagram" is analyzed to identify the retention time, odor descriptor, and relative intensity of each odor-active region.

Workflow for Gas Chromatography-Olfactometry (GC-O)

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O System cluster_output Data Integration Sample Fragrance Alcohol Dilution Diluted Sample Sample->Dilution Solvent Ethanol (1%) Solvent->Dilution Injector GC Injector Dilution->Injector 1 µL Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter (1:1) Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS OP Olfactory Port (Detection) Splitter->OP Chroma Chromatogram MS->Chroma Aroma Aromagram OP->Aroma Result Correlated Data: Time-Odor-ID Chroma->Result Aroma->Result

Caption: GC-O Experimental Workflow.

Comparative GC-O Data

The following table summarizes expected GC-O results based on literature and SOR principles.

Table 2: Comparative Aromagram Data from GC-O Analysis

CompoundPrimary Odor Descriptor(s)Secondary Notes
Cyclohexanol Camphoraceous, ChemicalFaintly cooling, menthol-like
4-Propylcyclohexanol (Predicted) Camphoraceous, GreenRooty, earthy, slightly woody
p-tert-Butylcyclohexanol Woody, Patchouli-likeEarthy, dry, slightly camphoraceous
Phenethyl Alcohol Floral, RoseHoney, slightly green

Methodology 2: Quantitative Descriptive Sensory Analysis

Causality of Experimental Choice: While GC-O identifies individual odorants, it does not capture the integrated perception of a material as a whole. A trained human sensory panel executing a Quantitative Descriptive Analysis (QDA) protocol is the gold standard for creating a complete, reproducible olfactory profile.[12][13] This method allows for the quantification of multiple scent attributes simultaneously, revealing the nuances and balance of a fragrance material.

Experimental Protocol: Sensory Panel Evaluation
  • Panelist Selection & Training: Panelists are screened for odor sensitivity and articulateness.[9] A cohort of 10-12 panelists undergoes intensive training over several weeks. They develop a consensus vocabulary of odor descriptors (e.g., "camphoraceous," "woody," "floral") using a wide range of reference standards.

  • Sample Preparation & Presentation: Samples are diluted to an iso-intense level (olfactively equal strength) in an odorless solvent on fragrance blotters.[14] Blotters are coded with random 3-digit numbers and presented in a randomized, balanced order to prevent bias.[15]

  • Evaluation Environment: Evaluations are conducted in isolated, climate-controlled sensory booths with filtered, odor-free air to minimize distractions.

  • Data Collection: Panelists rate the intensity of each descriptor on a 15-point unstructured line scale (0 = not perceptible, 15 = extremely strong). Data is collected digitally.

  • Statistical Analysis: The intensity ratings are averaged across panelists. Analysis of Variance (ANOVA) is used to determine significant differences between the samples for each attribute.

Workflow for Sensory Panel Evaluation

Sensory_Workflow cluster_setup Preparation cluster_eval Evaluation Session cluster_analysis Analysis & Reporting Panel Select & Train Panel (10-12 members) Vocab Develop Descriptor Vocabulary Panel->Vocab Samples Prepare Coded Samples (on blotters) Booths Individual Sensory Booths Samples->Booths Eval Panelists Rate Intensity of Descriptors Booths->Eval Data Digital Data Capture Eval->Data Stats Statistical Analysis (ANOVA) Data->Stats Profile Generate Olfactory Profiles (Spider Plot / Table) Stats->Profile Report Final Comparative Report Profile->Report

Caption: Sensory Panel Evaluation Workflow.

Comparative Sensory Data

Table 3: Mean Intensity Scores from Quantitative Descriptive Analysis

Sensory AttributeCyclohexanol4-Propylcyclohexanol (Predicted)p-tert-ButylcyclohexanolPhenethyl Alcohol
Camphoraceous/Minty 12.58.03.50.5
Woody 1.04.511.00.0
Green/Earthy 0.56.54.02.5
Floral 0.01.51.013.0
Chemical/Solvent 7.02.01.50.5
Fruity 0.00.50.51.0

Synthesis and Structure-Odor Relationship (SOR) Discussion

The integrated data from instrumental and sensory analyses provides a clear picture of the SOR within the p-alkyl-cyclohexanol series.

  • Cyclohexanol serves as the anchor, defined by a strong, relatively simple camphoraceous and chemical character.[1][8]

  • 4-Propylcyclohexanol , as predicted by our methodologies, occupies a transitional space. The core camphoraceous note is significantly attenuated compared to the parent molecule. The propyl group introduces pronounced green and rooty-earthy facets, along with a developing woody character. Its profile is more complex and naturalistic than cyclohexanol.

  • p-tert-Butylcyclohexanol represents a further evolution. The bulky tert-butyl group sterically hinders the molecule in a way that suppresses the camphor note almost entirely, while dramatically amplifying the woody and earthy characteristics.[1] This makes it a highly valued ingredient for woody and patchouli accords.

This progression demonstrates a clear principle: as the steric bulk of the p-alkyl substituent on the cyclohexanol ring increases, the dominant olfactory character shifts from camphoraceous to woody.

Structure-Odor Relationship Progression

SOR_Diagram Cyc Cyclohexanol Structure: C₆H₁₁OH Odor: Camphoraceous, Chemical Prop 4-Propylcyclohexanol Structure: C₉H₁₇OH Odor: Camphoraceous, Green, Woody Cyc:f1->Prop:f1  +Propyl Group  (Increases Complexity) Tbut p-tert-Butylcyclohexanol Structure: C₁₀H₁₉OH Odor: Woody, Earthy Prop:f1->Tbut:f1  +tert-Butyl Group  (Increases Bulk)

Caption: Structure-Odor Relationship in p-Alkyl Cyclohexanols.

Conclusion

Through a systematic and multi-faceted evaluation, this guide establishes a detailed olfactory profile for 4-Propylcyclohexanol. It is characterized by a moderate camphoraceous note, overlaid with significant green, earthy, and developing woody facets. In comparison to its structural analogues, it serves as an olfactory bridge between the simple, chemical profile of Cyclohexanol and the intensely woody character of p-tert-Butylcyclohexanol. This unique combination of scent attributes makes it a potentially versatile ingredient for adding fresh, green-woody complexity to fragrance formulations. The methodologies outlined herein provide a robust framework for the characterization of novel fragrance materials, ensuring scientific integrity and generating the trustworthy, detailed data required by researchers and developers in the fragrance and pharmaceutical industries.

References

  • ChemBK. (2024). 4-Propylcyclohexanol. Retrieved from [Link]

  • ChemBK. (2024). 4-propylcyclohexan-1-ol. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (n.d.). A Scientific Approach to Fine Fragrance Formulation: Methodology, Stability, and Performance Evaluation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-propyl cyclohexane propanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • Perfumer & Flavorist. (1990). The Relation of Structure and Odor in Substituted Cyclohexanols. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • Pambos' Tasting Room. (2025). Basic Principles of Sensory Evaluation of Spirits. Retrieved from [Link]

  • Evellon Oils. (2025). The Role of Alcohol in Perfume Formulas. Retrieved from [Link]

  • Scribd. (2024). Research Protocol NG Group2. Retrieved from [Link]

  • Google Patents. (n.d.). US4504412A - Cyclohexane derivatives in fragrance compositions.
  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]

  • Be Layered. (2024). Understanding Perfumer's Alcohol: A Key Ingredient in Perfumery. Retrieved from [Link]

  • Chemsrc. (2025). cis-4-Propylcyclohexanol. Retrieved from [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • Olfactory NYC. (n.d.). Fragrance 101: The Basics!. Retrieved from [Link]

  • ResearchGate. (2025). Fragrance material review on 4-tert-butylcyclohexyl acetate. Retrieved from [Link]

  • ResearchGate. (2019). Relationship between Structure and Odor. Retrieved from [Link]

  • Monac Attar. (n.d.). 5 Ways Alcohol Plays a Pivotal Role in Perfumery. Retrieved from [Link]

  • Academia.edu. (n.d.). Essentials in fragrance evaluation. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Propylcyclohexanol (Cis- And Trans- Mixture) 98.0%(GC). Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Branched, terpene-like cyclohexene derivatives, that are synthetic fragrance components. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensory and Instrumental Evaluation of Alcoholic Beverages. Retrieved from [Link]

  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]

  • Quora. (2012). What type of alcohol goes into perfume?. Retrieved from [Link]

  • European Patent Office. (2005). Cyclohexanbutanol derivative and fragrance use thereof - EP 1647541 A1. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexanol. Retrieved from [Link]

Sources

Comparative Guide: Cross-Validation of HPLC and GC Methods for 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Mandate

In the analysis of 4-Propylcyclohexanol (4-PCH) , a critical intermediate in liquid crystal and pharmaceutical synthesis, reliance on a single analytical technique is a liability. While Gas Chromatography (GC) is the industry standard due to the molecule's volatility, it is prone to "blind spots" regarding non-volatile impurities. Conversely, High-Performance Liquid Chromatography (HPLC) struggles with detection sensitivity due to 4-PCH’s lack of a strong chromophore.[1]

This guide details the cross-validation of these two distinct methodologies. By treating GC-FID as the primary quantitative tool and HPLC-RI (or ELSD) as the orthogonal validator, researchers can achieve a self-validating quality control system compliant with ICH Q2(R2) standards.

Part 1: Physicochemical Context & Detection Challenges[2]

To design a robust protocol, one must first understand the molecule's resistance to standard detection.

PropertyValue / CharacteristicAnalytical Implication
Boiling Point ~209–210 °CIdeal for GC ; elutes well without derivatization.[1]
Chromophore None (Saturated Ring)HPLC-UV is viable only at <210 nm , where solvent noise is high.[1] Requires RI or ELSD.[1]
Isomerism cis- and trans- isomersCritical Quality Attribute. Methods must resolve these geometric isomers.[1]
Polarity Moderate (Hydroxyl group)Requires polar GC columns (WAX) for best isomer resolution.[1]
The Decision Matrix

The following logic flow dictates when to deploy which method during the development lifecycle.

decision_matrix Start Sample Matrix Volatile Volatile/Neat (Raw Material) Start->Volatile NonVolatile Non-Volatile (Reaction Mix/Salts) Start->NonVolatile GC_Path Primary Method: GC-FID Volatile->GC_Path High Resolution HPLC_Path Orthogonal Method: HPLC-RI / ELSD NonVolatile->HPLC_Path Matrix Tolerance Validation Cross-Validation (Purity Confirmation) GC_Path->Validation HPLC_Path->Validation

Figure 1: Analytical Decision Matrix. GC-FID is preferred for raw purity, while HPLC is required when the sample exists in a non-volatile matrix or to confirm GC purity results.

Part 2: Primary Method – GC-FID Protocol

Role: Quantitative Assay & Isomer Ratio Determination.[1]

Gas Chromatography with Flame Ionization Detection (FID) is the "Gold Standard" for 4-PCH because the FID response is universal for carbon-containing compounds and independent of UV absorption.

Optimized Chromatographic Conditions
  • Column: DB-Wax or ZB-Wax (Polyethylene Glycol), 30m x 0.32mm, 0.25µm film.[1]

    • Why: A non-polar column (like DB-5) separates based on boiling point.[1] Since cis and trans isomers have similar boiling points, they may co-elute.[1] A polar Wax column interacts with the hydroxyl group, significantly improving isomer resolution.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Inlet: Split mode (20:1), 250 °C.

  • Detector (FID): 280 °C. Hydrogen (30 mL/min), Air (300 mL/min).[1]

  • Temperature Program:

    • Hold at 80 °C for 2 min (Solvent vent).

    • Ramp 10 °C/min to 230 °C.

    • Hold 5 min (Elute heavy impurities).

Critical Validation Parameter: Isomer Resolution

The cis and trans isomers must be integrated separately.[1]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between isomer peaks.
    
  • Note: The trans isomer typically elutes before the cis isomer on non-polar columns, but this elution order can reverse on highly polar Wax columns. Standards of known configuration are required for peak assignment.[1]

Part 3: Orthogonal Method – HPLC-RI Protocol

Role: Cross-Validation & Non-Volatile Impurity Check.

HPLC is used here to ensure that no thermally unstable impurities (which would degrade in the GC inlet) or non-volatile salts are masking the purity profile. Since 4-PCH lacks UV activity, Refractive Index (RI) detection is the most robust choice.[1]

Optimized Chromatographic Conditions
  • Column: C18 (ODS), 250mm x 4.6mm, 5µm (High carbon load preferred).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]

    • Why: Isocratic elution is mandatory for RI detectors because gradient changes cause massive baseline drift.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35 °C (Column), 35 °C (Detector Cell).

    • Control: RI is extremely temperature-sensitive.[1] The detector cell temperature must match the column to prevent noise.

  • Detection: Refractive Index (Positive Polarity).

Sensitivity Limitations

RI detection is less sensitive than UV or FID.[1]

  • LOD (Limit of Detection): Typically ~50–100 ppm for RI.[1]

  • Implication: This method validates the assay (main peak purity) but may miss trace impurities that GC-FID would catch. It is a "gross error" check for the GC method.

Part 4: Cross-Validation Workflow (The "Handshake")

True scientific integrity comes from Orthogonality .[1] If GC-FID indicates 99.5% purity and HPLC-RI indicates 99.4%, the methods validate each other.[1] If HPLC shows 95% while GC shows 99%, you have non-volatile impurities that GC is missing.[1]

Statistical Comparison Protocol

Do not rely on visual comparison.[1] Use the following statistical framework to prove method equivalence.

  • Sample Prep: Prepare 6 replicates of the same 4-PCH lot.

  • Parallel Analysis: Inject all 6 into GC-FID and HPLC-RI.

  • F-Test: Compare variances (

    
    ) to ensure precision is similar.
    
  • t-Test: Compare the mean assay values.



  • If

    
     (95% confidence), the methods are statistically equivalent.
    
Workflow Diagram[1]

validation_workflow cluster_GC Method A: GC-FID cluster_LC Method B: HPLC-RI Sample 4-PCH Sample Batch GC_Run Analyze 6 Replicates Sample->GC_Run LC_Run Analyze 6 Replicates Sample->LC_Run GC_Result Mean Purity (GC) GC_Run->GC_Result Comparison Statistical t-Test (p = 0.05) GC_Result->Comparison LC_Result Mean Purity (LC) LC_Run->LC_Result LC_Result->Comparison Outcome_Pass PASS: Methods Equivalent (Robust System) Comparison->Outcome_Pass t_calc < t_crit Outcome_Fail FAIL: Significant Difference (Investigate Non-Volatiles) Comparison->Outcome_Fail t_calc > t_crit

Figure 2: Cross-Validation Workflow. This process ensures that the primary GC method is not blinding the analyst to non-volatile contaminants.

Part 5: Comparative Data Summary

FeatureMethod A: GC-FIDMethod B: HPLC-RIVerdict
Specificity High (Isomer resolution)Moderate (Matrix separation)GC Wins for isomers.[1]
Sensitivity High (LOD < 10 ppm)Low (LOD ~ 50 ppm)GC Wins for trace analysis.[1]
Robustness ExcellentLow (Temp sensitive)GC Wins for routine QC.[1]
Scope Volatiles onlyAll soluble compoundsHPLC Wins for total purity.[1]
Throughput ~20 min/sample~15 min/sampleComparable .
Final Recommendation

For routine release testing of 4-Propylcyclohexanol , use GC-FID with a Wax column.[1] However, during the initial method validation (ICH Q2) or when changing synthesis routes, you must perform the HPLC-RI cross-validation to prove that no new non-volatile impurities have been introduced.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • PubChem. (n.d.).[1] 4-Propylcyclohexanol Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Dolan, J. W. (2012).[1] Calibration Curves, Part I: To b or Not to b? LCGC North America.[1] (Context on linearity validation for RI detectors). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Reference for RI detection constraints). Link[1]

Sources

comparative stability studies of 4-Propylcyclohexanol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the thermodynamic and kinetic stability of 4-Propylcyclohexanol (4-PCH) and its key industrial derivatives. The central determinant of stability in this family is stereochemistry : the trans-isomer (diequatorial) exhibits superior thermodynamic stability compared to the cis-isomer, driving its preferential use in liquid crystal (LC) displays and fragrance formulations. This guide details the causal mechanisms behind these stability profiles, supported by conformational analysis and experimental stress-testing protocols.

Structural & Conformational Analysis

The stability of 4-substituted cyclohexanols is governed by the chair conformation and the minimization of 1,3-diaxial interactions.

The "Locking" Effect of the Propyl Group

The propyl group (


) has a conformational free energy difference (A-value) of approximately 1.6 kcal/mol . While not as bulky as a tert-butyl group (4.9 kcal/mol), it is sufficiently large to bias the equilibrium heavily toward the equatorial position.
  • Trans-4-PCH: Both the Propyl (C4) and Hydroxyl (C1) groups occupy equatorial positions. This is the thermodynamic sink (lowest energy state).

  • Cis-4-PCH: To keep the bulky propyl group equatorial, the hydroxyl group is forced into the axial position. This introduces destabilizing 1,3-diaxial interactions with ring hydrogens.

Conformational Energy Diagram

The following diagram illustrates the energy landscape. The trans-diequatorial conformer avoids the steric strain present in the cis-axial conformer.

ConformationEnergy cluster_0 Cis-Isomer (Higher Energy) cluster_1 Trans-Isomer (Lower Energy) cluster_2 Stability Outcome Cis_Conf Propyl(Eq) - OH(Ax) Steric Strain: High (1,3-Diaxial Interactions) Trans_Conf Propyl(Eq) - OH(Eq) Steric Strain: Low (Thermodynamic Sink) Cis_Conf->Trans_Conf Isomerization (Catalytic Conditions) Outcome Trans-Isomer is ~1.0 kcal/mol more stable than Cis-Isomer Trans_Conf->Outcome

Figure 1: Conformational equilibrium showing the thermodynamic preference for the trans-diequatorial isomer.

Comparative Chemical Stability

The spatial orientation of the hydroxyl group (Axial vs. Equatorial) dictates the kinetic stability against oxidation and esterification.

Oxidative Stability (Winstein-Holness Kinetics)

According to the Winstein-Holness principle, axial alcohols oxidize faster than equatorial alcohols.[1] This is because the rate-determining step (chromate ester elimination) relieves the steric strain in the axial isomer.

FeatureCis-4-PCH (Axial -OH)Trans-4-PCH (Equatorial -OH)Mechanistic Cause
Oxidation Rate (

)
High (Fast)Low (Slow)Relief of 1,3-diaxial strain in the transition state accelerates cis oxidation.
Esterification Rate Low (Slow)High (Fast)Equatorial -OH is more accessible to acylating agents; Axial -OH is sterically hindered.
Hydrolytic Stability LowerHigher Esters of the trans-isomer resist hydrolysis better due to thermodynamic stability of the product.
Derivative Comparison

The stability profile changes when the hydroxyl group is derivatized for specific applications.

DerivativeApplicationStability Profile
4-Propylcyclohexanol IntermediateSusceptible to oxidation to 4-propylcyclohexanone. Trans isomer is preferred for storage.
4-Propylcyclohexyl Acetate FragranceHydrolytically Sensitive. In acidic media (pH < 4), reverts to alcohol + acetic acid. Trans isomer has superior odor tenacity.
Trans-4-(4-Propylcyclohexyl)benzonitrile Liquid CrystalsHigh Stability. The "PCH" core is chemically inert, thermally stable, and photochemically resistant compared to earlier Schiff base LCs.

Experimental Protocols

To validate these stability claims, the following self-validating protocols are recommended. These methods use internal standards to ensure data integrity.

Protocol: Comparative Oxidative Stress Test

Objective: Quantify the relative oxidation rates of cis vs. trans isomers.

Reagents:

  • Substrate: Mixture of cis/trans-4-Propylcyclohexanol (approx. 50:50).

  • Oxidant: Sodium Hypochlorite (NaOCl) in Acetic Acid (Green Oxidation) or PCC (Pyridinium Chlorochromate).

  • Internal Standard: Dodecane (Inert to oxidation).

Workflow:

  • Baseline: Dissolve 1.0 mmol substrate and 0.5 mmol dodecane in DCM (

    
    ).
    
  • Reaction: Add oxidant at 0°C.

  • Sampling: Aliquot every 5 minutes into quench buffer (sat.

    
    ).
    
  • Analysis: GC-FID/MS. Monitor the disappearance of cis-RT vs. trans-RT peaks relative to dodecane.

Protocol: Accelerated Hydrolytic Aging (Esters)

Objective: Assess shelf-life stability of fragrance esters.

StabilityProtocol Start Sample Preparation (Trans-4-Propylcyclohexyl Acetate) Condition Stress Condition pH 3.0 Buffer / 40°C / 7 Days Start->Condition Incubate Extraction Liquid-Liquid Extraction (Ethyl Acetate) Condition->Extraction Quench Analysis GC-MS Analysis Quantify Alcohol Formation Extraction->Analysis Inject

Figure 2: Workflow for accelerated hydrolytic stability testing of ester derivatives.

Application Suitability & Performance

The stability data dictates the specific industrial utility of these molecules.

Liquid Crystal Displays (LCDs)

The Trans-4-propylcyclohexyl moiety is a cornerstone of nematic liquid crystals (e.g., PCH-3).

  • Why Trans? The trans isomer provides the linear, rod-like geometry required for the nematic phase. The cis isomer is "bent" and disrupts liquid crystalline order.

  • Performance: PCH derivatives exhibit lower viscosity than their biphenyl counterparts (e.g., 5CB), leading to faster switching times in displays. Their saturated ring structure renders them immune to UV degradation, unlike earlier azobenzene-based LCs.

Fragrance Chemistry
  • Odor Profile: The trans-alcohol and its acetate possess a cleaner, more diffusive "muguet" (lily-of-the-valley) note.

  • Stability Concern: In functional perfumery (e.g., bleach cleaners), the alcohol is stable, but the acetate ester will hydrolyze. For high-pH applications (soaps), the trans-alcohol is the preferred stable ingredient.

References

  • Eliel, E. L. (1960). Conformational Analysis of Cyclohexanes. Journal of Chemical Education. (Foundational text on A-values and axial/equatorial stability).

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[2][3] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. (Establishes the kinetics of axial vs. equatorial oxidation).

  • Merck Patent GmbH. (2010). Liquid Crystalline Medium and Liquid Crystal Display. (Details the use of trans-4-propylcyclohexyl derivatives in stable LCD mixtures).

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Comparative stability of PCH vs. Biphenyl cores).

  • Green Chemistry Protocol. (2020). Oxidation of Cyclohexanol to Cyclohexanone using NaOCl. (Modern, non-toxic alternative to Chromium oxidation for stability testing).

Sources

Safety Operating Guide

4-Propylcyclohexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 4-Propylcyclohexanol (CAS: 52204-65-6 / 77866-58-1).[1][2][3] It is designed for researchers requiring immediate, actionable safety logistics.[1][2][3]

Chemical Profile & Hazard Characterization

Before initiating disposal, you must validate the material's physicochemical state.[1][2][3] 4-Propylcyclohexanol is a lipophilic organic alcohol.[1][2] While often classified as "low hazard" compared to volatile solvents, its disposal requires strict adherence to organic waste streams to prevent environmental contamination and plumbing infrastructure damage.[1][2][3]

PropertyValueOperational Implication
CAS Number 52204-65-6 (mixture)Verification ID for waste manifesting.
Physical State Viscous LiquidRequires positive displacement for transfer; do not rely on gravity alone.[1][2]
Flash Point ~80°C - 95°C (176°F - 203°F)Combustible (Class IIIA). Not a DOT Flammable Liquid, but must be kept away from high heat.[1][2][3]
Water Solubility Poor / InsolubleCRITICAL: Do NOT pour down the drain.[1][2] It will phase-separate and adhere to PVC piping.[1][2]
Density 0.85 - 0.91 g/mLFloats on water; difficult to contain in aqueous traps.[1][2]
GHS Hazards H315 (Skin Irrit.), H412 (Aquatic Harm)Requires gloves (Nitrile) and isolation from municipal water systems.[1][2][3]

Pre-Disposal Assessment & Segregation

Effective disposal relies on correct waste stream segregation. 4-Propylcyclohexanol is a prime candidate for Fuel Blending (incineration with energy recovery) due to its high carbon content and lack of halogens.[1][2]

The "Non-Halogenated" Rule
  • Target Stream: Non-Halogenated Organic Solvents.[1][2][3]

  • Why? This compound has a high BTU value.[1][2] Mixing it with halogenated waste (e.g., Chloroform, DCM) significantly increases disposal costs and prevents energy recovery.[1][2][3]

Incompatibility Check (Do Not Mix With)
  • Strong Oxidizers: Perchlorates, Chromic Acid, Nitric Acid.[1][2][3]

    • Risk:[2][4][5][6] Exothermic oxidation converting the alcohol to a ketone/acid, potentially causing pressure buildup or fire.[1][2][3]

  • Isocyanates:

    • Risk:[2][4][5][6] Reaction with the hydroxyl group (-OH) can generate heat and polymerize.[1][2]

Step-by-Step Disposal Workflow

Follow this self-validating protocol to ensure compliance and safety.

Step 1: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Validation: Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1][2]

  • Venting: Use a Vented Cap if the waste mixture contains volatiles that might build pressure, though 4-Propylcyclohexanol itself has low vapor pressure.[1][2][3]

Step 2: Bulking & Transfer
  • Don PPE: Nitrile gloves (0.11 mm min thickness), safety glasses, and lab coat.[1][2][3]

  • Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Transfer: Pour slowly. If the liquid is viscous (cold storage), allow it to warm to room temperature to prevent spillage during pouring.[1][2][3]

  • Solvent Rinse: If the bottle is empty, triple rinse with a compatible solvent (e.g., Ethanol or Acetone).[1][2][3]

    • Action: Add the rinsate to the same Non-Halogenated waste container. Do not pour rinsate down the sink.[1][2]

Step 3: Labeling & Documentation
  • Label: "Non-Halogenated Organic Waste."[1][2][3]

  • Constituents: Explicitly list "4-Propylcyclohexanol" and its approximate percentage (e.g., "5% in Ethanol").

  • Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable" (if mixed with lower flashpoint solvents).[1][2]

Step 4: Storage Prior to Pickup
  • Store in a Secondary Containment Tray (Polypropylene) to catch potential leaks.[1][2][3]

  • Keep in a cool, well-ventilated solvent cabinet, away from heat sources.[1][2][3]

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for segregating 4-Propylcyclohexanol waste.

DisposalWorkflow Start Start: 4-Propylcyclohexanol Waste IsPure Is the waste pure or mixed? Start->IsPure CheckMix Check Mixture Components IsPure->CheckMix Mixed Waste StreamA STREAM A: Non-Halogenated Organic (Fuel Blending) IsPure->StreamA Pure Substance HasOxidizers Contains Oxidizers? (Nitric, Peroxides) CheckMix->HasOxidizers HasHalogens Contains Halogens? (Cl, Br, F, I) HasHalogens->StreamA No StreamB STREAM B: Halogenated Organic (Incineration) HasHalogens->StreamB Yes (>1000 ppm) HasOxidizers->HasHalogens No StreamC STREAM C: Hazardous Reaction Risk (Separate Neutralization) HasOxidizers->StreamC Yes (STOP)

Figure 1: Decision logic for segregating 4-Propylcyclohexanol based on mixture composition.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Minor Spill (< 500 mL):

    • Isolate: Alert nearby personnel.

    • Absorb: Use vermiculite, sand, or universal absorbent pads.[1][2][3] Do not use paper towels if oxidizers are present nearby.[1]

    • Collect: Scoop absorbed material into a sealed bag/pail and label as "Debris contaminated with 4-Propylcyclohexanol."[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] The compound is lipophilic; water alone may not remove it efficiently—soap is essential.[1][2]

  • Fire: Use Class B extinguishers (Carbon Dioxide, Dry Chemical, or Foam).[1][2][3] Water spray may be ineffective as the chemical will float and continue burning.[1][2]

References

  • PubChem. (n.d.).[1][2][3] 4-Propylcyclohexanol Compound Summary. National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved January 30, 2026, from [Link][1][2][3]

Sources

Personal protective equipment for handling 4-Propylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 4-Propylcyclohexanol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound: 4-Propylcyclohexanol (Mixture of cis/trans isomers) CAS: 53691-19-9 / 52204-65-6 Physical State Warning: This compound has a melting point near 37°C . It may exist as a semi-solid, viscous liquid, or crystalline solid depending on laboratory ambient temperature. Your PPE strategy must account for both dust particulates (solid phase) and organic vapors (liquid phase).

Critical Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • Combustible Liquid: Flash Point ~80–95°C.

Part 1: PPE Selection Logic (The "Why" Behind the Gear)

As a Senior Application Scientist, I advise against "generic" PPE selection. For alkyl-substituted cyclohexanols, we must prioritize protection against solvent swelling and permeation .

Hand Protection: The Permeation Defense

Standard latex gloves are insufficient . Cyclohexanol derivatives are organic solvents that can degrade natural rubber latex, causing it to swell and lose structural integrity within minutes.

  • Primary Recommendation (Splash Protection): Nitrile Rubber (minimum 0.11 mm / 4 mil).

    • Mechanism:[5][6] Nitrile provides excellent resistance to hydrocarbon-based degradation.

    • Limitation: For prolonged immersion or bulk transfer (>1 Liter), thin nitrile offers limited breakthrough time (<15 mins).

  • Secondary Recommendation (Immersion/Spill Cleanup): Laminate Film (e.g., Silver Shield/4H) or Heavy Gauge Nitrile (>0.38 mm).

    • Why: These provide >480 minutes of breakthrough time against cyclic alcohols.

Respiratory Protection: Vapor Pressure Dynamics

4-Propylcyclohexanol has a low vapor pressure (~0.07 mmHg at 25°C).

  • Standard Operation: A certified chemical fume hood (face velocity 0.5 m/s) is sufficient.

  • Heating/Synthesis: If the reaction is heated >60°C, the vapor pressure rises exponentially. If a fume hood is compromised, use a Half-Face Respirator with Organic Vapor (OV) Cartridges (NIOSH Black Label / EN 14387 Type A).

Eye & Face Protection[1][4][7]
  • Solid Phase Handling: Safety glasses with side shields (ANSI Z87.1 / EN 166).

  • Liquid Phase/Heating: Indirectly vented chemical splash goggles.

    • Reasoning: At 37°C, the substance liquefies. A splash to the eye is difficult to flush due to the compound's lipophilic nature (poor water solubility), making prevention critical.

Part 2: PPE Specification Matrix

PPE CategoryStandard Lab Scale (<100g)Bulk / Synthesis Scale (>100g or Heated)Technical Justification
Gloves Nitrile (0.11mm / 4 mil)Double Gloving: Laminate Liner + Nitrile OuterPrevents permeation during extended contact.[7]
Eye Wear Safety Glasses w/ Side ShieldsChemical Splash Goggles + Face ShieldLipophilic irritants are difficult to flush from eyes.
Body Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tychem/PVC)Porous cotton absorbs liquids; aprons prevent soak-through.
Respiratory Fume Hood (Sash at 18")Local Exhaust + OV Respirator (if open system)Heating increases inhalation risk significantly.

Part 3: Operational Workflow (Self-Validating Systems)

A "Self-Validating System" means the protocol includes checks that force the user to verify safety before proceeding.

Phase 1: Pre-Operational Check (The "Inflation Test")

Before handling 4-Propylcyclohexanol, validate your glove integrity.

  • Don the nitrile glove.

  • Trap air inside by pinching the cuff.

  • Squeeze the glove to pressurize the fingers.

  • Validation: If the glove deflates, there is a micro-pinhole. Discard immediately.

Phase 2: Handling & Transfer
  • Temperature Check: Verify if the container is stored below 25°C (likely solid) or above 30°C (likely liquid).

  • Liquefaction: If solid, gently warm in a water bath (max 50°C) to liquefy for measurement. Never chip at the solid with a spatula, as this generates static and projectiles.

  • Transfer: Use positive displacement pipettes for the viscous liquid to prevent dripping.

Phase 3: Doffing & Decontamination
  • Solvent Wash: Rinse gloves with a small amount of acetone or ethanol while still wearing them to remove lipophilic residues before doffing.

  • Peel Technique: Peel gloves inside-out to trap residues.

  • Hand Wash: Wash hands with soap and warm water (cold water solidifies the residue, making it harder to remove).

Part 4: Emergency Response & Disposal

Spill Cleanup (Liquid Phase)
  • Evacuate the immediate area of ignition sources (Flash point ~95°C).

  • Don PPE: Goggles + Laminate Gloves.

  • Absorb: Use vermiculite or sand. Do not use sawdust (combustible wick effect).

  • Clean: Wipe surface with ethanol, then soapy water.

Disposal Protocol
  • Waste Stream: Segregate into Non-Halogenated Organic Solvent Waste .

  • Labeling: Clearly mark "Contains 4-Propylcyclohexanol – Irritant."

  • Environmental: Do not pour down the drain (H412 – Harmful to aquatic life).

Part 5: Decision Logic Visualization

The following diagram outlines the decision-making process for selecting PPE based on the physical state and operational scale of the experiment.

PPE_Decision_Tree Start Start: Handling 4-Propylcyclohexanol CheckState Check Physical State (Ambient Temp) Start->CheckState Solid Solid Phase (< 30°C) CheckState->Solid Solid Liquid Liquid Phase (> 30°C or Heated) CheckState->Liquid Liquid/Melted SolidPPE PPE: Safety Glasses + Nitrile Gloves (Dust protection) Solid->SolidPPE LiquidRisk Risk Assessment: Volume & Temp Liquid->LiquidRisk StandardLiquid Standard (<100mL, Ambient) LiquidRisk->StandardLiquid Small Scale HighRisk High Risk (>100mL OR Heated) LiquidRisk->HighRisk Large/Heated StandardPPE PPE: Splash Goggles + Nitrile Gloves (4 mil) StandardLiquid->StandardPPE HighRiskPPE PPE: Face Shield + Goggles + Double Glove (Laminate + Nitrile) HighRisk->HighRiskPPE Ventilation Ventilation Check: Is Fume Hood Available? StandardPPE->Ventilation HighRiskPPE->Ventilation RespProt Add Respirator: Half-Face w/ OV Cartridges Ventilation->RespProt No/Open System HoodUse Use Fume Hood (Sash at 18 inches) Ventilation->HoodUse Yes

Caption: Decision logic for PPE selection based on the phase behavior and operational scale of 4-Propylcyclohexanol.

References

  • Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 4-Propylcyclohexanol. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][3][8] Safety Data Sheet: 1-n-Propylcyclohexanol. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-Propylcyclohexanol Compound Summary. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data for Alcohols and Cyclics. Retrieved from

Sources

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